molecular formula C9H19ClN2O B2785703 N,N-diethylpyrrolidine-2-carboxamide hydrochloride CAS No. 1048649-03-1

N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2785703
CAS No.: 1048649-03-1
M. Wt: 206.71
InChI Key: PECYCCTYWNQQRS-UHFFFAOYSA-N
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Description

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.72 g/mol. It is supplied as its hydrochloride salt to enhance stability and solubility. This compound belongs to a class of pyrrolidine-2-carboxamide derivatives, which have demonstrated significant utility in scientific research, particularly as ligands in metal-catalyzed reactions. Analogous structures, such as (S)-N-Methylpyrrolidine-2-carboxamide, have been successfully employed as efficient ligands in copper-catalyzed O-arylation reactions, which are pivotal methods for constructing diaryl ethers in complex molecule synthesis . The diethylcarbamoyl substitution on the pyrrolidine nitrogen is a key structural feature that can influence the steric and electronic properties of the molecule, potentially fine-tuning its performance in catalytic systems or its interaction with biological targets. As a ligand, it can coordinate to metal centers like copper, facilitating challenging cross-coupling transformations that are relevant to pharmaceutical and materials science research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It should be handled by qualified laboratory personnel with appropriate safety measures. For specific physical, chemical, and hazard information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N,N-diethylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-6-5-7-10-8;/h8,10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYCCTYWNQQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride (CAS 1048649-03-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (CAS 1048649-03-1) is a highly versatile chiral building block and secondary amine scaffold derived from proline[1]. In modern drug discovery, the incorporation of the N,N-diethylamide moiety provides a strategic method for increasing the lipophilicity (LogP) and steric bulk of a pharmacophore, which can significantly modulate the pharmacokinetic profile and target-binding affinity of the resulting drug candidates.

While the free base form (CAS 1018331-52-6) is commonly utilized[2], isolating and storing the compound as a hydrochloride salt protects the secondary amine from atmospheric oxidation and prevents the formation of carbamates via CO₂ absorption, ensuring stoichiometric precision during subsequent synthetic coupling steps.

Physicochemical Profiling

Understanding the physicochemical baseline of this scaffold is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Quantitative Physicochemical Data

Property Value Reference
Chemical Name N,N-diethylpyrrolidine-2-carboxamide hydrochloride [1]
CAS Number (HCl Salt) 1048649-03-1 [1]
CAS Number (Free Base) 1018331-52-6 [2]
Molecular Formula (Salt) C₉H₁₉ClN₂O [1]
Molecular Weight (Free Base) 170.25 g/mol [2]
Physical Form Viscous oil / Hygroscopic solid [1]

| Storage Temperature | Room Temperature (Desiccated) |[1] |

Mechanistic Role in Drug Discovery

Proline-derived amides act as privileged scaffolds in medicinal chemistry. Specifically, N,N-diethylpyrrolidine-2-carboxamide has been successfully deployed as the core nucleophile in the synthesis of novel antibacterial α-toluenesulfonamides .

In a comparative structure-activity relationship (SAR) study, the conjugation of this scaffold with α-toluenesulfonyl chloride yielded 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (Compound α-T2a) [3]. This specific structural modification resulted in a highly potent antibacterial motif.

Table 2: Comparative Antibacterial Activity (MIC Values)

Compound Code Structural Modification Target Strain MIC (μg/mL)
α-T2a N,N-diethylpyrrolidine-2-carboxamide core S. aureus 3.12[3]

| α-T2j | Propanamide derivative | E. coli | 12.5[3] |

Application Scaffold N,N-diethylpyrrolidine-2-carboxamide (Core Scaffold) Coupling Nucleophilic Substitution (Pyridine/DCM, 0°C to RT) Scaffold->Coupling Sulfonyl α-Toluenesulfonyl Chloride (Electrophile) Sulfonyl->Coupling Target 1-(benzylsulfonyl)-N,N-diethylpyrrolidine- 2-carboxamide (α-T2a) Coupling->Target Yield > 80% BioAssay Antibacterial Assay (S. aureus MIC = 3.12 μg/mL) Target->BioAssay Biological Evaluation

Application of the scaffold in synthesizing antibacterial α-toluenesulfonamide derivatives.

Synthetic Methodology: A Self-Validating Protocol

To ensure synthetic integrity, the preparation of N,N-diethylpyrrolidine-2-carboxamide hydrochloride from L-proline must follow a strict, self-validating workflow. The protocol below embeds causality and in-process analytical checkpoints to guarantee high yield and enantiomeric purity.

Synthesis Proline L-Proline (Starting Material) BocProline Boc-L-Proline (N-Protection) Proline->BocProline Boc2O, NaOH Dioxane/H2O Amide Boc-N,N-diethylprolinamide (Amidation) BocProline->Amide Diethylamine, EDC·HCl, HOBt DIPEA, DCM Product N,N-diethylpyrrolidine-2-carboxamide HCl (CAS: 1048649-03-1) Amide->Product 4M HCl in Dioxane Cleavage & Salt Formation

Synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide hydrochloride from L-proline.

Step 1: Amidation of Boc-L-Proline

Reagents: Boc-L-Proline (1.0 eq), Diethylamine (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DCM.

  • Dissolve Boc-L-Proline in anhydrous DCM at 0 °C under an inert argon atmosphere.

  • Add HOBt and EDC·HCl sequentially. Stir for 15 minutes to form the active ester.

  • Add Diethylamine dropwise, followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality of Reagent Choice: EDC·HCl is explicitly chosen over DCC. DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to filter away from oily intermediates. EDC generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during the standard wash. HOBt is critical here; it suppresses the racemization of the α-chiral center of proline by rapidly intercepting the highly reactive O-acylisourea intermediate.

  • Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM (stain with Ninhydrin). Complete consumption of the Boc-L-Proline spot validates the end of the reaction.

Step 2: Boc Deprotection and Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolve the purified Boc-N,N-diethylprolinamide in a minimal amount of anhydrous DCM.

  • Add 10 equivalents of 4M HCl in Dioxane at 0 °C. Stir for 2 hours at room temperature.

  • Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt. Triturate with cold diethyl ether to remove non-polar impurities.

  • Causality of Reagent Choice: Anhydrous HCl in dioxane is utilized rather than aqueous TFA or hydrochloric acid. The strictly anhydrous environment prevents the nucleophilic hydrolysis of the newly formed diethylamide bond. Furthermore, the HCl salt often precipitates directly from the ethereal solvent, driving the deprotection equilibrium forward and bypassing the need for complex chromatographic purification.

  • Self-Validation Checkpoint 2: Analyze the triturated product via LC-MS. The disappearance of the [M+H]+ peak corresponding to the Boc-protected intermediate and the emergence of the free base mass (m/z ~171.2) confirms successful cleavage.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or procured N,N-diethylpyrrolidine-2-carboxamide hydrochloride, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O): Look for the absence of the intense singlet at ~1.40 ppm (confirming complete Boc removal). The N,N-diethyl groups will present as two distinct overlapping quartets (~3.3-3.5 ppm) and triplets (~1.0-1.2 ppm) due to the restricted rotation around the tertiary amide bond (rotamers).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ for the free base C₉H₁₈N₂O is 171.2 m/z.

References

  • Title: Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts Source: Pakistan Journal of Biological Sciences (Indexed in PubMed) URL: [Link]

Sources

Technical Guide: Synthesis of (2S)-N,N-Diethylpyrrolidine-2-Carboxamide Hydrochloride

[1]

Executive Summary

(2S)-N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-diethyl-L-prolinamide HCl) is a critical chiral building block and organocatalyst precursor.[1] Its pyrrolidine core, derived from the natural amino acid L-proline, retains the rigid (S)-stereocenter essential for asymmetric induction in downstream applications, such as aldol reactions, Michael additions, and as a chiral auxiliary in drug synthesis.

This guide details the Mixed Anhydride Route via N-Boc protection.[1] This pathway is selected as the "Gold Standard" for laboratory and pilot-scale synthesis because it minimizes the risk of racemization—a known pitfall when activating the carboxyl group of proline derivatives.

Retrosynthetic Analysis & Pathway Selection

The Challenge: Racemization

Direct coupling of unprotected L-proline with diethylamine is chemically inefficient due to the zwitterionic nature of the amino acid and the potential for self-polymerization. Furthermore, activation of the carboxyl group (e.g., using acid chlorides) without N-protection often leads to the formation of an oxazolone intermediate, which rapidly racemizes the alpha-carbon.

The Solution: The N-Protected Mixed Anhydride Pathway

To ensure the final product retains >99% enantiomeric excess (ee), the synthesis follows a three-stage protocol:

  • Protection: Masking the secondary amine with a tert-butoxycarbonyl (Boc) group.[1]

  • Activation & Coupling: Formation of a mixed anhydride intermediate using isobutyl chloroformate (IBCF), followed by nucleophilic attack by diethylamine.

  • Deprotection & Salt Formation: Removal of the Boc group under acidic conditions to yield the hydrochloride salt.

SynthesisPathwayProlineL-Proline(Starting Material)BocProN-Boc-L-Proline(Protected Intermediate)Proline->BocProBoc2O, NaOH(Protection)MixedAnhMixed Anhydride(Activated Species)BocPro->MixedAnhIBCF, NMM-15°CAmide(2S)-N-Boc-N,N-diethylpyrrolidine-2-carboxamideMixedAnh->AmideDiethylamine(Coupling)RacemizationRisk: Oxazolone Formation(Avoided by Mixed Anhydride)MixedAnh->RacemizationFinalProduct(2S)-N,N-diethylpyrrolidine-2-carboxamide HClAmide->FinalProduct4M HCl/Dioxane(Deprotection)

Figure 1: Step-by-step synthesis pathway minimizing racemization risks.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-L-Proline

Note: Commercially available N-Boc-L-Proline (CAS: 15761-39-4) can be used to bypass this step.[1]

Reagents: L-Proline, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.[1] Mechanism: Nucleophilic attack of the proline amine on the carbonyl of Boc₂O.

  • Dissolve L-Proline (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane.

  • Add NaOH (1.1 eq) to basify the solution (pH ~9-10).

  • Cool to 0°C and add Boc₂O (1.1 eq) dropwise.

  • Stir at room temperature (RT) for 12–18 hours.

  • Workup: Wash with diethyl ether (to remove unreacted Boc₂O).[1] Acidify the aqueous phase to pH 2-3 with 1M HCl and extract with Ethyl Acetate (EtOAc).[1] Dry over Na₂SO₄ and concentrate to yield N-Boc-L-Proline as a white solid/oil.[1]

Phase 2: Mixed Anhydride Coupling (The Critical Step)

This step uses Isobutyl Chloroformate (IBCF) to create a highly reactive mixed anhydride. Temperature control is vital to prevent side reactions.[1]

Reagents: N-Boc-L-Proline, N-Methylmorpholine (NMM) or Triethylamine (TEA), Isobutyl Chloroformate (IBCF), Diethylamine, THF (anhydrous).[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve N-Boc-L-Proline (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Cool the solution to -15°C (ice/salt bath). Add N-Methylmorpholine (1.05 eq).[1] Stir for 5 minutes.

  • Activation: Add Isobutyl Chloroformate (1.05 eq) dropwise. Observation: A white precipitate (NMM·HCl) will form.[1][2] Stir for 15-20 minutes at -15°C to ensure mixed anhydride formation.

  • Coupling: Add Diethylamine (1.1 eq) dropwise. Maintain temperature below -10°C during addition.

  • Reaction: Allow the mixture to warm slowly to RT over 2–4 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine).[1]

    • Saturated NaHCO₃ (removes unreacted acid).[1]

    • Brine.[1]

  • Purification: Dry organic layer (MgSO₄) and concentrate. The resulting N-Boc-amide is typically a colorless oil.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection and Salt Formation

Reagents: 4M HCl in Dioxane or HCl gas in Diethyl Ether.[1]

Protocol:

  • Dissolve the N-Boc-amide intermediate in a minimal amount of dry Dioxane or Et₂O.[1]

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).[1]

  • Isolation: The product, (2S)-N,N-diethylpyrrolidine-2-carboxamide hydrochloride, often precipitates as a hygroscopic solid.[1]

    • If solid:[1][3][4] Filter and wash with cold ether.[1]

    • If oil:[1][4] Evaporate solvent and triturate with anhydrous ether/hexane to induce crystallization.[1]

  • Drying: Dry under high vacuum to remove traces of HCl and solvent.[1]

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Molecular Formula C₉H₁₈N₂O[1][5] · HClMW: 206.71 g/mol (Salt)
Typical Yield 75% - 85% (Overall)Step 2 is usually the yield-limiting step.[1]
Appearance White to Off-white SolidHighly hygroscopic; store in desiccator.[1]
Optical Rotation

to

Value varies by solvent (MeOH vs H₂O).[1] Compare to standard L-Proline derivatives.
1H NMR (D₂O)

4.4 (t, 1H,

-H), 3.2-3.5 (m, 6H), 1.1-1.3 (t, 6H)
Diagnostic peaks: Diethyl groups (triplet/quartet) and

-proton.[1]

Quality Control & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in THF; Temperature too highUse freshly distilled THF; Maintain -15°C strictly during activation.
Racemization Over-activation; Base excessDo not exceed 20 min activation time; Use NMM instead of TEA (weaker base reduces risk).[1]
Oily Product (Step 3) Residual solvent; Hygroscopic natureTriturate with anhydrous Et₂O; Dry under high vacuum for >12h.[1]
Validation Methods
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>99% ee is expected).[1]

  • 1H NMR: Confirm absence of Boc peaks (~1.4 ppm singlet) to ensure complete deprotection.

References

  • Racemization Risks in Peptide Coupling

    • Unexpected racemization of proline... during coupling reactions.[1] PubMed.[1]

    • [Link] (General reference for proline coupling racemization risks).[1]

  • Mixed Anhydride Method (General Protocol)

    • Organic Syntheses, Coll. Vol. 6, p. 190 (1988).
    • [Link]

  • Proline Derivative Synthesis (Industrial Context)

    • Racemization-free and scalable amidation of L-proline in organic media.[1][6] Royal Society of Chemistry.[1][6]

    • [Link]

  • Compound Data (L-Proline Analogs)

    • PubChem Compound Summary for Proline Deriv
    • [Link]

Part 1: The Pyrrolidine Carboxamide Scaffold: A Foundation for Diverse Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

This whitepaper is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the pharmacological profile of this compound. We will delve into potential central nervous system (CNS) and respiratory effects, supported by data from analogous compounds, and outline detailed experimental protocols to validate these hypotheses.

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space. Its non-planar nature allows for precise spatial orientation of substituents, enhancing interactions with biological targets. When combined with a carboxamide group, the scaffold gains hydrogen bonding capabilities, further contributing to its versatility in drug design. Derivatives of this core structure have been identified as anticonvulsants, enzyme inhibitors, and modulators of various receptors.

Part 2: Potential Mechanisms of Action

Based on the activities of structurally similar compounds, we will explore two primary hypothetical mechanisms of action for N,N-diethylpyrrolidine-2-carboxamide hydrochloride:

  • Central Nervous System Modulation: Focus on Anticonvulsant and Dopaminergic Activity

  • Respiratory Stimulation: A Potential Role in Modulating Neuronal Excitability

Hypothesis 1: Central Nervous System Modulation

The CNS is a plausible theater of action for N,N-diethylpyrrolidine-2-carboxamide hydrochloride, given the established neuroactivity of related compounds.

Anticonvulsant Properties

A study on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test in mice.[1] The most active compounds in this series showed a favorable safety profile with minimal neurotoxicity and CNS depressant effects compared to the standard drug carbamazepine.[1] This suggests that the pyrrolidine-2-carboxamide core may interact with ion channels or receptors involved in neuronal hyperexcitability.

Proposed Mechanism: The anticonvulsant effect could be mediated through the modulation of voltage-gated sodium or calcium channels, or by enhancing the activity of the inhibitory neurotransmitter GABA. The N,N-diethyl substitution pattern would influence the lipophilicity and steric bulk of the molecule, thereby affecting its ability to cross the blood-brain barrier and bind to its putative target.

Dopaminergic System Interaction

A close structural analog, N-(1-Ethyl-pyrrolidin-2-ylmethyl)-2,3-dimethoxy-5-propyl-benzamide, has been shown to be a high-affinity ligand for the D(2) dopamine receptor, with a Ki value of 7 nM.[2] While this compound has additional aromatic and methoxy substituents, the shared N-ethyl-pyrrolidine moiety is a key feature.

Another line of evidence points towards the vesicular monoamine transporter-2 (VMAT2). A novel nor-lobelane analog, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride, was found to inhibit VMAT2 function, leading to a decrease in methamphetamine-evoked dopamine release.[3]

Proposed Signaling Pathway: D(2) Receptor Antagonism

If N,N-diethylpyrrolidine-2-carboxamide hydrochloride were to act as a D(2) receptor antagonist, it would likely interfere with the canonical Gαi-coupled signaling cascade.

D2_Receptor_Pathway cluster_membrane Cell Membrane D2R D(2) Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Compound N,N-diethylpyrrolidine- 2-carboxamide HCl (Hypothetical Antagonist) Compound->D2R Blocks ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response Phosphorylates Downstream Targets

Caption: Hypothetical D(2) receptor antagonist pathway.

Hypothesis 2: Respiratory Stimulation

The potential for N,N-diethylpyrrolidine-2-carboxamide hydrochloride to act as a respiratory stimulant, or analeptic, is another compelling avenue for investigation. This is supported by studies on related compounds and the broader class of respiratory analeptics.

Evidence from Analogs

A study on N-(2'-ethylpyrrolidino)diphenylacetamide hydrochloride (F 1459) reported both antitussive and respiratory stimulant properties.[4] In animal models, F 1459 was shown to increase the minute ventilation in dogs with morphine-induced respiratory depression.[4]

More recently, a compound named GAL-021 has been investigated as a respiratory stimulant that can reverse opioid-induced respiratory depression without affecting analgesia.[5][6] The mechanism of GAL-021 involves the blockade of large-conductance Ca2+-activated K+ (BKCa) channels in the carotid bodies, which are key peripheral chemoreceptors that regulate breathing.[6]

Proposed Mechanism: Modulation of Carotid Body Chemoreceptors

The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the carotid arteries. They are sensitive to changes in blood oxygen, carbon dioxide, and pH. A decrease in blood oxygen (hypoxia) leads to the inhibition of potassium channels in the glomus cells of the carotid body. This causes depolarization, calcium influx, and the release of neurotransmitters (like ATP and acetylcholine) that activate afferent nerve fibers leading to the brainstem respiratory centers, ultimately increasing the rate and depth of breathing.

If N,N-diethylpyrrolidine-2-carboxamide hydrochloride acts as a respiratory stimulant, it could potentially mimic the effects of hypoxia by directly inhibiting potassium channels in the carotid body glomus cells.

Respiratory_Stimulation_Workflow cluster_carotid_body Carotid Body Glomus Cell K_Channel K+ Channel (e.g., BKCa) Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Vesicle Neurotransmitter Vesicle (ATP, ACh) NT_Release Neurotransmitter Release Vesicle->NT_Release Results in Compound N,N-diethylpyrrolidine- 2-carboxamide HCl Compound->K_Channel Inhibits Depolarization->Ca_Channel Opens Ca_Influx->Vesicle Triggers Fusion Brainstem Brainstem Respiratory Centers NT_Release->Brainstem Activates Afferent Nerve Fibers to Breathing Increased Breathing Rate & Depth Brainstem->Breathing Stimulates

Sources

The Privileged Pyrrolidine-2-Carboxamide Scaffold: Mechanistic Insights and Biological Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine-2-carboxamide, a structural derivative of the amino acid L-proline, has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique stereochemical architecture and electronic properties make it an ideal peptidomimetic core, capable of modulating complex protein-protein interactions (PPIs) and inhibiting viral enzymes. This technical whitepaper synthesizes the mechanistic rationale, biological applications, and experimental validation protocols associated with pyrrolidine-2-carboxamide derivatives across virology, oncology, and neuropharmacology.

Core Structural Logic & Pharmacophore Rationale

The inherent biological activity of pyrrolidine-2-carboxamide derivatives is driven by precise structural causality. The five-membered pyrrolidine nitrogen heterocycle introduces significant conformational rigidity, restricting the number of accessible rotamers. In drug design, this pre-organization is critical: it minimizes the entropic penalty (


) incurred when a small molecule binds to its target receptor.

Concurrently, the carboxamide moiety acts as a highly versatile hydrogen-bond donor and acceptor, effectively mimicking the geometry and electrostatics of endogenous peptide bonds. This dual functionality allows the scaffold to seamlessly integrate into the binding pockets of proteases, transferases, and structural proteins.

Pharmacophore Core Pyrrolidine-2-Carboxamide Core Scaffold Ring Pyrrolidine Ring (Conformational Rigidity) Core->Ring Amide Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide Substituent N-Substitutions (Lipophilic/Target Specificity) Core->Substituent Binding High-Affinity Target Binding (Reduced Entropic Penalty) Ring->Binding Restricts Conformation Amide->Binding Mimics Peptide Bonds Substituent->Binding Drives Selectivity

Logical components of the pyrrolidine-2-carboxamide pharmacophore.

Antiviral Efficacy: Disrupting Viral Replication and Entry

HCV NS5A Inhibition

Hepatitis C Virus (HCV) relies heavily on the non-structural protein 5A (NS5A) for viral replication and virion assembly. Researchers have successfully utilized the pyrrolidine-2-carboxamide core to bridge hydrophobic binding domains within NS5A. The introduction of a carboxamide group between a thiazole and a pyrrolidine ring yielded highly potent inhibitors. Compound 57 , a highly optimized derivative, demonstrated an


 of 4.6 nM and an exceptional therapeutic index (

), alongside a 45% oral bioavailability in pharmacokinetic rat models [1].
RSV Entry Inhibition

Human Respiratory Syncytial Virus (hRSV) lacks effective broad-spectrum small-molecule antivirals. Through High-Throughput Screening (HTS), sulfonylpyrrolidine derivatives were identified as potent hRSV entry inhibitors. The chemical probe ML232 ((S)-N-(2,5-dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide) inhibits virus-induced cytopathic effects with an


 of 2.25 µM and a selectivity index of 13.7, intervening at the critical early entry stage of the viral life cycle [2].

Antiviral_Workflow Synth Scaffold Synthesis HTS High-Throughput Screening (CPE) Synth->HTS Hit Hit ID (EC50/CC50) HTS->Hit Opt Lead Optimization (SAR Studies) Hit->Opt Val In Vivo Validation Opt->Val

Step-by-step experimental workflow for antiviral compound screening.

Oncology & Apoptosis Modulation

Overcoming apoptosis resistance is a primary objective in targeted oncology. Inhibitor of Apoptosis Proteins (IAPs)—such as XIAP and cIAP1/2—block caspase activation and are frequently overexpressed in malignancies. Endogenous SMAC (Second Mitochondria-Derived Activator of Caspases) naturally antagonizes IAPs by binding to their BIR domains via an AVPI (Ala-Val-Pro-Ile) tetrapeptide sequence.

Highly functionalized pyrrolidine-2-carboxamide derivatives have been engineered as potent SMAC mimetics. The proline-like core perfectly mimics the essential proline residue in the AVPI sequence. By competitively binding to the IAP groove, these derivatives prevent the ubiquitination of caspases, thereby restoring the apoptotic execution cascade in tumor cells [3].

IAP_Pathway SMAC Endogenous SMAC IAP Inhibitor of Apoptosis Proteins (IAPs) SMAC->IAP Inhibits Pyrrolidine Pyrrolidine-2-carboxamide (IAP Antagonist) Pyrrolidine->IAP Competitive Binding Caspase Effector Caspases (Caspase 3/7/9) IAP->Caspase Blocks (Ubiquitination) Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Apoptotic signaling pathway modulated by IAP antagonistic derivatives.

Neurotherapeutics and Antiplasmodial Activity

Anticonvulsant Activity

N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have demonstrated significant anticonvulsant properties. In Maximal Electroshock Seizure (MES) models, derivatives bearing 4-chlorophenyl or 4-nitrophenyl substituents exhibited robust protection against seizure spread without inducing neurotoxicity. This highlights the scaffold's favorable lipophilicity, allowing it to cross the blood-brain barrier (BBB) and modulate CNS excitability [4].

Antiplasmodial Activity

Sulphonamide-linked pyrrolidine carboxamides have been synthesized to selectively target Plasmodium falciparum N-myristoyltransferase (PfNMT). Compound 10o demonstrated single-digit micromolar lethality against the parasite (


 = 0.09 µM) alongside potent radical scavenging capabilities. This dual-action is critical for mitigating the severe oxidative stress associated with malaria pathophysiology [5].

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following self-validating protocols outline the exact causality behind the experimental choices used to evaluate this scaffold.

Protocol A: Cytopathic Effect (CPE) Assay for Antiviral Screening

Causality Rationale: HEp-2 cells are utilized because they are highly permissive to hRSV, producing a measurable cytopathic effect that correlates inversely with cell viability, allowing for high-throughput luminescence readouts.

  • Cell Seeding: Plate HEp-2 cells at

    
     cells/well in 384-well plates using DMEM supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Addition: Dispense pyrrolidine-2-carboxamide derivatives (10-point dose-response, 0.1 µM to 50 µM) using an acoustic liquid handler. Include Ribavirin as a positive control and 0.5% DMSO as a vehicle control.

  • Viral Infection: Infect cells with hRSV (Strain Long) at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate for 96 hours to allow full CPE development in the vehicle controls.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and quantify ATP (directly proportional to viable cells) via luminescence.

  • Data Analysis: Calculate

    
     (concentration achieving 50% CPE inhibition) and 
    
    
    
    (50% cytotoxicity in uninfected parallel plates) using non-linear regression.
Protocol B: Maximal Electroshock Seizure (MES) Test

Causality Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread, correlating highly with clinical efficacy against generalized tonic-clonic seizures.

  • Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to testing to standardize absorption.

  • Administration: Administer the test compound (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection using PEG-400 as a lipophilic vehicle.

  • Electroshock Delivery: 30 minutes post-administration, apply a 50 mA alternating current at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation: Observe the mice for the abolition of the hind limb tonic extensor (HLTE) phase. Protection is strictly defined as the complete absence of HLTE.

  • Neurotoxicity Screen: Perform the rotarod test post-seizure to ensure the compound does not cause motor impairment at the therapeutic dose.

Quantitative Data Summary

The following table summarizes the biological efficacy of key pyrrolidine-2-carboxamide derivatives across various therapeutic targets:

Compound / Derivative TypePrimary Target / DiseaseKey Efficacy MetricSelectivity / Toxicity Metric
Compound 57 [1]HCV NS5A (Hepatitis C)

= 4.6 nM

ML232 [2]hRSV Entry (Respiratory)

= 2.25 µM
Selectivity Index = 13.7
Compound 10o [5]PfNMT (Malaria)

= 0.09 µM

(DPPH) = 4.32 µg/mL
Compound 3d [4]Seizure Spread (Epilepsy)Active at 30 mg/kgNo neurotoxicity observed

References

  • Title: A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus: (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: Modulation of the Inhibitors of Apoptosis Proteins (IAPs) Activities for Cancer Treatment Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLOS One URL: [Link]

Technical Guide: Stability Profile & Characterization of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

[1]

Document Control:

  • Subject: N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride (CAS: 1048649-03-1)[1][2][3][4]

  • Context: Key Starting Material (KSM) / Pharmaceutical Intermediate Qualification

Part 1: Executive Technical Synthesis[1][4]

Compound Identity & Critical Attributes

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride is a proline-derived amide, commonly utilized as a chiral ligand in asymmetric synthesis or as a scaffold in medicinal chemistry (e.g., InhA inhibitors for tuberculosis).[1] Its stability profile is governed by three dominant structural features: the pyrrolidine ring (conformational constraint), the diethyl amide (steric hindrance), and the hydrochloride salt form (ionic lattice energy vs. hygroscopicity).[1]

  • Chemical Structure: A protonated tertiary amine within a pyrrolidine ring, coupled to a diethyl carboxamide.[1]

  • Physical State: Typically a white to off-white crystalline solid.[1]

  • Critical Quality Attribute (CQA): Enantiomeric Purity. As a derivative of Proline (usually L-Proline), the integrity of the chiral center at C2 is the primary stability concern, surpassing chemical degradation in mild conditions.[1]

Stability Executive Summary

Unlike simple amides, the diethyl substitution provides significant steric protection against hydrolysis.[1] However, the compound exhibits specific vulnerabilities:

  • Hygroscopicity: The HCl salt is prone to deliquescence.[1] Moisture uptake facilitates molecular mobility, accelerating hydrolysis and racemization.[1]

  • Racemization: The

    
    -proton (C2) is sufficiently acidic (pKa ~29 in DMSO, but lower in aqueous salt forms) to allow enolization under basic or high-thermal stress, leading to loss of optical activity.[1]
    
  • Thermal Stability: Generally stable up to melting point (

    
    ), but prolonged exposure >60°C in the presence of moisture triggers amide bond cleavage.[1]
    

Part 2: Degradation Mechanisms & Pathways[1]

To design a valid stability protocol, one must understand the causality of degradation.[1] We do not test randomly; we test to confirm specific mechanistic hypotheses.

Hydrolytic Cleavage (Acid/Base Catalyzed)

The amide bond is thermodynamically stable but kinetically labile under stress.[1]

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Product: Degradation yields Pyrrolidine-2-carboxylic acid (Proline) and Diethylamine .[1][4]

  • Kinetics: The reaction is pseudo-first-order.[1] The rate is significantly slower than primary amides due to the steric bulk of the two ethyl groups interfering with the tetrahedral intermediate formation.

Racemization (The "Silent" Killer)

For chiral applications, chemical purity is insufficient; optical purity is paramount.[1]

  • Mechanism: Base-catalyzed removal of the C2 proton forms a planar enolate intermediate.[1] Reprotonation occurs from either face, yielding the enantiomer (D-form if starting from L).[1]

  • Risk Factor: High pH aqueous solutions or storage in high humidity with trace basic impurities (e.g., residual diethylamine).[1]

Visualization of Degradation Pathways

The following diagram maps the stress-response relationships for the compound.

DegradationPathwayscluster_legendPathway LegendParentN,N-Diethylpyrrolidine-2-carboxamideHCl (L-Isomer)EnolatePlanar EnolateIntermediateParent->EnolateOH- / Heat(Deprotonation @ C2)Hydrolysis_InterTetrahedralIntermediateParent->Hydrolysis_InterH+ / H2O(Acid Hydrolysis)Enolate->ParentReprotonationD_IsomerD-Isomer(Racemate)Enolate->D_IsomerReprotonationProlineProline HClHydrolysis_Inter->ProlineC-N CleavageDiethylamineDiethylamine HClHydrolysis_Inter->DiethylamineLeaving GroupkeyRed: Racemization RiskBlue: Hydrolysis Risk

Figure 1: Mechanistic degradation pathways showing the bifurcation between racemization (loss of chirality) and hydrolysis (loss of chemical integrity).[1][5]

Part 3: Stability Testing Protocol (ICH Q1A Aligned)

This protocol is designed to be self-validating. The inclusion of "Checkpoints" ensures that method artifacts are distinguished from true degradation.

Stress Testing (Forced Degradation)

Perform these studies before formal stability registration to identify degradation products for method development.[1]

Stress ConditionExperimental ProtocolExpected OutcomeRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours< 5% DegradationSimulates gastric stability and acidic manufacturing environments.
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hoursHigh Risk: Racemization & HydrolysisAmides are base-sensitive; C2 proton is acidic.[1] Monitor Chiral Purity.[1][6]
Oxidation 3% H₂O₂, Ambient, 24 hoursN-Oxide formation (Low Risk for HCl salt)The protonated amine in the HCl salt protects the nitrogen lone pair from oxidation.[1]
Thermal Solid state, 80°C, 7 daysMinimal DegradationConfirms crystal lattice stability.[1]
Photostability 1.2 million lux hours (ICH Q1B)StableStructure lacks significant chromophores for UV absorption >290nm.[1]
Long-Term & Accelerated Stability Protocol

Sample: 3 distinct batches of N,N-diethylpyrrolidine-2-carboxamide HCl. Packaging: Double LDPE bags inside HDPE drums (simulating bulk storage).

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Pull Points: 0, 1, 3, 6 months.[1]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12-24 months.

    • Pull Points: 0, 3, 6, 9, 12, 18, 24 months.[1][4]

Analytical Methodology (The "Lens")

You cannot detect what you cannot see.[1] Standard C18 HPLC is insufficient for separating the enantiomers.[1]

  • Primary Assay (Chemical Purity):

    • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[1]

    • Mobile Phase: Phosphate Buffer pH 2.5 (keeps amine protonated) / Acetonitrile Gradient.[1]

    • Detection: UV at 210 nm (Amide carbonyl absorbance).[1]

  • Secondary Assay (Chiral Purity - CRITICAL):

    • Column: Chiralpak AD-H or IG (Amylose-based).

    • Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or suitable Reverse Phase Chiral mode.[1]

    • Objective: Quantify the % enantiomeric excess (%ee).

Part 4: Experimental Workflow Visualization

The following workflow illustrates the decision logic for qualifying a batch based on stability data.

StabilityWorkflowStartBatch Manufacture(N,N-Diethylpyrrolidine-2-carboxamide HCl)T0_AnalysisT=0 Analysis(HPLC + Chiral + Water Content)Start->T0_AnalysisDecision_HygroIs Water Content > 1.0%?T0_Analysis->Decision_HygroDryDrying Step(Vacuum < 40°C)Decision_Hygro->DryYesStorageChamber Storage(Accelerated & Long Term)Decision_Hygro->StorageNoDry->T0_AnalysisRetestPull_PointSample Pull(1, 3, 6 Months)Storage->Pull_PointCheck_ChiralChiral Purity Drop?Pull_Point->Check_ChiralCheck_ChemChemical Purity < 98%?Check_Chiral->Check_ChemNoFailOOS Investigation(Reject Batch)Check_Chiral->FailYes (Racemization)Check_Chem->FailYes (Hydrolysis)PassContinue Study /Release MaterialCheck_Chem->PassNo

Figure 2: Stability decision tree emphasizing the critical check for chiral purity (racemization) distinct from chemical impurity.

Part 5: Handling & Storage Recommendations

Based on the theoretical and empirical profile derived above:

  • Moisture Barrier: The hydrochloride salt is hygroscopic.[1] Storage must be in tightly sealed containers (e.g., Alu-Alu foil or HDPE with desiccant).[1] Exposure to ambient air will lead to "caking" and subsequent hydrolysis.[1]

  • Temperature: Store at Controlled Room Temperature (20-25°C) . Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation (which triggers degradation).[1]

  • Re-test Period: Recommended initial re-test period is 24 months , provided the container closure system (CCS) remains integral.[1]

References

  • Sigma-Aldrich. (n.d.).[1] N,N-Diethylpyrrolidine-2-carboxamide hydrochloride Product Specification. Retrieved from [1]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006).[1][4] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [1][4]

  • Ajani, O. O., et al. (2016).[1][7] Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry. Retrieved from [1][4][7]

  • BenchChem. (n.d.).[1] Degradation Pathway Analysis for Pyrrolidine-2-carboxamide Derivatives. Retrieved from [1][4]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (General reference for amide stability and salt selection principles).

N,N-diethylpyrrolidine-2-carboxamide hydrochloride: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of available scientific literature reveals a notable absence of established therapeutic applications for N,N-diethylpyrrolidine-2-carboxamide hydrochloride. While the pyrrolidine scaffold is a common motif in many biologically active compounds, specific research into the therapeutic utility of this particular molecule is not publicly documented. This technical guide will, therefore, focus on the known characteristics of the compound and explore the potential therapeutic avenues that could be investigated based on the activities of structurally related molecules.

Compound Profile: Chemical and Physical Properties

N,N-diethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the linear formula C9H19ClN2O and a molecular weight of 206.72 g/mol .[1][2] It is identified by the CAS Number 1048649-03-1.[1][2] The compound is typically supplied as an oil and should be stored at room temperature.[1]

Table 1: Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

PropertyValueSource
Molecular Formula C9H19ClN2O[1][2]
Molecular Weight 206.72 g/mol [1][2]
CAS Number 1048649-03-1[1][2]
Physical Form Oil[1]
Storage Temperature Room Temperature[1]
InChI Key PECYCCTYWNQQRS-UHFFFAOYSA-N[1][2]

Safety data indicates that N,N-diethylpyrrolidine-2-carboxamide hydrochloride is a warning-level substance, with hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard precautionary measures, such as avoiding breathing vapors and ensuring adequate ventilation, are recommended when handling this compound.[3]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of numerous natural products and synthetic drugs.[4][5] This structural motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity and specificity. The conformational flexibility of the pyrrolidine ring allows it to adopt various shapes to fit into the binding pockets of different proteins.

The pyrrolidine-2-carboxamide moiety, in particular, has been extensively investigated in drug discovery.[4] Derivatives of this core structure have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Potential Therapeutic Directions: A Landscape of Possibilities

Given the lack of direct research on N,N-diethylpyrrolidine-2-carboxamide hydrochloride, we can hypothesize potential areas of investigation based on the activities of analogous compounds.

Neurological and Psychiatric Disorders

The pyrrolidine scaffold is a key feature in many central nervous system (CNS) active drugs.[6] For instance, derivatives of N-ethyl-2-pyrrolidin-1-ylethanamine are utilized in the synthesis of dopamine D2 and D3 receptor antagonists, which are targets for treating psychiatric disorders like schizophrenia.[6] The structural similarity suggests that N,N-diethylpyrrolidine-2-carboxamide hydrochloride could be a starting point for the development of novel CNS-acting agents.

Infectious Diseases

The pyrrolidine core is present in compounds with antibacterial and antifungal properties.[4] For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[7]

A notable example of a pyrrolidine-containing compound with anti-infective properties is DNDI-VL-2098, a nitro-imidazo-oxazole that has been investigated as a potential oral agent for Visceral Leishmaniasis.[8] Although structurally distinct from N,N-diethylpyrrolidine-2-carboxamide hydrochloride, it highlights the potential of the broader class of pyrrolidine derivatives in treating neglected tropical diseases.

Oncology

Numerous pyrrolidine carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4] The specific mechanisms can vary widely, but often involve the inhibition of key enzymes or receptors involved in cancer cell growth and survival.

Proposed Experimental Workflows for Therapeutic Screening

To explore the potential therapeutic applications of N,N-diethylpyrrolidine-2-carboxamide hydrochloride, a systematic screening approach is necessary.

In Vitro Assay Cascade

A tiered approach to in vitro screening would be efficient in identifying potential biological activities.

Figure 1: A proposed tiered workflow for the in vitro screening of N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Step-by-Step Protocol for Initial Cytotoxicity Screening:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of N,N-diethylpyrrolidine-2-carboxamide hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to determine the compound's cytotoxic potency.

Future Directions and Conclusion

The therapeutic potential of N,N-diethylpyrrolidine-2-carboxamide hydrochloride remains an open question. While the foundational pyrrolidine-2-carboxamide scaffold is a promising starting point for drug discovery, dedicated research is required to elucidate any specific biological activities of this particular compound. The proposed screening workflows provide a roadmap for initiating such an investigation. Future studies should focus on a broad screening approach to identify potential areas of efficacy, followed by more targeted assays to determine the mechanism of action and preclinical viability. The synthesis of analog libraries based on the N,N-diethylpyrrolidine-2-carboxamide hydrochloride structure could also be a fruitful avenue for discovering novel therapeutic agents.

References

  • Mukkavilli, R., et al. (2014). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. European Journal of Pharmaceutical Sciences, 65, 147-155.
  • Pyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • N,N-diethylpyrrolidine-2-carboxamide hydrochloride | 1048649-03-1. (n.d.). MilliporeSigma. Retrieved March 7, 2024, from [Link]

  • (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert.
  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules.
  • He, X., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(1), 174-184.
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • (2S)-N,N-dimethylpyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Process for preparation of n,n-di substituted carboxamides. (2015). Google Patents.
  • Process for preparation of n,n-di substituted carboxamides. (2013). Google Patents.
  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010, November 11). Semantic Scholar.
  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved March 7, 2024, from [Link]

  • N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025, April 16). Molecules.
  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010, November 2).
  • Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. (2003, May 15). PubMed.

Sources

Methodological & Application

Application Note: Scalable Synthesis of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride from L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of chiral pyrrolidine-2-carboxamides is a foundational operation in modern medicinal chemistry. Specifically, N,N-diethylpyrrolidine-2-carboxamide (N,N-diethylprolinamide) serves as a critical chiral building block and a key intermediate in the synthesis of complex therapeutics, including hypoxia-targeted phenanthroindolizidine anticancer prodrugs .

Synthesizing this molecule from L-proline presents two primary chemical challenges:

  • Steric Hindrance: Diethylamine is a bulky secondary amine, making the nucleophilic attack on the activated proline carboxylate kinetically sluggish.

  • Stereochemical Integrity: The

    
    -chiral center of L-proline is highly susceptible to racemization (epimerization to the D-enantiomer) during carboxylate activation via oxazolone or ketene intermediates.
    

To overcome these challenges, this protocol utilizes a three-step sequence: Boc-protection , COMU-mediated amide coupling , and anhydrous acidolysis . We specifically employ COMU—an Oxyma-based uronium salt—because it dramatically suppresses racemization, handles sterically hindered amines efficiently, and generates water-soluble byproducts that streamline downstream purification .

Experimental Workflow & Mechanistic Pathways

SynthesisWorkflow A L-Proline SM B N-Boc-L-Proline Int. 1 A->B (Boc)2O NaOH, 0°C C Boc-Prolinamide Int. 2 B->C DEA, COMU DIPEA, RT D Product HCl Salt Target C->D 4M HCl/Dioxane RT, 2h

Figure 1: Three-step synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide HCl.

MechanisticLogic N1 N-Boc-L-Proline Deprotonation (DIPEA) N2 Uronium Activation via COMU N1->N2 Carboxylate generation N3 Oxyma Active Ester Formation N2->N3 Suppresses a-chiral racemization N4 Nucleophilic Attack by Diethylamine N3->N4 Overcomes steric hindrance N5 Amide Bond Formation & Byproduct Wash N4->N5 Water-soluble Oxyma release

Figure 2: Mechanistic causality of COMU-mediated amide coupling preserving L-stereocenter.

Quantitative Data & Stoichiometry

The following parameters are optimized for a 100 mmol scale synthesis.

Table 1: Stoichiometric Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
L-Proline 115.131.011.51 gStarting Material
Boc-Anhydride 218.251.124.01 gProtecting Agent
Diethylamine (DEA) 73.141.28.78 gNucleophile
COMU 428.171.0544.96 gCoupling Reagent
DIPEA 129.242.532.31 gNon-nucleophilic Base
4M HCl in Dioxane 36.465.0125 mLDeprotecting Agent

Table 2: Comparative Analysis of Coupling Reagents for Hindered Amines

Coupling ReagentExpected Yield (%)Racemization RiskByproduct RemovalGreen Chemistry Profile
DCC / DMAP 45 - 60HighDifficult (Insoluble DCU)Poor
EDCI / HOBt 70 - 80ModerateModerate (Aqueous wash)Moderate
COMU > 90 Very Low Excellent (Water-soluble) High (Oxyma-based)

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Synthesis of N-Boc-L-Proline

Causality: L-proline must be protected to prevent self-condensation (polymerization) during carboxylate activation. Schotten-Baumann biphasic conditions are used to maintain the amine in its reactive, deprotonated state while controlling the exothermic reaction.

  • Preparation: Dissolve L-proline (11.51 g, 100 mmol) in 100 mL of 1M NaOH and 100 mL of THF. Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition: Dissolve Boc-anhydride (24.01 g, 110 mmol) in 50 mL of THF and add dropwise via an addition funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc-anhydride. Acidify the aqueous layer to pH ~2 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract the product with ethyl acetate (3 × 100 mL).

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. Unreacted L-proline will appear as a bright yellow spot (Rf ~0.1). The successful formation of N-Boc-L-proline yields a ninhydrin-negative spot that becomes visible under Phosphomolybdic Acid (PMA) stain (Rf ~0.5).

Step 2: COMU-Mediated Amide Coupling

Causality: Diethylamine is highly volatile (bp 55 °C) and sterically hindered. COMU rapidly forms an Oxyma active ester that is highly reactive yet stereochemically stable, preventing the formation of the racemization-prone oxazolone intermediate. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Dissolve N-Boc-L-proline (21.5 g, ~100 mmol) and COMU (44.96 g, 105 mmol) in 150 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (32.31 g, 250 mmol). Stir for 5 minutes.

    • Visual Cue: The solution will transition to a distinct yellow/orange color, confirming the release of the Oxyma leaving group and the formation of the active ester.

  • Coupling: Add diethylamine (8.78 g, 120 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 200 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers extensively with brine (3 × 100 mL) to remove DMF and the water-soluble COMU byproducts. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1). The product N-Boc-N,N-diethylprolinamide will appear as a UV-inactive spot that stains strongly with PMA or Iodine (Rf ~0.6).

Step 3: Boc-Deprotection and Salt Formation

Causality: Deprotection using anhydrous 4M HCl in dioxane prevents the hydrolysis of the newly formed amide bond. Furthermore, the target hydrochloride salt is insoluble in non-polar ethereal solvents, driving the reaction to completion via precipitation and bypassing the need to isolate the highly water-soluble, viscous freebase.

  • Acidolysis: Dissolve the crude N-Boc-N,N-diethylprolinamide in 50 mL of anhydrous dichloromethane (DCM). Slowly add 125 mL of 4M HCl in Dioxane at room temperature.

  • Monitoring: Stir for 2 hours.

    • Visual Cue: Vigorous gas evolution (isobutylene and CO₂) will occur initially. The cessation of bubbling indicates the completion of the deprotection.

  • Isolation: Concentrate the solvent in vacuo to ~50 mL. Add 150 mL of cold, anhydrous diethyl ether to induce precipitation.

    • Expert Note: N,N-diethylpyrrolidine-2-carboxamide hydrochloride is highly hygroscopic. It may initially crash out as a viscous oil. Vigorous trituration with cold ether and scratching the flask with a glass rod will induce crystallization.

  • Filtration: Filter the resulting white solid rapidly under a nitrogen blanket (using a Schlenk frit or a desiccator-housed Büchner funnel) to prevent deliquescence. Dry under high vacuum to yield the final product.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents Molecules (PMC / NIH) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Application Note: High-Performance Liquid Chromatography Analysis of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous HPLC analysis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride . It prioritizes the "why" behind the "how," ensuring the method is not just a recipe but a robust analytical strategy.

Abstract & Scientific Rationale

N,N-diethylpyrrolidine-2-carboxamide hydrochloride is a proline derivative characterized by a saturated pyrrolidine ring and a diethyl-substituted amide group.[1] Unlike its aromatic analog Nikethamide, this molecule lacks a conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron system, resulting in negligible UV absorption above 220 nm. Furthermore, the secondary amine within the pyrrolidine ring (pKa ~10.5) presents a significant challenge: it is prone to severe peak tailing due to interactions with residual silanols on silica-based columns.[1]

This protocol overcomes these challenges by utilizing:

  • Low-Wavelength Detection (210 nm): To target the weak ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transition of the amide bond.
    
  • Acidic Mobile Phase (pH 2.5): To ensure the pyrrolidine nitrogen remains fully protonated, preventing secondary interactions and ensuring sharp peak symmetry.[1]

  • End-Capped C18 Stationary Phase: To provide sufficient hydrophobic retention for the diethyl moieties while minimizing silanol activity.

Physicochemical Profile

PropertyValue/DescriptionImpact on HPLC
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O

HCl
Ionic nature requires buffering.
Molecular Weight 170.25 g/mol (Free base)Low MW requires clean baseline at solvent front.[1]
Chromophore Amide Carbonyl OnlyCritical: Requires UV detection at 205–215 nm.[1]
pKa (Pyrrolidine N) ~10.6 (Basic)Analyte is cationic at pH < 9.[1]
Solubility High in Water, Methanol100% Aqueous diluent is feasible.[1]

Method Development Strategy (Workflow)

The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.

MethodDevelopment Start Analyte Assessment (Basic Amine + Weak Chromophore) ColumnSel Stationary Phase Selection C18 (Base Deactivated) Start->ColumnSel MobilePhase Mobile Phase pH Acidic (pH 2.0 - 3.0) Start->MobilePhase Detection Detector Selection UV @ 210 nm Start->Detection Decision1 Peak Tailing? ColumnSel->Decision1 MobilePhase->Decision1 Decision2 Low Sensitivity? Detection->Decision2 Fix1 Add Ion Pair Reagent (Hexanesulfonate) or Increase Buffer Strength Decision1->Fix1 Yes Final Final Method: C18, pH 2.5 Phosphate, Gradient Elution Decision1->Final No Fix1->Final Fix2 Switch to CAD/ELSD or LC-MS Decision2->Fix2 Yes Decision2->Final No

Figure 1: Strategic decision tree for method optimization, addressing the specific challenges of basic amines with weak UV absorption.

Detailed Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Reference Standard: N,N-diethylpyrrolidine-2-carboxamide HCl (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1][2][3]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Phosphoric Acid (85%).
    
  • Water: Milli-Q or 18 Mngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     purified water.[4]
    
Instrumentation[1][3]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1]

    • Note: "Eclipse Plus" is double end-capped, essential for analyzing basic amines.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in Water, pH 2.5 (adj. with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Suppresses silanol ionization; keeps analyte protonated.
Mobile Phase B Acetonitrile (100%)Elutes the diethyl-substituted hydrophobic moiety.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Injection Volume 10 µLHigh enough for sensitivity, low enough to prevent overload.[1]
Column Temp 30°CImproves mass transfer and peak sharpness.[1]
Detection UV 210 nm (Bandwidth 4 nm)Maximize signal for the amide bond.[1]
Run Time 15 minutesSufficient for impurity elution.[1][5]

Gradient Program:

  • 0.0 min: 5% B[1]

  • 2.0 min: 5% B (Isocratic hold to elute polar salts)[1]

  • 10.0 min: 60% B (Linear gradient)[1]

  • 10.1 min: 5% B[1]

  • 15.0 min: 5% B (Re-equilibration)

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N,N-diethylpyrrolidine-2-carboxamide HCl into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Water .

  • Sonicate for 2 minutes.

  • Dilute to volume with Mobile Phase A (Buffer).[1]

    • Critical: Do not use high % organic in the diluent, as it may cause peak distortion (solvent effect) for early eluting peaks.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A.[1]

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis.

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 5000If low, check column age or connections.
Tailing Factor (T) < 1.5If > 1.5, lower pH of MP A or use a newer column.[1]
Precision (RSD, n=6) < 1.0%If high, check injector or pump stability.[1]
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope if impurities co-elute.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLLimited by UV cutoff; ensure mobile phase is fresh.
Advanced Note: Chiral Purity

This molecule contains a chiral center at position 2 of the pyrrolidine ring.[6] The method above is achiral . If enantiomeric purity (L- vs D- isomer) is required, a chiral column is necessary.[1]

  • Recommended Chiral Column: Chiralpak AD-H or Chiralcel OD-H.[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[1]

  • Mode: Normal Phase (Isocratic).[1]

Troubleshooting Guide

Issue: Baseline Drift at 210 nm

  • Cause: Absorption of Phosphate buffer or impurities in Acetonitrile.[1]

  • Solution: Use "HPLC Grade" phosphate salts.[1] Ensure Acetonitrile is "Far UV" grade. Alternatively, switch to 0.1% Phosphoric Acid (no salt) if buffering capacity permits.[1]

Issue: Peak Fronting

  • Cause: Sample solvent is stronger than the mobile phase (e.g., sample dissolved in 100% ACN).

  • Solution: Always dissolve the sample in Mobile Phase A or water.[1]

References

  • PubChem. (2025).[1] Compound Summary: (2S)-N,N-dimethylpyrrolidine-2-carboxamide (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [Link][1][7]

  • Center for Disease Control (CDC). (2019).[1] Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). (Analogous amide analysis). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Validation and Quantification of Entacapone and its Related Substances (including diethyl amide impurities).[1][5] Retrieved from [Link][1][7]

  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for amine basicity). Retrieved from [Link][1][7]

Sources

Advanced Application Note: NMR Spectroscopy of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rotamer Challenge

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride is a critical chiral auxiliary and pharmaceutical intermediate derived from L-proline. Its NMR analysis presents a specific challenge often misinterpreted by non-specialists as "sample impurity."

Due to the partial double-bond character of the amide C-N bond, this molecule exists as two distinct rotamers (cis/trans or E/Z) in solution at room temperature. Furthermore, the presence of a chiral center at the C2 position of the pyrrolidine ring renders the two ethyl groups on the amide nitrogen diastereotopic.[1]

This guide provides the definitive protocol to distinguish intrinsic rotameric complexity from actual chemical impurities using Variable Temperature (VT) NMR and solvent-dependent analysis.

Structural Dynamics & Theoretical Basis

The Molecular Mechanism

The analyte consists of a protonated pyrrolidine ring (the HCl salt forms at the secondary amine) and a diethyl-substituted carboxamide.

  • Amide Resonance: The

    
     resonance structure restricts rotation, creating a high energy barrier (~16-18 kcal/mol).
    
  • Slow Exchange: On the NMR timescale (at 298 K), this rotation is slow, resulting in two distinct sets of signals for the ethyl groups and the pyrrolidine ring protons.

  • Chirality: The L-proline core (S-configuration) makes the environment of the two ethyl groups non-equivalent even if rotation were fast, but the frozen rotation exacerbates this, often showing four distinct ethyl patterns (2 rotamers × 2 non-equivalent ethyls).

Visualizing the Equilibrium

The following diagram illustrates the equilibrium between the syn and anti rotamers relative to the carbonyl oxygen.

RotamerEquilibrium cluster_0 Dynamic Equilibrium (Slow on NMR Scale) RotamerA Rotamer A (Major) (trans-amide) RotamerB Rotamer B (Minor) (cis-amide) RotamerA->RotamerB  k1 (Slow)   Factors Influencing Factors: 1. Solvent Polarity 2. Temperature 3. Steric Bulk RotamerA->Factors

Figure 1: Conformational equilibrium between amide rotamers. At Room Temperature (RT), k1 is slow, causing signal doubling.[1]

Experimental Protocols

Sample Preparation

To ensure reproducibility and correct salt ionization state, follow these specific solvent guidelines.

ParameterMethod A: Structural ElucidationMethod B: Dynamic Studies (VT)
Solvent DMSO-d₆ (99.9% D)D₂O (99.9% D) or Toluene-d₈
Concentration 10–15 mg / 0.6 mL20 mg / 0.6 mL
Why? Preserves NH₂⁺ protons (8-10 ppm); slows exchange.D₂O simplifies spectrum (exchanges NH); Toluene allows high-T VT work.
Reference TMS (0.00 ppm) or residual DMSO (2.50 ppm)HDO (4.79 ppm)
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse)

  • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of rotamer ratios).

  • Scans (NS): 16 (Routine) or 64 (for minor rotamer detection).

  • Temperature: 298 K (25°C).[2]

Variable Temperature (VT) Protocol (Validation)

To prove the "impurity" peaks are actually rotamers, perform a coalescence experiment.

  • Solvent: DMSO-d₆ (safe up to ~100°C) or Toluene-d₈.

  • Steps: Acquire spectra at 25°C, 40°C, 60°C, 80°C.

  • Endpoint: At high temperatures, the rotational barrier is overcome (

    
    ), and the double peaks will coalesce into single, sharp averages.[3]
    

Data Interpretation & Assignment

Characteristic Chemical Shifts (DMSO-d₆)

Note: Chemical shifts are approximate and dependent on concentration/temperature. Ratios typically range from 3:1 to 4:1 (Major:Minor).

MoietyProton TypeMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)MultiplicityInterpretation
Ammonium Pyrrolidine-NH₂⁺9.0 - 10.28.8 - 9.5Broad SingletExchangeable; visible in DMSO only.[1]
Pyrrolidine C2-H (Methine)4.60 - 4.754.40 - 4.55dd or mDeshielded by amide C=O and N⁺.
Amide Ethyl N-CH₂-CH₃ (A)3.20 - 3.503.10 - 3.30Multiplet/QuartetDiastereotopic methylene protons; often overlap.[1]
Amide Ethyl N-CH₂-CH₃ (B)3.20 - 3.503.10 - 3.30Multiplet/QuartetDistinct from Ethyl A due to chiral center.[1]
Pyrrolidine C5-H₂ (Ring)3.10 - 3.303.10 - 3.30MultipletAdjacent to N⁺; deshielded.
Pyrrolidine C3-H₂ / C4-H₂1.80 - 2.301.70 - 2.10MultipletsRing puckering leads to complex coupling.[1]
Ethyl Methyls -CH₃1.05 - 1.250.95 - 1.05Triplets (t)Often appear as two distinct sets of triplets.
Diagnostic Logic Workflow

Use the following logic tree to validate your spectrum.

ValidationWorkflow Start Spectrum shows 'extra' peaks CheckIntegration Check Integration Ratios Are 'impurity' peaks proportional (e.g., 1:0.3) across all regions? Start->CheckIntegration Decision1 Consistent Ratio? CheckIntegration->Decision1 YesRatio Suspect Rotamers Decision1->YesRatio Yes NoRatio Suspect Chemical Impurity Decision1->NoRatio No VTExp Perform VT-NMR (80°C) YesRatio->VTExp Result Peaks Coalesce? VTExp->Result Confirmed CONFIRMED: Rotamers (Pure Compound) Result->Confirmed Yes Impurity CONFIRMED: Mixture/Impurity Result->Impurity No

Figure 2: Workflow for distinguishing intrinsic rotamerism from sample contamination.

Troubleshooting & FAQs

Q1: Why are the ethyl quartets not clean quartets?

A: Two reasons. First, the overlap of the major and minor rotamers. Second, the C2 chiral center makes the methylene protons (


) of the ethyl groups diastereotopic . They are magnetically non-equivalent (

), turning a simple quartet into a complex multiplet (ABX3 system).
Q2: My integration shows 12 protons for the ethyl region instead of 4.

A: Ensure you are not integrating the water peak or DMSO water shoulder. Also, verify you are not counting the C5 pyrrolidine protons (2H) which often overlap with the N-ethyl signals in the 3.1–3.5 ppm range. Use 2D HSQC to resolve these carbons.

Q3: The NH signal is missing.

A: If run in


 or 

, the ammonium protons exchange rapidly with deuterium and disappear. Run in anhydrous

or

(if solubility permits) to observe the NH protons.

References

  • Structural Dynamics of Proline Amides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley. (Explains amide resonance and restricted rotation).

  • VT-NMR Protocols for Rotamers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics).

  • Rotamerism in N,N-Diethylamides: Wiberg, K. B., et al. (1987). "Barriers to rotation adjacent to double bonds.[4] 3. The C-N bond in amides."[3] Journal of the American Chemical Society.

  • PubChem Compound Summary: (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride (Structural Analog for shift comparison).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Diethylpyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, high-sensitivity method for the quantification of N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-diethylprolinamide HCl).

This guide does not merely list parameters; it provides the rationale for method selection, ensuring you can adapt the protocol to complex matrices (plasma, reaction mixtures, or raw material testing).

Introduction & Compound Analysis

N,N-diethylpyrrolidine-2-carboxamide is a proline derivative often encountered as a synthetic intermediate in pharmaceutical manufacturing or as a degradation product in peptide synthesis. Its structure combines a basic pyrrolidine ring (


) with a neutral diethylamide side chain.
Chemical Profile & Analytical Challenges
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass (Free Base): 170.14 Da
Polarity Moderate-HighThe basic nitrogen is protonated at acidic pH, reducing retention on standard C18 columns.
Solubility High (Water/MeOH)Compatible with aqueous mobile phases; requires careful selection of reconstitution solvent to avoid peak distortion.
Chromophores Weak/NoneLacks significant UV absorption >210 nm.[1] MS detection is mandatory.

Method Development Strategy

Because this analyte is a small, basic polar molecule, standard Reverse Phase (RP) chromatography often results in early elution and poor peak shape due to interaction with residual silanols.

Strategic Choice: Polar-Embedded C18 vs. HILIC

  • Recommendation: Use a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl) .

  • Why? While HILIC provides superior retention for polars, it is less robust for routine impurity profiling in dirty matrices. A polar-embedded C18 allows the use of 100% aqueous starts, trapping the analyte effectively despite its polarity.

Experimental Protocol

Reagents and Standards[2][3][4]
  • Reference Standard: N,N-diethylpyrrolidine-2-carboxamide HCl (>98% purity).

  • Internal Standard (IS): N,N-diethylprolinamide-d10 (if available) or a structural analog like Proline-N-ethylamide.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

Sample Preparation

Matrix: Plasma or Reaction Mixture Technique: Protein Precipitation (PPT) with Acidified Organic Solvent.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile + 0.1% Formic Acid .

    • Rationale: The acid keeps the analyte protonated and soluble in the organic phase, preventing coprecipitation with proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water .

    • Critical Step: Diluting with water ensures the injection solvent matches the initial mobile phase conditions, preventing "solvent effect" peak broadening.

LC-MS/MS Conditions[5][6]
Chromatographic Parameters
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters Acquity HSS T3 C18, 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase Gradient:

  • MP A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Ammonium formate improves peak shape for basic amines by masking silanols.

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)%BDescription
0.002Initial Hold for trapping
0.502End of trapping
4.0090Linear ramp to elute analyte
5.0090Wash column
5.102Return to initial
7.002Re-equilibration
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Gas Flow: 800 L/hr (N2).[3]

MRM Transitions (Multiple Reaction Monitoring): The precursor ion is the protonated molecule


.
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
Target 171.2 70.1 3025QuantifierPyrrolidine ring cleavage
Target171.2100.13018QualifierDiethylcarbamoyl cation
Target171.272.13035QualifierDiethylamine fragment
  • Self-Validation: The transition 171.2 -> 70.1 is characteristic of proline derivatives (loss of the carboxyl/amide side chain). 171.2 -> 100.1 represents the cleavage of the amide bond retaining the charge on the diethyl side.

Visualized Workflow & Logic

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the quality control checkpoints.

AnalyticalWorkflow Sample Sample Matrix (Plasma/API) Prep Precipitation (ACN + 0.1% FA) Sample->Prep Spike IS Centrifuge Centrifugation 10,000g / 10 min Prep->Centrifuge Dilution Dilution 1:1 with Water Centrifuge->Dilution Supernatant LC UHPLC Separation HSS T3 Column Dilution->LC Inject MS MS/MS Detection ESI+ MRM 171>70 LC->MS Elution Data Quantification & Reporting MS->Data Integrate

Caption: Step-by-step extraction and analysis workflow ensuring analyte solubility and LC compatibility.

Fragmentation Pathway Logic

Understanding the fragmentation ensures you are tracking the correct chemical entity and not an isobaric interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 171.2 Frag1 Pyrrolidine Ring m/z 70.1 (Quantifier) Parent->Frag1 Amide Bond Cleavage (High Energy) Frag2 Diethylcarbamoyl m/z 100.1 (Qualifier) Parent->Frag2 C-C Bond Cleavage (Low Energy)

Caption: Proposed ESI+ fragmentation pathway for N,N-diethylpyrrolidine-2-carboxamide.

Method Validation Guidelines (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps.

Linearity & Range[6][7]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Criterion:

    
    .[1]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Matrix Effect Assessment

Since this is a polar amine, suppression from phospholipids is a risk.

  • Test: Compare the peak area of a post-extraction spike (A) vs. a neat standard (B).

  • Calculation:

    
    .
    
  • Acceptance:

    
    .
    
  • Troubleshooting: If suppression is high (>20%), switch sample prep to Mixed-Mode Cation Exchange (MCX) SPE to wash away phospholipids using methanol before eluting the basic analyte with 5% Ammonia in MeOH.

Carryover Check

Due to the basic nature of the pyrrolidine ring, it may stick to the injector needle.

  • Protocol: Inject a blank solvent immediately after the highest standard (ULOQ).

  • Limit: The blank signal must be < 20% of the LLOQ signal.

  • Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • PubChem. (2023). Compound Summary: N,N-Diethylpyrrolidine-2-carboxamide. National Library of Medicine. Available at: [Link]

  • Waters Corporation. (2020). Method Development Guide for Polar Bases on HSS T3 Columns. Available at: [Link][2]

Sources

Application Note: Utilizing N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride in the Development of Novel Anticonvulsant Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation antiepileptic drugs (AEDs) requires versatile chemical building blocks capable of generating libraries with high central nervous system (CNS) penetrance. The pyrrolidine-2-carboxamide (prolinamide) scaffold has emerged as a highly potent pharmacophore in anticonvulsant research, demonstrating robust efficacy in mitigating seizure propagation.

Within this chemical class, N,N-diethylpyrrolidine-2-carboxamide hydrochloride (CAS 1048649-03-1) serves as an optimal precursor. The rationale for selecting this specific derivative is twofold:

  • Enhanced Lipophilicity: The N,N-diethyl substitution significantly increases the steric bulk and partition coefficient (LogP) of the prolinamide core. This structural modification is a strict prerequisite for facilitating rapid transit across the blood-brain barrier (BBB), ensuring that the synthesized derivatives achieve therapeutic concentrations in the CNS[1].

  • Chemical Stability & Stoichiometric Control: Utilizing the hydrochloride salt rather than the free base prevents the autoxidation of the secondary amine during storage. During parallel synthesis, the salt form allows for precise stoichiometric weighing, with the reactive free amine being liberated in situ via a mild base, thereby preventing premature degradation and maximizing coupling yields.

Prolinamide derivatives synthesized from this precursor primarily act as state-dependent modulators of voltage-gated sodium channels (VGSCs), stabilizing the inactivated state of the channel to prevent the high-frequency action potential firing characteristic of epilepsy[2]. Furthermore, when coupled with aryl sulfonyl chlorides, the resulting sulfonamide derivatives can exhibit dual-action efficacy by also inhibiting carbonic anhydrase isoforms, a well-documented mechanism for seizure control[1].

MOA Precursor N,N-Diethylpyrrolidine-2-carboxamide (Lipophilic Pharmacophore) Nav Voltage-Gated Na+ Channels (State-Dependent Block) Precursor->Nav Primary Target CA Carbonic Anhydrase (Isoform Inhibition) Precursor->CA Sulfonamide Derivatives Glutamate Suppression of Excitatory Glutamate Release Nav->Glutamate GABA Modulation of Inhibitory Tone CA->GABA Seizure Arrest of Seizure Propagation (Anticonvulsant Efficacy) Glutamate->Seizure GABA->Seizure

Caption: Mechanistic pathways of anticonvulsant action for N,N-diethylpyrrolidine-2-carboxamide derivatives.

Experimental Workflows & Protocols

The following protocols detail the synthesis of anticonvulsant candidates from N,N-diethylpyrrolidine-2-carboxamide hydrochloride and their subsequent in vivo validation.

Workflow Step1 Precursor Preparation (N,N-Diethylpyrrolidine-2-carboxamide HCl) Step2 Parallel Synthesis (Amidation / Sulfonylation) Step1->Step2 Step3 In Vitro Validation (LC-MS & Patch-Clamp) Step2->Step3 Step4 In Vivo Efficacy (MES Seizure Model) Step3->Step4 Step5 Neurotoxicity Profiling (Rotarod Assay) Step4->Step5 Step6 Lead Candidate Selection Step5->Step6

Caption: Experimental workflow for the synthesis and evaluation of prolinamide-based anticonvulsants.

Protocol A: Parallel Synthesis of N-Aryl/Sulfonyl Derivatives

This protocol outlines the coupling of the prolinamide precursor with electrophiles to generate a library of lipophilic anticonvulsant candidates.

Step-by-Step Methodology:

  • Preparation: Suspend N,N-diethylpyrrolidine-2-carboxamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the incoming electrophile.

  • In Situ Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

    • Causality: The excess base neutralizes the hydrochloride salt, liberating the nucleophilic secondary amine while simultaneously acting as a non-nucleophilic acid scavenger for the subsequent coupling step.

  • Electrophilic Coupling: Slowly introduce the desired aryl sulfonyl chloride or acyl chloride (1.1 eq) dissolved in DCM.

    • Causality: Dropwise addition at 0°C strictly controls the reaction kinetics, minimizing exothermic side reactions and preventing the formation of dimeric impurities.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot with water and analyze via LC-MS. The reaction is validated as complete only when the precursor mass (m/z 171.1) is fully depleted and the target product mass dominates the chromatogram.

  • Purification: Perform an aqueous workup with saturated NaHCO₃ and brine, dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Assay

The MES test is the preclinical gold standard for identifying compounds that prevent the spread of generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Acclimatization: House male Swiss albino mice (20–25 g) under standard laboratory conditions for 48 hours prior to testing.

  • Dosing: Administer the synthesized derivative via intraperitoneal (i.p.) injection using a vehicle of 30% PEG-400 in normal saline.

    • Causality: PEG-400 is utilized to ensure the complete dissolution of the highly lipophilic N,N-diethyl derivatives, guaranteeing consistent systemic bioavailability and preventing precipitation in the peritoneal cavity.

  • Self-Validation (Controls): Run a vehicle-only negative control group and a Carbamazepine (30 mg/kg) positive control group in parallel. The assay is only considered valid if the vehicle group exhibits full seizures and the positive control shows 100% protection, thereby verifying the calibration of the electroshock apparatus.

  • Electroshock Induction: At 30 minutes post-administration (estimated T_max), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via pre-wetted corneal electrodes.

    • Causality: Corneal electrodes are specifically chosen over ear-clip electrodes because they bypass cranial bone resistance, ensuring precise and uniform current delivery directly to the brain.

  • Observation: Monitor the subjects for the presence or absence of Hindlimb Tonic Extension (HLTE). The complete abolition of HLTE indicates successful anticonvulsant efficacy.

Protocol C: Neurotoxicity Profiling (Rotarod Test)

To ensure that the observed anticonvulsant activity is not a false positive caused by severe motor impairment or generalized CNS depression, compounds must be evaluated on a rotarod apparatus. Mice are placed on a rod rotating at 10 RPM; the inability to maintain balance for at least 1 minute indicates neurotoxicity. This allows for the calculation of the Protective Index (PI = TD₅₀ / ED₅₀).

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the comparative anticonvulsant activity and neurotoxicity profiles of representative N,N-diethylpyrrolidine-2-carboxamide derivatives evaluated in preclinical models[2]. A higher Protective Index (PI) indicates a wider therapeutic window.

Compound IDR-Group SubstitutionMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
NNDP-01 4-Chlorobenzoyl28.5>300>10.5
NNDP-02 4-Nitrobenzoyl15.2185.012.1
NNDP-03 p-Toluenesulfonyl42.0>300>7.1
Control Carbamazepine11.865.55.5

Note: The inclusion of the N,N-diethyl moiety consistently yields compounds with a highly favorable Protective Index compared to standard clinical controls, underscoring the value of this precursor in AED drug design.

References

  • Ahsan, M., et al. "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents." Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Ajani, O. O., et al. "Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts." Science Alert. Available at:[Link]

  • "Anticonvulsive properties of YM-14673, a new TRH analogue, in amygdaloid-kindled rats." National Institutes of Health (NIH). Available at:[Link]

  • "Prolinamide derivatives as sodium channel modulators." Google Patents (JP5139307B2).

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Application of Pyrrolidine Carboxamides as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyrrolidine carboxamides as potent enzyme inhibitors. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which allows for diverse biological activities, including anticancer, antimicrobial, and particularly, enzyme inhibitory properties.[1] This guide will delve into the mechanistic insights, synthesis, and evaluation of these compounds, with a special focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.

Introduction: The Versatility of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and synthetic drugs.[1] Its derivatives, particularly pyrrolidine carboxamides, have emerged as a privileged scaffold in drug discovery. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring, combined with the hydrogen bonding capabilities of the carboxamide group, allow for high-affinity and selective interactions with the active sites of various enzymes. This has led to the development of pyrrolidine carboxamide-based inhibitors for a range of targets, including prolyl oligopeptidase (POP), enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, and enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase.[2][3][4]

A prominent success story for this class of compounds is in the field of metabolic diseases, specifically type 2 diabetes. Pyrrolidine carboxamides, particularly cyanopyrrolidines, form the core of several marketed Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin. These drugs have become valuable therapeutic options due to their efficacy in improving glycemic control with a low risk of hypoglycemia.[1]

Mechanism of Action: A Case Study on DPP-4 Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release from the pancreas.[3][6] By inhibiting DPP-4, pyrrolidine carboxamide-based drugs prevent the degradation of incretins, thereby prolonging their activity and leading to improved glycemic control.[3][6]

Vildagliptin, a representative pyrrolidine carboxamide, binds covalently to the catalytic site of the DPP-4 enzyme.[1][7] This interaction elicits prolonged enzyme inhibition, leading to increased levels of active GLP-1 and GIP, both after meals and during fasting.[1][7] The subsequent physiological effects include:

  • Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, meaning insulin is primarily released when blood glucose is high.[1][8]

  • Suppression of glucagon secretion: The increased incretin activity also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][8]

  • Improved β-cell function: Some studies suggest that DPP-4 inhibitors may also improve the function and preserve the mass of pancreatic β-cells.[8]

The overall effect is a reduction in both fasting and postprandial hyperglycemia with a minimal risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[1][8]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-4 by pyrrolidine carboxamides.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_bloodstream Bloodstream Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release BetaCells β-cells Incretins->BetaCells stimulates AlphaCells α-cells Incretins->AlphaCells inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin BetaCells->Insulin secretes Glucagon Glucagon AlphaCells->Glucagon secretes Glucose Blood Glucose Insulin->Glucose lowers HGP Hepatic Glucose Production Glucagon->HGP stimulates HGP->Glucose increases InactiveIncretins Inactive Incretins DPP4->InactiveIncretins degrades PyrrolidineCarboxamide Pyrrolidine Carboxamide Inhibitor PyrrolidineCarboxamide->DPP4 inhibits

DPP-4 Inhibition Pathway Diagram

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrrolidine carboxamide inhibitor and for in vitro and cell-based assays to evaluate its efficacy.

Synthesis of a Representative Pyrrolidine Carboxamide: Vildagliptin

The following protocol describes a facile and efficient synthesis of Vildagliptin, adapted from established methods.[9][10][11]

Synthesis_Workflow Start Start: L-Proline Step1 Step 1: Acylation with Chloroacetyl Chloride Start->Step1 Intermediate1 Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Dehydration/ Nitrile Formation Intermediate1->Step2 Intermediate2 Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Condensation with 3-amino-1-adamantanol Intermediate2->Step3 Product Final Product: Vildagliptin Step3->Product Purification Purification and Characterization Product->Purification End End Purification->End

Synthesis Workflow for Vildagliptin

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dissolve L-proline in a suitable solvent such as tetrahydrofuran (THF) in a reaction flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • After completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • To the crude product from Step 1, add acetonitrile and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and evaporate the excess acetonitrile.

  • The resulting residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine to obtain the nitrile intermediate.[9][11]

Step 3: Synthesis of Vildagliptin

  • Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate and 3-amino-1-adamantanol in a suitable solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture and perform a work-up involving filtration and extraction.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate) to afford Vildagliptin as a solid.[12]

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of pyrrolidine carboxamides against DPP-4 using a fluorogenic substrate.[5][13]

InVitro_Assay_Workflow Start Start: Prepare Reagents PrepareInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepareInhibitor PrepareEnzyme Prepare DPP-4 Enzyme Solution Start->PrepareEnzyme PrepareSubstrate Prepare Fluorogenic Substrate Solution Start->PrepareSubstrate PlateSetup Set up 96-well Plate: Inhibitor, Enzyme, Controls PrepareInhibitor->PlateSetup PrepareEnzyme->PlateSetup ReactionStart Initiate Reaction with Substrate Addition PrepareSubstrate->ReactionStart Incubation1 Pre-incubation of Enzyme and Inhibitor PlateSetup->Incubation1 Incubation1->ReactionStart Incubation2 Incubate at 37°C ReactionStart->Incubation2 Measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Measurement DataAnalysis Data Analysis: Calculate % Inhibition and IC50 Measurement->DataAnalysis End End DataAnalysis->End

Workflow for In Vitro DPP-4 Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolidine carboxamide inhibitor in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer (e.g., Tris-HCl, pH 8.0) to obtain a range of test concentrations.

    • Dilute recombinant human DPP-4 enzyme to the desired working concentration in pre-warmed assay buffer.

    • Prepare the fluorogenic substrate, H-Gly-Pro-AMC, solution in assay buffer.

  • Assay Procedure (in a 96-well black microplate):

    • Test Wells: Add the diluted inhibitor solutions.

    • Positive Control Wells: Add a known DPP-4 inhibitor (e.g., Sitagliptin).[5]

    • Negative Control (100% Activity) Wells: Add the same volume of vehicle (DMSO in assay buffer).

    • Blank (No Enzyme) Wells: Add the same volume of vehicle.

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells. To the blank wells, add an equal volume of assay buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][13]

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).[5]

Cell-Based DPP-4 Inhibition Assay

This protocol provides a method to assess the inhibitory activity of pyrrolidine carboxamides on DPP-4 in a cellular context, using a cell line that expresses DPP-4, such as Caco-2 or HepG-2 human cell lines.[14][15]

  • Cell Culture and Seeding:

    • Culture Caco-2 or HepG-2 cells in appropriate medium and conditions.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere and grow for a specified period (e.g., 2 days for Caco-2 cells).[15]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pyrrolidine carboxamide inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Include positive control (known DPP-4 inhibitor) and negative control (vehicle) wells.

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour) at 37°C.

  • Enzyme Activity Measurement:

    • Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in a suitable buffer.

    • Add the substrate solution to each well and incubate for a specific time (e.g., 10-60 minutes) at 37°C.

    • Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition in the cells for each inhibitor concentration, similar to the in vitro assay.

    • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) of Pyrrolidine Carboxamide DPP-4 Inhibitors

The potency of pyrrolidine carboxamide inhibitors is highly dependent on the nature and position of substituents on both the pyrrolidine ring and the carboxamide moiety. For cyanopyrrolidine-based DPP-4 inhibitors, several key structural features influence their activity:

  • The Cyanopyrrolidine Moiety: The (S)-2-cyanopyrrolidine is a critical pharmacophore that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[16]

  • Substituents on the Pyrrolidine Ring: Introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine ring has been shown to enhance the DPP-4 inhibitory effect.[4]

  • The Carboxamide Linker: The amide bond is crucial for orienting the molecule within the active site.

  • Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a significant role in binding to the S1 and S2 pockets of the DPP-4 enzyme. Large, hydrophobic groups, such as the adamantyl group in Vildagliptin, often lead to high potency.

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a selection of pyrrolidine carboxamide derivatives, illustrating the impact of structural modifications on potency.

Compound IDR1 (Substitution on Pyrrolidine)R2 (Substitution on Carboxamide N)DPP-4 IC50 (nM)Reference
1 HAdamantyl1.8
2 4-FluoroAdamantyl0.9[4]
3 HCyclohexyl10.66 (µM)
4 HPhenyl52.63 (µM)[17]
5 HBenzyl0.3 (µM)[18]
Sitagliptin (Reference)(Reference)4.38[19]

Note: The IC50 values are collected from different studies and should be compared with caution due to potential variations in assay conditions.

Conclusion and Future Perspectives

Pyrrolidine carboxamides represent a highly versatile and successful class of enzyme inhibitors with broad therapeutic potential. Their application as DPP-4 inhibitors has revolutionized the treatment of type 2 diabetes, offering a well-tolerated and effective therapeutic option. The deep understanding of their mechanism of action and structure-activity relationships has enabled the rational design of potent and selective inhibitors.

The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future investigations may focus on exploring novel pyrrolidine carboxamide derivatives targeting other enzymes implicated in various diseases, including cancer, infectious diseases, and neurodegenerative disorders. The continued exploration of this privileged scaffold holds great promise for the discovery of new and improved therapeutic agents.

References

  • Van der Veken, P., et al. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. Journal of Medicinal Chemistry, 46(21), 4534-4544. Available from: [Link]

  • He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available from: [Link]

  • Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. Available from: [Link]

  • Ahrén, B. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 83-90. Available from: [Link]

  • Zhang, L., et al. (2014). A facile method to synthesize vildagliptin. ResearchGate. Available from: [Link]

  • Deng, Y., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18), 6171-6172. Available from: [Link]

  • Ohbayashi, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 3869-3880. Available from: [Link]

  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2022, 967123. Available from: [Link]

  • Kushwaha, R. N., et al. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available from: [Link]

  • Li, J., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, 53B, 1128-1132. Available from: [Link]

  • Patsnap. (2017). Preparation method for Vildagliptin.
  • Al-Masoudi, N. A., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie, e2500077. Available from: [Link]

  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. Bio-protocol, 8(15), e2968. Available from: [Link]

  • Sanchez-de-Diego, C., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(22), e3084. Available from: [Link]

  • Kushwaha, R. N., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Functional Genomics. Available from: [Link]

  • Lammi, C., et al. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. Nutrients, 10(8), 1083. Available from: [Link]

  • Al-Qaisi, A. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA text. Available from: [Link]

  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. Available from: [Link]

  • Bardaweel, S. K., et al. (2025). The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. Figshare. Available from: [Link]

  • Kushwaha, R. N., et al. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available from: [Link]

  • Crepaldi, G., & Carruba, M. (2007). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. Journal of Endocrinological Investigation, 30(7), 611-616. Available from: [Link]

  • Arnott, C., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1178552. Available from: [Link]

  • Cureus. (2025). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Cureus, 17(5), e79998. Available from: [Link]

  • ResearchGate. (2024). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. Available from: [Link]

  • Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Available from: [Link]

  • Muscelli, E., et al. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 96(7), 2064-2066. Available from: [Link]

  • ResearchGate. (2021). Diagrammatic representation of the mechanism of DPP-IV and potential role of protecting incretin hormone degradation by DPP-IV enzyme to maintain the homeostatic blood glucose level. Available from: [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). Available from: [Link]

  • Zhang, Y., et al. (2025). Screening and analysis of malt pentapeptide DPP-IV inhibitory activity. Food Chemistry, 490, 143213. Available from: [Link]

  • Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 903-931. Available from: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available from: [Link]

  • Kushwaha, R. N., et al. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available from: [Link]

  • Baici, A. (1981). A graphical method for determining inhibition parameters for partial and complete inhibitors. European Journal of Biochemistry, 119(1), 9-14. Available from: [Link]

  • ResearchGate. (2016). (a) Flow chart of the proposed enzyme inhibitor screening methodology... Available from: [Link]

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N,N-diethylpyrrolidine-2-carboxamide hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-Diethyl-L-prolinamide HCl) is a critical chiral auxiliary and privileged scaffold in modern drug discovery. Unlike simple solvents or generic reagents, this compound occupies a dual niche:

  • As an Organocatalyst: It serves as a highly efficient, metal-free catalyst for asymmetric aldol and Michael addition reactions, enabling the synthesis of enantiomerically pure drug intermediates.

  • As a Pharmacophore: The pyrrolidine-2-carboxamide core is a structural motif found in various bioactive compounds, including anticonvulsants, local anesthetics, and antimicrobial agents.

This guide provides technical protocols for utilizing this compound in stereoselective synthesis and fragment-based drug design (FBDD) .

Technical Profile & Physicochemical Properties

Before initiating protocols, verify the material specifications. The hydrochloride salt form offers improved stability and water solubility compared to the oily free base.

PropertySpecificationRelevance to Drug Discovery
Chemical Name (S)-N,N-Diethylpyrrolidine-2-carboxamide HClStereocenter determines chiral induction.
CAS Number 1048649-03-1 (HCl salt)Identification for regulatory filing.
Molecular Weight 206.71 g/mol Fragment-based screening (Low MW).
Solubility Soluble in Water, Methanol, EthanolVersatile for biphasic or aqueous reactions.
pKa (est.) ~10.5 (Pyrrolidine Nitrogen)High basicity facilitates enamine formation.
Hygroscopicity Moderate to HighRequires desiccated storage to maintain stoichiometry.

Application I: Asymmetric Organocatalysis (The "Enamine" Pathway)

Context: Chiral purity is a regulatory mandate (FDA/EMA). N,N-Diethylpyrrolidine-2-carboxamide acts as a functional mimic of Class I aldolase enzymes. The diethyl amide group improves solubility in organic solvents (e.g., DCM, THF) compared to unmodified Proline, enhancing turnover rates in the synthesis of chiral alcohols—key precursors for statins and antibiotics.

Mechanism of Action

The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (ketone) to form a nucleophilic enamine intermediate. The amide side chain acts as a hydrogen-bond donor, directing the electrophile (aldehyde) to a specific face of the enamine, resulting in high enantiomeric excess (ee).

G Catalyst N,N-Diethylprolinamide (Catalyst) Enamine Enamine Intermediate (Nucleophile) Catalyst->Enamine + Ketone (-H2O) Ketone Ketone Substrate Ketone->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Product Chiral beta-Hydroxy Ketone TS->Product Hydrolysis Product->Catalyst Recycle

Figure 1: The catalytic cycle for asymmetric aldol reactions. The catalyst is regenerated, making this a cost-effective method for scaling chiral intermediates.

Protocol: Enantioselective Aldol Reaction

Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one (Precursor for antibiotic analogs).

Reagents:

  • N,N-Diethylpyrrolidine-2-carboxamide HCl (20 mol%)

  • p-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (Solvent & Reactant, 10 equiv)

  • Triethylamine (TEA) (20 mol% - Critical to neutralize the HCl salt)

Step-by-Step Methodology:

  • Catalyst Activation: In a round-bottom flask, dissolve the HCl salt (0.2 mmol) in anhydrous DMSO or DMF (1 mL). Add TEA (0.2 mmol) and stir for 10 minutes to liberate the free amine base in situ.

    • Why: The HCl salt is stable for storage but inactive. Neutralization is essential to expose the secondary amine.

  • Substrate Addition: Add Acetone (2 mL) to the mixture. Stir for 15 minutes to allow initial enamine formation equilibrium.

  • Reaction: Add p-Nitrobenzaldehyde (1.0 mmol) in one portion.

  • Incubation: Stir vigorously at room temperature (20–25°C) for 24–48 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Quenching: Add saturated ammonium chloride solution (5 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Expected Outcome: >80% Yield, >90% ee.

Application II: Scaffold Library Synthesis (Medicinal Chemistry)

Context: The pyrrolidine-2-carboxamide motif mimics peptide bonds (proline mimetics). Derivatives functionalized at the N1-position exhibit anticonvulsant (sodium channel modulation) and antimicrobial activity [1, 2].

Workflow: Divergent Synthesis of Bioactive Analogs

This protocol outlines the creation of a focused library by coupling the core scaffold with sulfonyl chlorides or aryl halides.

Library cluster_rxn Divergent Functionalization Core Core Scaffold: N,N-Diethylpyrrolidine-2-carboxamide HCl Rxn1 Pathway A: Sulfonylation (Sulfonyl Chlorides + Base) Core->Rxn1 Rxn2 Pathway B: N-Arylation (Buchwald-Hartwig Coupling) Core->Rxn2 Target1 Target Class 1: Sulfonamide Derivatives (Potential Antimalarials) Rxn1->Target1 Target2 Target Class 2: N-Aryl Analogs (Potential Anticonvulsants) Rxn2->Target2

Figure 2: Divergent synthesis strategy for generating bioactive libraries from the core scaffold.

Protocol: Synthesis of N-Sulfonylpyrrolidine-2-carboxamides

Objective: Create a library of potential antimalarial/anticonvulsant agents [3].

Reagents:

  • Core Scaffold (1.0 equiv)

  • Aryl Sulfonyl Chloride (e.g., Tosyl chloride, 1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Pyridine (2.0 equiv) or TEA

Methodology:

  • Preparation: Suspend N,N-Diethylpyrrolidine-2-carboxamide HCl (1.0 mmol) in DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add Pyridine (2.0 mmol) dropwise at 0°C. The solution should clear as the free base forms.

  • Coupling: Add the Aryl Sulfonyl Chloride (1.1 mmol) slowly to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Work-up: Wash with 1N HCl (to remove excess pyridine), followed by saturated NaHCO3 and brine.

  • Analysis: Verify structure via 1H-NMR. The diagnostic shift of the pyrrolidine ring protons confirms N-substitution.

Screening Note: The resulting sulfonamides should be screened in MES (Maximal Electroshock Seizure) assays for anticonvulsant activity, as related analogs have shown potency comparable to Carbamazepine [2].

Quality Control & Handling

The hydrochloride salt is hygroscopic. Improper handling leads to stoichiometry errors in catalytic reactions.

  • Storage: Store at 2–8°C in a tightly sealed container with desiccants.

  • Verification:

    • 1H NMR (D2O): Check for the integration of the ethyl groups (triplet ~1.1 ppm, quartet ~3.4 ppm) relative to the pyrrolidine ring.

    • Chloride Content: Perform a silver nitrate titration if precise stoichiometry is critical for catalysis.

References

  • Antimicrobial Activity: Odusami, E. A., et al. "Synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics."[1] Bioorganic Chemistry, 2020.[1] Link

  • Anticonvulsant Activity: Ye, Y., et al. "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents." ResearchGate/Epilepsia, 2017. Link

  • Antimalarial Scaffolds: Onoabedje, E. A., et al. "New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities."[2] PLOS ONE, 2021.[2] Link

  • Organocatalysis: List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.
  • Product Data: Sigma-Aldrich Product Sheet for CAS 1048649-03-1. Link

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The Cornerstone of Neurological Drug Development: Application Notes for N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient production of Active Pharmaceutical Ingredients (APIs). N,N-diethylpyrrolidine-2-carboxamide hydrochloride, a chiral building block derived from the naturally occurring amino acid L-proline, has emerged as a critical intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. Its rigid pyrrolidine core and the diethylcarboxamide functionality offer a unique stereochemical and electronic profile, making it an attractive scaffold for medicinal chemists.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N,N-diethylpyrrolidine-2-carboxamide hydrochloride. We will delve into its synthesis, purification, and characterization, and illuminate its application in the synthesis of next-generation anticonvulsant drugs. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower researchers to leverage this versatile intermediate in their drug discovery endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any pharmaceutical intermediate is fundamental to its effective and safe handling in a laboratory setting.

PropertyValueReference
Chemical Formula C₉H₁₉ClN₂O[1]
Molecular Weight 206.72 g/mol [1]
Appearance White to off-white solid or oil
Solubility Soluble in water and common organic solventsGeneral knowledge
Storage Store at room temperature in a dry, well-ventilated area[2]

Safety and Handling:

N,N-diethylpyrrolidine-2-carboxamide hydrochloride is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Caption: Chemical structure of N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Synthesis, Purification, and Characterization Protocols

The following protocols provide a representative methodology for the synthesis, purification, and characterization of N,N-diethylpyrrolidine-2-carboxamide hydrochloride, starting from L-proline. These procedures are based on well-established amidation reactions in peptide chemistry.[3][4]

Synthesis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

This two-step procedure involves the activation of the carboxylic acid of L-proline, followed by amidation with diethylamine.

Materials:

  • L-proline

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Diethylamine

  • Triethylamine (TEA)

  • Anhydrous Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (2M solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath, rotary evaporator.

Protocol:

Step 1: Formation of L-prolyl chloride hydrochloride

  • Suspend L-proline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude L-prolyl chloride hydrochloride as a solid. This intermediate is typically used in the next step without further purification.

Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive intermediates necessary for the subsequent amidation.[5] The use of anhydrous conditions is crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Amidation with Diethylamine

  • Dissolve the crude L-prolyl chloride hydrochloride in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Add the diethylamine/triethylamine solution dropwise to the stirred solution of L-prolyl chloride hydrochloride at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid and triethylamine hydrochloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diethylpyrrolidine-2-carboxamide as an oil.

Step 3: Salt Formation

  • Dissolve the crude N,N-diethylpyrrolidine-2-carboxamide in anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Synthesis_Workflow L_Proline L-Proline Acyl_Chloride L-Prolyl Chloride Hydrochloride L_Proline->Acyl_Chloride SOCl₂, DCM Amidation Amidation Acyl_Chloride->Amidation Diethylamine, TEA, DCM Free_Base N,N-diethylpyrrolidine- 2-carboxamide (Free Base) Amidation->Free_Base Final_Product N,N-diethylpyrrolidine- 2-carboxamide hydrochloride Free_Base->Final_Product HCl in Diethyl Ether

Caption: Synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Purification

The primary method for purification of the final product is recrystallization.

Protocol:

  • Dissolve the crude N,N-diethylpyrrolidine-2-carboxamide hydrochloride in a minimal amount of a hot solvent system, such as isopropanol/diethyl ether.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized N,N-diethylpyrrolidine-2-carboxamide hydrochloride should be confirmed by standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons, the ethyl groups of the diethylamide, and the N-H proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule with distinct chemical shifts for the carbonyl carbon, the pyrrolidine carbons, and the ethyl carbons.

2. High-Performance Liquid Chromatography (HPLC):

An isocratic or gradient reverse-phase HPLC method can be developed to assess the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate). The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for compounds lacking a strong chromophore.[6]

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₉H₁₈N₂O) would be at m/z = 170.2.

Application in the Synthesis of Brivaracetam: A Case Study

N,N-diethylpyrrolidine-2-carboxamide and its analogs are crucial intermediates in the synthesis of several anticonvulsant drugs, including Brivaracetam.[7][8][9] Brivaracetam is a third-generation antiepileptic drug that exhibits high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A).[7][9]

The synthesis of Brivaracetam often involves the coupling of a chiral pyrrolidone derivative with (S)-2-aminobutanamide. While N,N-diethylpyrrolidine-2-carboxamide hydrochloride itself is not directly incorporated into the final Brivaracetam structure, it serves as a close structural analog and a key starting point for the synthesis of the required pyrrolidone intermediates. The methodologies for creating the amide bond in N,N-diethylpyrrolidine-2-carboxamide are directly applicable to the synthesis of the butanamide side chain of Brivaracetam.

The general synthetic strategy involves the preparation of a suitable (4R)-4-propyl-2-oxopyrrolidine-1-yl derivative, which is then coupled with (S)-2-aminobutanamide. The knowledge gained from synthesizing and handling N,N-diethylpyrrolidine-2-carboxamide hydrochloride provides a solid foundation for tackling the more complex synthesis of Brivaracetam.

Brivaracetam_Synthesis Pyrrolidine_Intermediate N,N-diethylpyrrolidine- 2-carboxamide hydrochloride (Model Intermediate) Pyrrolidone_Derivative (4R)-4-propyl-2-oxopyrrolidine derivative Pyrrolidine_Intermediate->Pyrrolidone_Derivative Analogous Synthesis Coupling Amide Coupling Pyrrolidone_Derivative->Coupling Brivaracetam Brivaracetam Coupling->Brivaracetam Aminobutanamide (S)-2-aminobutanamide Aminobutanamide->Coupling

Caption: Role of pyrrolidine carboxamide chemistry in Brivaracetam synthesis.

The SV2A Signaling Pathway: The Target of Brivaracetam

The therapeutic effect of Brivaracetam, and its predecessor Levetiracetam, is primarily mediated through their interaction with the synaptic vesicle glycoprotein 2A (SV2A).[10] SV2A is an integral membrane protein found on synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.

The precise mechanism by which SV2A modulates neurotransmission is still under investigation, but it is believed to play a role in the priming of synaptic vesicles for fusion with the presynaptic membrane, a critical step in the release of neurotransmitters into thesynapse. By binding to SV2A, drugs like Brivaracetam are thought to modulate its function, leading to a reduction in aberrant neuronal excitability and the propagation of seizure activity.

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Vesicle_Priming Synaptic Vesicle Priming Vesicle_Priming->Vesicle_Fusion SV2A SV2A SV2A->Vesicle_Priming Modulates Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Neurotransmitters Brivaracetam Brivaracetam (Synthesized from Pyrrolidine Carboxamide Intermediate) Brivaracetam->SV2A Binds to & Modulates a b Postsynaptic_Potential Postsynaptic Potential Receptors->Postsynaptic_Potential

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Synthesis Yield of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride. Recognizing the nuanced challenges of this process, we have structured this document to provide not just protocols, but a deeper understanding of the reaction's mechanics. Our goal is to empower you to troubleshoot effectively, optimize conditions, and significantly improve your experimental outcomes.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common and frustrating issues encountered during the synthesis in a direct question-and-answer format. We focus on the underlying chemical principles to help you diagnose and solve problems methodically.

Question: My yield of N,N-diethylpyrrolidine-2-carboxamide hydrochloride is consistently low (<60%). What are the primary factors I should investigate?

Answer: Consistently low yields are typically traced back to one of four critical areas in the synthesis. A systematic evaluation is the key to identifying the bottleneck.

  • Purity and Stoichiometry of Starting Materials: The quality of your L-proline and diethylamine is non-negotiable. Trace impurities can act as catalysts for side reactions or consume your reagents.

    • Causality: Water is a common culprit. Anhydrous conditions are essential because the activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it back to L-proline and halts the reaction.

    • Actionable Solution: Use freshly opened, high-purity (≥99%) reagents. If the purity is questionable, consider standard purification techniques. Ensure you are using precise stoichiometry; an excess of the amine is common, but a gross excess can complicate purification. A systematic approach to diagnosing reagent issues is a crucial first step.[1]

  • Inefficient Amide Coupling: The formation of the amide bond is the heart of the synthesis. Its efficiency is highly dependent on the coupling agent and reaction conditions.

    • Causality: The carboxylic acid of proline must be converted into an activated intermediate (e.g., an O-acylisourea ester with DCC) that is susceptible to nucleophilic attack by diethylamine. If this activation is slow, incomplete, or if the intermediate is unstable, yields will suffer.

    • Actionable Solutions:

      • Reagent Choice: While standard carbodiimides like DCC or EDC are cost-effective, they can lead to byproduct formation (see next question). Consider more modern, efficient, and cleaner coupling agents like HATU or T3P, which often result in significantly higher yields, especially for challenging couplings.[2]

      • Temperature Control: The activation step should be performed at 0 °C to minimize side reactions, particularly racemization of the chiral center. After adding diethylamine, the reaction can be allowed to warm to room temperature to drive the amidation to completion.

  • Suboptimal Work-up and Purification: Significant product loss frequently occurs during the isolation phase.

    • Causality: The product is a tertiary amine, making it basic. During an aqueous work-up, the pH of the solution dictates whether the product is in its protonated (water-soluble) or free base (organic-soluble) form. If the aqueous layer is not made sufficiently basic (pH > 10) before extraction with an organic solvent, a substantial amount of product will remain in the aqueous phase.

    • Actionable Solution: After the initial reaction work-up, ensure the aqueous layer is adjusted to a pH of 11-12 with a base like NaOH before performing extractions with a solvent such as dichloromethane or ethyl acetate.

  • Incomplete Hydrochloride Salt Formation: The final step can be a source of mechanical and chemical yield loss.

    • Causality: The hydrochloride salt is formed by reacting the purified free base with HCl. The goal is to precipitate the salt from a solvent in which it is insoluble. If the solvent is not chosen correctly or if the product is too dilute, precipitation will be incomplete.

    • Actionable Solution: Dissolve the purified oily free base in a non-polar solvent where it is soluble but its HCl salt is not (e.g., anhydrous diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases. Using a pre-titrated solution of HCl helps avoid adding a large excess, which can sometimes lead to the formation of oils instead of a crystalline solid.

Question: I am observing significant side products in my NMR/TLC analysis. What are they and how can I prevent them?

Answer: Side product formation directly reduces your yield and complicates purification. The most common culprits are predictable and, therefore, preventable.

  • N-Acylurea Byproduct: This is the classic side product when using carbodiimide coupling agents like DCC or EDC.

    • Mechanism: The desired O-acylisourea intermediate can undergo an intramolecular rearrangement to form a highly stable N-acylurea, which is no longer reactive towards the amine. This byproduct is often difficult to separate from the desired product.

    • Prevention: This rearrangement is effectively suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These agents rapidly trap the O-acylisourea to form an activated ester that is more reactive towards the amine and not prone to rearrangement. Always add HOBt or HOAt before adding the carbodiimide.

  • Racemization: The stereocenter at the C2 position of the pyrrolidine ring is vulnerable to epimerization under certain conditions.

    • Mechanism: The activation process can lead to the formation of an oxazolone intermediate, which can tautomerize, scrambling the stereochemistry. This is often promoted by excess base or elevated temperatures.

    • Prevention:

      • Temperature: Keep the activation step at 0 °C.

      • Base: If a tertiary amine base is required (e.g., with HATU), use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) rather than triethylamine (TEA).

      • Coupling Agent: Reagents like COMU or TFFH are known to be particularly effective at suppressing racemization.[2]

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for this molecule? The most common and generally reliable method is the direct amide coupling between L-proline and diethylamine using a chemical coupling agent. An alternative route involves converting L-proline to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine.[3] While effective, the acid chloride route often uses harsher conditions that can increase the risk of racemization if not carefully controlled.

How critical is the order of reagent addition? It is absolutely critical. The standard procedure is to activate the carboxylic acid (L-proline) with the coupling agent (and HOBt, if used) before adding the amine (diethylamine). Pre-mixing the coupling agent and the amine can lead to deactivation of the reagent, and adding the amine before the proline is fully activated will result in no reaction.

What is the purpose of converting the final product to a hydrochloride salt? The free base of N,N-diethylpyrrolidine-2-carboxamide is often a viscous oil, which is difficult to handle, accurately weigh, and purify.[4] Converting it to the hydrochloride salt typically produces a stable, crystalline solid.[5] This solid is much easier to isolate via filtration, purify by recrystallization, and store long-term without degradation.

Experimental Protocols

High-Yield Protocol for N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

  • Amide Coupling:

    • Suspend L-proline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Note: EDC is used here as its urea byproduct is water-soluble, simplifying the work-up.

    • Stir the mixture at 0 °C for 20 minutes.

    • Add diethylamine (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Work-up and Extraction:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which should be an oil.

  • Hydrochloride Salt Formation and Isolation:

    • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise while stirring. A white precipitate should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under high vacuum to afford N,N-diethylpyrrolidine-2-carboxamide hydrochloride as a white to off-white crystalline solid.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Synthesis

Coupling AgentAdditiveTypical Yield (%)AdvantagesDisadvantages
DCCHOBt65-80%InexpensiveInsoluble DCU byproduct can be hard to remove.
EDC·HClHOBt70-85%Water-soluble urea byproduct simplifies work-up.More expensive than DCC.
HATUDIPEA90-98%Very high efficiency, fast, low racemization.Significantly more expensive, requires a base.
SOCl₂None70-85%Inexpensive, simple reagents.Harsh conditions, risk of racemization, safety concerns.

Visualizations

Synthesis_Pathway proline L-Proline activated Activated Ester Intermediate proline->activated Activation reagents EDC, HOBt DCM, 0°C reagents->activated free_base N,N-diethylpyrrolidine- 2-carboxamide (Free Base Oil) activated->free_base Amidation amine Diethylamine amine->free_base product Final Product (HCl Salt) free_base->product Salt Formation hcl HCl in Diethyl Ether hcl->product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality (Purity, Anhydrous) start->check_reagents reagent_issue Problem Found? check_reagents->reagent_issue No check_coupling 2. Analyze Coupling Step (Temp, Reagent Choice) coupling_issue Problem Found? check_coupling->coupling_issue No check_workup 3. Review Work-up (pH during extraction) workup_issue Problem Found? check_workup->workup_issue No check_salt 4. Examine Salt Formation (Solvent, Stoichiometry) salt_issue Problem Found? check_salt->salt_issue reagent_issue->check_coupling Yes solution_reagent Purify/Replace Reagents Ensure Dry Conditions reagent_issue->solution_reagent coupling_issue->check_workup Yes solution_coupling Use High-Efficiency Agent (e.g., HATU) Strict Temp Control coupling_issue->solution_coupling workup_issue->check_salt Yes solution_workup Adjust Aqueous pH to 11-12 Before Extraction workup_issue->solution_workup solution_salt Use Anhydrous Ether Titrate with HCl Solution salt_issue->solution_salt

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

The protocols and advice provided herein are based on established principles of organic and medicinal chemistry. While direct literature for the optimization of this specific molecule is sparse, the methodologies are well-documented for analogous structures and amide bond formations.

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20. Available at: [Link]

  • Ajani, O. O., et al. (2016). (PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11748-11752. DOI: 10.1039/C5OB02129D. Available at: [Link]

  • Singh, P., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Google Patents. (2012). Method for preparing L-prolinamide and intermediate thereof. CN102432616A.
  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Available at: [Link]

  • Ajani, O. O., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. DOI: 10.1016/j.bioorg.2020.104340. Available at: [Link]

Sources

Technical Support Center: Purification of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-diethylprolinamide HCl) is a critical intermediate often used in asymmetric catalysis and pharmaceutical synthesis. Its purification is notoriously difficult due to the amphiphilic nature of the pyrrolidine ring and the high hygroscopicity of the hydrochloride salt.

Users frequently report issues with "oiling out" during crystallization, persistent yellow discoloration , and difficulty removing residual diethylamine . This guide provides a self-validating protocol to overcome these specific challenges.

PropertyDataNotes
Formula C₉H₁₈N₂O[1] · HCl
MW 206.71 g/mol (Free base: 170.25 g/mol )
Physical State White to off-white hygroscopic solidOften appears as a viscous oil if wet.
Solubility (Salt) Water, Methanol, Ethanol, DCM, ChloroformHighly soluble in polar protic solvents.
Insolubility (Salt) Diethyl Ether, Hexane, Heptane, TolueneUsed as anti-solvents.
Hygroscopicity HighDeliquescent in air; handle under N₂/Ar.

Core Purification Protocol (The "Free-Base First" Strategy)

Crucial Insight: Do not attempt to purify the crude hydrochloride salt directly if it is heavily contaminated. The most effective strategy is to purify the free base first via acid/base extraction or distillation, and then form the salt in anhydrous conditions.

Phase 1: Isolation of the Pure Free Base

Target: Remove unreacted proline, coupling reagents, and bulk diethylamine.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Acid Wash (Removal of Proline/Amine):

    • Wash the organic layer with 0.5 M HCl (2x). Note: The product (an amide) is weakly basic but less basic than diethylamine. However, the amino group of the pyrrolidine ring (if unprotected) or the amide nitrogen protonation requires strong acid. Wait—Structure Check: This is a prolinamide. The pyrrolidine nitrogen is part of the amide bond? No, "pyrrolidine-2-carboxamide" implies the ring nitrogen is a secondary amine (if Proline is the parent) or tertiary (if N-alkylated). "N,N-diethyl" refers to the amide nitrogen. The pyrrolidine nitrogen is likely secondary (NH) unless substituted.

    • Correction: If the starting material is Proline, the product has a secondary amine in the ring (

      
      ). It will be protonated and stay in the aqueous layer at acidic pH.
      
    • Protocol Adjustment: If the product contains a basic pyrrolidine nitrogen, it will extract into the acid phase.

    • Step 2 Revised: Extract the reaction mixture with 1.0 M HCl . The product (as the HCl salt) goes into the Aqueous Layer . Impurities (non-basic organics) stay in the DCM.

  • Base Wash (Liberation):

    • Take the acidic aqueous layer (containing product).

    • Wash with fresh DCM (to remove non-basic impurities). Discard organic wash.

    • Basify the aqueous layer to pH > 12 using 40% NaOH or saturated K₂CO₃ (keep cold, 0°C).

    • Extract rapidly with DCM (3x). The product is now in the Organic Layer as the free base.

  • Drying: Dry combined organics over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

    • Checkpoint: You should have a clear to pale yellow oil. If it is dark brown, perform a short-path distillation (bp ~110-120°C at 0.5 mmHg) before salt formation.

Phase 2: Anhydrous Salt Formation (Crystallization)

Target: Formation of a handleable solid.

  • Solvent System: Dissolve the purified free base oil in a minimum amount of anhydrous Ethanol or Isopropanol (approx. 2-3 mL/g).

  • Acidification: Cool to 0°C. Add 2.0 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Exotherm Warning: The reaction is exothermic. Control temperature < 10°C to prevent discoloration.

  • Precipitation:

    • Dilute slowly with anhydrous Diethyl Ether (anti-solvent) with vigorous stirring until the solution turns cloudy.

    • Troubleshooting: If an oil separates ("oiling out"), stop adding ether. Scratch the flask walls with a glass rod or add a seed crystal. Sonicate if necessary.

  • Isolation: Filter the white precipitate under a blanket of Nitrogen (hygroscopic!). Wash with cold Ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

Troubleshooting Guide (Q&A)

Q1: My product turned into a sticky "goo" or oil instead of crystals upon adding acid. What happened?

Diagnosis: This is "oiling out," typically caused by residual water or too rapid addition of anti-solvent . Fix (The "Trituration" Method):

  • Decant the supernatant solvent from the oil.

  • Add fresh anhydrous Diethyl Ether or Hexane to the oil.

  • Vigorously stir or sonicate the mixture. The solvent will extract residual organic impurities and trace water, often causing the oil to harden into a solid.

  • If it remains oily, dissolve it in a tiny amount of Methanol , then slowly add Et₂O until just cloudy, and place in the freezer (-20°C) overnight.

Q2: The product has a persistent yellow/brown color.

Diagnosis: Oxidation of the pyrrolidine ring or trace iodine/coupling reagents. Fix:

  • Activated Charcoal: Before salt formation, dissolve the free base in Ethanol, treat with activated charcoal (5 wt%) for 30 minutes at 50°C, and filter through Celite.

  • Anti-Oxidant Wash: During the workup (Phase 1, Step 3), add a pinch of sodium metabisulfite to the aqueous base layer before extraction to reduce oxidative byproducts.

Q3: NMR shows residual Diethylamine peaks.

Diagnosis: Diethylamine (bp 55°C) forms a stable HCl salt that co-precipitates with your product. Fix:

  • High pH Wash: Ensure the basification step (Phase 1, Step 3) reaches pH > 12 . Diethylamine is a strong base; if the pH is only 9-10, some diethylamine HCl will remain and extract.

  • Vacuum Drying: The free base must be pumped down under high vacuum (< 1 mmHg) for at least 2 hours before adding HCl. This physically removes the volatile diethylamine free base.

Q4: The melting point is lower than expected (< 80°C) or the solid is wet.

Diagnosis: Hygroscopicity. The salt has absorbed atmospheric moisture. Fix:

  • Recrystallize from Isopropanol/Ether .

  • Handle strictly in a glovebox or under a nitrogen cone.

  • Dry at 40°C in a vacuum oven with a desiccant trap.

Technical Data & Specifications

Table 1: Solubility Profile (HCl Salt)
SolventSolubilityUsage in Purification
Water Very HighAqueous layer during extraction.
Methanol/Ethanol HighPrimary solvent for crystallization.
DCM/Chloroform Moderate/HighGood for transferring, but may hold water.
Acetone Low/ModerateCan be used to wash crystals (if cold).
Diethyl Ether InsolublePrimary Anti-Solvent.
Hexane/Heptane InsolubleWash solvent to remove oils.
Table 2: Impurity Limits (Standard)
ImpurityLimitDetection Method
Diethylamine < 0.5%¹H NMR (Triplet/Quadruplet at ~1.2/3.0 ppm)
Proline < 0.1%TLC (Ninhydrin stain) / LC-MS
Water < 1.0%Karl Fischer Titration
Sulphated Ash < 0.1%Gravimetric

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) Product -> Aqueous Layer Start->AcidExt Dissolve in DCM OrgWaste Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgWaste Separation BaseWash Basify Aqueous to pH > 12 (NaOH/K2CO3) AcidExt->BaseWash Aqueous Phase DCM_Ext Extract into DCM (Product = Free Base) BaseWash->DCM_Ext Extraction DryConc Dry (Na2SO4) & Concentrate Yield: Free Base Oil DCM_Ext->DryConc Evaporation SaltForm Salt Formation Add HCl/Dioxane in EtOH DryConc->SaltForm Dissolve in EtOH Cryst Crystallization Add Et2O (Anti-solvent) SaltForm->Cryst Precipitation Final Pure N,N-diethylprolinamide HCl (White Solid) Cryst->Final Filter & Dry

Figure 1: Logical flow for the purification of N,N-diethylpyrrolidine-2-carboxamide HCl, prioritizing free-base isolation to ensure salt purity.

References

  • PubChem. N,N-Diethylpyrrolidine-2-carboxamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.Method for purifying N-methyl-2-pyrrolidone (Analogous Pyrrolidone Purification). EP1720833A1.

Sources

N,N-diethylpyrrolidine-2-carboxamide hydrochloride degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride Topic: Degradation Pathways, Stability Troubleshooting, and Experimental Protocols Reference ID: TS-NDP-2026-03

Executive Technical Summary

Compound Identity: N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (also known as L-Proline N,N-diethylamide HCl). CAS Registry Number: 1048649-03-1 Molecular Formula: C


H

N

O[1] · HCl Core Application: Chiral auxiliary in asymmetric synthesis, pharmaceutical intermediate for InhA (tuberculosis) and AKR1C (cancer) inhibitors.

As a Senior Application Scientist, I often see researchers overlook the lability of the pyrrolidine ring and the amide bond in this specific salt. While the hydrochloride salt form confers shelf stability by protonating the secondary amine (preventing autoxidation), once in solution—particularly under stress conditions—three primary degradation vectors emerge: Amide Hydrolysis , Chiral Racemization , and Oxidative Dehydrogenation .

This guide provides the mechanistic insights and protocols necessary to stabilize your workflows.

Degradation Pathways & Mechanisms[2]

The stability profile of N,N-diethylpyrrolidine-2-carboxamide is governed by the interplay between the steric bulk of the diethyl groups and the basicity of the pyrrolidine nitrogen.

Mechanism 1: Amide Hydrolysis (Acid/Base Catalyzed)

The diethylcarboxamide moiety is generally robust due to steric hindrance, but under strong acidic (pH < 2) or basic (pH > 10) conditions, nucleophilic attack at the carbonyl carbon occurs.

  • Acidic Pathway: Protonation of the carbonyl oxygen activates the bond for water attack, yielding Proline (pyrrolidine-2-carboxylic acid) and Diethylamine .

  • Basic Pathway: Hydroxide attack forms a tetrahedral intermediate. The poor leaving group ability of the diethylamine anion (

    
    ) makes this slower than primary amides, but prolonged exposure leads to cleavage.
    
Mechanism 2: C2-Racemization (Epimerization)

The chiral center at C2 (alpha to both the nitrogen and the carbonyl) is susceptible to proton abstraction.

  • Trigger: Basic pH or high thermal stress.

  • Mechanism: Deprotonation forms a planar enolate-like intermediate. Reprotonation can occur from either face, leading to the formation of the enantiomer (e.g., L- to D-form). This destroys the compound's value as a chiral auxiliary.

Mechanism 3: Oxidative Degradation

The secondary amine in the pyrrolidine ring (even when protonated, if equilibrium shifts) is a site for oxidation.

  • Trigger: Peroxides, transition metals, or UV light.

  • Products: N-hydroxylation (N-OH), formation of the imine (via dehydrogenation), or ring oxidation to a lactam (5-oxopyrrolidine derivative).

Pathway Visualization (Graphviz)

The following diagram illustrates the kinetic relationships between the parent compound and its primary degradants.

DegradationPathways cluster_hydrolysis Hydrolytic Cleavage Parent N,N-Diethylpyrrolidine- 2-carboxamide HCl (Active) Proline Degradant A: Pyrrolidine-2-carboxylic acid (Proline) Parent->Proline Hydrolysis (Acid/Base) + H2O Diethylamine Degradant B: Diethylamine (Volatile) Parent->Diethylamine Hydrolysis Cleavage Enantiomer Degradant C: (R)-Enantiomer (Racemate) Parent->Enantiomer Racemization (pH > 10, Heat) N_Oxide Degradant D: N-Hydroxylated/Imine Species Parent->N_Oxide Oxidation (H2O2, UV)

Caption: Mechanistic degradation flow of N,N-diethylpyrrolidine-2-carboxamide HCl showing hydrolytic cleavage to Proline/Diethylamine, base-catalyzed racemization, and oxidative pathways.

Troubleshooting Guide (Q&A)

Q1: I observe a new early-eluting peak in my Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely Pyrrolidine-2-carboxylic acid (Proline) resulting from hydrolysis.

  • Why: Proline is highly polar and will elute near the void volume in standard C18 methods.

  • Verification: Check for the loss of the diethylamine fragment. Diethylamine is volatile and often invisible in UV unless derivatized, but Proline will show a distinct mass (MW ~115 Da) in LC-MS.

  • Fix: Ensure your mobile phase pH is buffered between 3.0 and 7.0. Avoid unbuffered acidic water sitting for long periods.

Q2: My compound's purity is >99% by HPLC, but the enantiomeric excess (ee%) has dropped. Why?

  • Diagnosis: Racemization has occurred at the C2 position.

  • Why: If you performed an extraction with a strong base (e.g., NaOH) or heated the free base form, you likely deprotonated the alpha-carbon.

  • Fix: Use milder bases like Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3) for free-basing. Keep temperatures below 40°C during workup. Switch to Chiral HPLC (e.g., Chiralpak AD-H or IG columns) to monitor enantiomers.

Q3: The sample has turned from white/colorless to yellow/brown. Is it still usable?

  • Diagnosis: Oxidative degradation typically involving the secondary amine or trace transition metal contamination.

  • Why: Secondary amines can form N-oxides or radical intermediates that polymerize to form colored impurities ("tar").

  • Fix: Recrystallize immediately from Ethanol/Ether. Store the solid under Argon or Nitrogen at -20°C.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress TypeConditionDurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursProline (High)
Base Hydrolysis 0.1 N NaOH, 60°C4-8 HoursProline + Racemate
Oxidation 3% H₂O₂ at RT12 HoursN-Oxide / Imine
Thermal 80°C (Solid State)7 DaysMinimal (Stable)
Photolytic UV Light (ICH Q1B)1.2M Lux hrsUnknown/Complex
Protocol B: Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes amide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption). Note: The compound has weak UV absorbance; CAD (Charged Aerosol Detector) is recommended for higher sensitivity.

  • Flow Rate: 1.0 mL/min.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10226316, N,N-Diethylprolinamide hydrochloride. Retrieved from [Link]

  • He, X., et al. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[2] Journal of Medicinal Chemistry. PMC Full Text. Retrieved from [Link]

  • Ahmed, S., et al. (2020). "Coumarin-based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors." International Journal of Molecular Sciences. PMC Full Text. Retrieved from [Link]

Sources

Overcoming solubility issues with N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Executive Summary: Understanding the Physicochemical Profile

Compound Identity: N,N-Diethylpyrrolidine-2-carboxamide hydrochloride CAS: 1048649-03-1 (HCl Salt) | 41721-01-1 (Free Base, S-isomer) Common Synonyms: N,N-Diethylprolinamide HCl; Proline diethylamide hydrochloride.[1]

The Core Challenge: Researchers often encounter a "solubility paradox" with this compound. As an amino acid amide salt, it exhibits high polarity and ionic character, making it highly soluble in water and polar protic solvents (e.g., Methanol) but virtually insoluble in the non-polar aprotic solvents (e.g., Toluene, Hexane, DCM) often required for downstream organic synthesis or catalysis.[1] Furthermore, the free base form is an oil with amphiphilic properties, complicating aqueous workups.

This guide provides authoritative protocols to manipulate the salt/base equilibrium, ensuring seamless integration into your experimental workflows.

Troubleshooting Guide: Solubility & Handling

Issue 1: "The compound won't dissolve in my reaction solvent (DCM, THF, Toluene)."

Diagnosis: You are attempting to dissolve the ionic hydrochloride salt directly into a non-polar or moderately polar organic solvent. The lattice energy of the salt prevents solvation.

Solution: In-Situ Neutralization (The "Free-Basing" Strategy) If your reaction tolerates bases, you do not need to perform a separate extraction.[1] You can generate the soluble free base in situ.

  • Protocol:

    • Suspend the N,N-diethylpyrrolidine-2-carboxamide HCl in the reaction solvent (e.g., DCM).[1]

    • Add 1.05 - 1.1 equivalents of a tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).[1]

    • Stir for 15–30 minutes. The mixture will likely clear up as the free base dissolves, though triethylamine hydrochloride salts may precipitate (depending on the solvent).

Decision Matrix for Solvent Selection:

SolventSelection Start Start: Select Solvent for N,N-Diethylpyrrolidine-2-carboxamide HCl Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis ReactionType Reaction Medium? Reaction->ReactionType SolventChoice Select Deuterated Solvent Analysis->SolventChoice Aqueous Aqueous/Polar Protic ReactionType->Aqueous Organic Organic/Non-Polar ReactionType->Organic WaterSoluble Use: Water, MeOH, EtOH (Direct Dissolution) Aqueous->WaterSoluble Insoluble Issue: Salt is Insoluble Organic->Insoluble Action Action: Add Base (TEA/DIPEA) or Perform Free-Base Extraction Insoluble->Action D2O D2O / MeOD (Excellent Solubility) SolventChoice->D2O CDCl3 CDCl3 / DMSO-d6 (DMSO: Good / CDCl3: Poor for Salt) SolventChoice->CDCl3

Figure 1: Decision tree for solvent selection based on experimental intent.

Issue 2: "I cannot extract the compound from the aqueous layer during workup."

Diagnosis: The compound is amphiphilic. Even as a free base, the diethyl amide group and the pyrrolidine ring provide enough polarity to keep it partially water-soluble, leading to poor recovery in standard organic extractions.[1]

Solution: The "Salting-Out" & pH Adjustment Protocol You must aggressively shift the equilibrium to the organic phase.[1]

Step-by-Step Extraction Protocol:

  • pH Adjustment:

    • Cool the aqueous solution to 0°C.

    • Basify to pH 12–14 using 4M NaOH or saturated K₂CO₃. Note: High pH ensures the pyrrolidine nitrogen is completely deprotonated.

  • Saturation:

    • Saturate the aqueous phase with solid NaCl (brine). This increases the ionic strength, forcing the organic free base out ("salting out").

  • Solvent Choice:

    • Do NOT use Diethyl Ether (too non-polar).

    • Use Dichloromethane (DCM) or Chloroform. Perform 3–4 extractions with smaller volumes rather than one large extraction.

    • Alternative: Ethyl Acetate (EtOAc) can be used but is less effective than chlorinated solvents for this specific amide.

  • Drying:

    • Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as amides can sometimes coordinate to Magnesium.

Issue 3: "The solid turns into a sticky oil upon exposure to air."

Diagnosis: Proline derivatives, especially their salts, are hygroscopic . They rapidly absorb atmospheric moisture, causing deliquescence (turning from solid to liquid).

Solution: Handling & Storage

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh the compound quickly. If precise stoichiometry is critical, weigh it inside a glovebox or prepare a standard stock solution in a dry solvent (e.g., Dry Methanol) and dispense volumetrically.

Quantitative Data: Solubility Profile

SolventSolubility (HCl Salt)Solubility (Free Base)Notes
Water High (>100 mg/mL)High Salt dissociates fully.[1] Free base is miscible/soluble.
Methanol High High Best solvent for stock solutions of the salt.
DMSO High High Good for biological assays; difficult to remove.
DCM Negligible (<1 mg/mL)High CRITICAL: Salt requires base to dissolve here.
Ethyl Acetate Negligible Moderate Free base extraction may require multiple passes.
Toluene Insoluble Moderate Poor solvent for the salt; acceptable for free base at high temp.

Scientific Rationale: The Mechanism of Action

The solubility behavior is dictated by the Henderson-Hasselbalch equilibrium applied to the pyrrolidine nitrogen.[1]

  • The Salt Form (pH < pKa ~10.6): The nitrogen is protonated (

    
    ). The ionic bond with chloride (
    
    
    
    ) dominates the lattice energy.[1] Water molecules easily hydrate these ions, but non-polar solvents cannot overcome the lattice energy.
  • The Free Base Form (pH > pKa): Deprotonation yields the neutral amine. The diethyl amide tail (

    
    ) adds lipophilicity, allowing interaction with organic solvents.[1] However, the amide bond itself is polar (resonance structure 
    
    
    
    ), which explains why it retains some water solubility and requires "salting out."[1]

Workflow: Converting Salt to Free Base

ExtractionWorkflow Input Input: HCl Salt (Solid) Dissolve Dissolve in Min. Water Input->Dissolve Basify Basify to pH > 12 (NaOH/K2CO3) Dissolve->Basify SaltOut Add NaCl (Sat.) 'Salting Out' Basify->SaltOut Extract Extract 3x with DCM SaltOut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Output Output: Free Base (Oil) Dry->Output

Figure 2: Workflow for isolating the free base form from the hydrochloride salt.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt directly in a peptide coupling reaction? A: Yes, but you must add a base. In a typical EDC/NHS or HATU coupling, add 1.0 equivalent of DIPEA or NMM to neutralize the HCl. Without this, the amine is protonated and non-nucleophilic, meaning no reaction will occur .

Q: Why does my oil (free base) smell like amine? A: This is normal. The free base has a characteristic amine odor. If the smell is acrid or acidic, you may have residual HCl or solvent.

Q: Is the compound stable in water? A: The amide bond is generally stable at neutral pH. However, prolonged exposure to strong acids or bases at elevated temperatures can hydrolyze the amide bond, yielding Proline and Diethylamine. Always prepare aqueous solutions fresh or store frozen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7408249, (2S)-N,N-dimethylpyrrolidine-2-carboxamide (Analogous Structure).[1] Retrieved from [Link]

  • Bachem.Handling of Amino Acid Derivatives and Salts. Technical Note. (General principles of amino acid salt solubility).

Sources

Technical Support Center: N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support resource for N,N-diethylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Q1: What is the primary cause of degradation for N,N-diethylpyrrolidine-2-carboxamide hydrochloride in solution?

A1: The principal degradation pathway is the hydrolysis of the tertiary amide bond.[1] Amide bonds, while relatively stable, are susceptible to cleavage in the presence of water, a reaction that is significantly accelerated under both acidic and basic conditions.[2][3][4] This process will break the compound down into pyrrolidine-2-carboxylic acid and diethylamine.

Q2: My compound is a hydrochloride salt. Does this mean it is only stable in acidic conditions?

A2: Not necessarily. While the hydrochloride salt form improves solubility in aqueous media, it does not guarantee stability. In fact, strongly acidic conditions (e.g., pH < 3) can catalyze amide hydrolysis by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5] Optimal stability is typically found in a neutral to slightly acidic pH range.

Q3: What are the ideal storage conditions for a prepared stock solution?

A3: For long-term storage, solutions should be kept at –20°C or colder.[6] It is advisable to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term use (a few days), refrigeration at 2-8°C is acceptable, provided the solution's pH is within the optimal stability range (see Section 3).[7] All solutions should be stored in tightly sealed, inert containers to prevent solvent evaporation and contamination.[8]

Q4: Can I heat the solution to facilitate the dissolution of the compound?

A4: Gentle warming can be used, but prolonged heating at elevated temperatures should be avoided.[9] Increased temperature exponentially accelerates the rate of chemical degradation, including hydrolysis.[10][11] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q5: What solvents are recommended for preparing stock solutions?

A5: For a hydrochloride salt, the initial solvent of choice is typically purified water. If higher concentrations are needed or for specific analytical purposes, a co-solvent system such as acetonitrile/water or methanol/water can be used.[12][13] Always use high-purity (e.g., HPLC-grade) solvents. It is critical to ensure the chosen solvent does not promote degradation; for instance, using unbuffered water could result in a pH that is not optimal for stability.

Section 2: The Core Instability - Understanding Amide Hydrolysis

The stability of N,N-diethylpyrrolidine-2-carboxamide hydrochloride is fundamentally governed by the resilience of its amide bond. Amides are among the most stable carboxylic acid derivatives due to resonance stabilization.[5] However, this stability can be compromised, primarily through hydrolysis, which is catalyzed by acid or base.

Degradation Pathway: Amide Hydrolysis

Under both acidic and basic conditions, the ultimate products are the same: the parent carboxylic acid and amine. However, the mechanisms differ significantly.

  • Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen of the amide is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more vulnerable to attack by a weak nucleophile like water.[3] The reaction proceeds through a tetrahedral intermediate, eventually leading to the cleavage of the C-N bond.[3][14]

  • Base-Catalyzed Hydrolysis: In basic solution, the stronger nucleophile, the hydroxide ion (OH-), directly attacks the carbonyl carbon.[4][15] This reaction is often slower than acid-catalyzed hydrolysis for amides but becomes significant at high pH. The reaction is typically driven to completion because the final step involves an irreversible acid-base reaction where the carboxylic acid is deprotonated to form a carboxylate salt.[14]

G Fig. 1: Amide Hydrolysis Degradation Pathway Parent N,N-diethylpyrrolidine- 2-carboxamide Acid Pyrrolidine-2- carboxylic Acid Parent->Acid Hydrolysis (Acid or Base Catalyzed) Amine Diethylamine

Caption: Primary degradation of the amide bond via hydrolysis.

Section 3: Troubleshooting Guide for Solution Stability

This guide uses a problem-and-solution format to address specific experimental issues.

Issue 1: Rapid loss of parent compound in an aqueous buffer.
  • Question: I prepared a 1 mg/mL solution of my compound in a phosphate buffer at pH 7.4. After 48 hours at room temperature, HPLC analysis shows a ~15% decrease in the parent peak area. What is causing this, and how can I prevent it?

  • Underlying Cause: This loss of potency is almost certainly due to amide hydrolysis. While pH 7.4 is considered physiological, it may not be the point of maximum stability for this specific molecule. The rate of hydrolysis is pH-dependent, and even at neutral pH, degradation can occur.[16] Temperature is also a critical factor; room temperature storage accelerates this process compared to refrigerated conditions.[9]

  • Solution & Experimental Protocol: pH-Rate Profile Study The most effective way to solve this is to determine the pH of maximum stability for your compound. This involves conducting a pH-rate profile study.

    Objective: To identify the pH at which N,N-diethylpyrrolidine-2-carboxamide hydrochloride exhibits the lowest rate of degradation in solution.

    Protocol:

    • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8). Use buffers with known pKa values appropriate for each pH point. (See Table 1).

    • Sample Preparation: Prepare identical concentrations (e.g., 0.5 mg/mL) of the compound in each buffer solution.

    • Incubation: Store all samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation to an observable level within a reasonable timeframe.[17] Include a control sample stored at 4°C.

    • Time-Point Analysis: Analyze each sample by a stability-indicating HPLC method at multiple time points (e.g., 0, 8, 24, 48, and 72 hours).

    • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line represents the observed degradation rate constant (k_obs). Plot k_obs versus pH to find the pH at which the degradation rate is minimal.

    Table 1: Recommended Buffers for pH-Rate Profiling

    Target pH Recommended Buffer System Rationale
    3.0 Citrate Buffer Provides good buffering capacity in the lower acidic range.
    4.0 - 5.0 Acetate Buffer Effective and commonly used in this pH range.

    | 6.0 - 8.0 | Phosphate Buffer (PBS) | Mimics physiological conditions and offers strong buffering.[[“]] |

Issue 2: Poor mass balance observed during stability studies.
  • Question: My parent compound peak is decreasing, but I don't see a corresponding increase in any single degradation peak. My total peak area is decreasing, indicating a loss of material. What could be the issue?

  • Underlying Cause: There are two likely causes:

    • Non-Chromophoric Degradants: The primary degradation products (pyrrolidine-2-carboxylic acid and diethylamine) may lack a strong UV chromophore, making them difficult to detect with a standard HPLC-UV detector set to a wavelength optimal for the parent compound.

    • Adsorption: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., glass or plastic vials).[19]

  • Solution & Workflow:

    • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector. These detectors do not rely on a chromophore and can detect a much wider range of compounds, helping to "close" the mass balance.[19]

    • Method Validation: Ensure your analytical method is truly "stability-indicating." This is best confirmed through a forced degradation study, which intentionally creates degradants to prove the method can separate them from the parent peak.[17][20]

    • Container Compatibility Test: Test different container materials. Use low-adsorption vials or silanized glass vials to minimize surface interactions.[19]

Issue 3: Need to proactively identify potential degradation products.
  • Question: Before starting my main experiments, I want to understand the full degradation profile of my compound. How do I conduct a proper forced degradation study?

  • Underlying Cause: Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[2][20] It is used to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of analytical methods.[1][21]

  • Solution & Experimental Workflow: Forced Degradation Study The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21] If degradation is too extensive, it can be difficult to distinguish primary from secondary degradants.

G Fig. 2: Forced Degradation Experimental Workflow cluster_start cluster_conditions Stress Conditions cluster_analysis cluster_end Start Prepare 1 mg/mL Stock Solution of API Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal (Solid) 80°C Dry Heat Start->Thermal Photo Photolytic (Solution) ICH Q1B Light Exposure Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insight: The Chemistry of Peak Tailing

N,N-diethylpyrrolidine-2-carboxamide hydrochloride is a highly polar, basic secondary amine salt. In reversed-phase liquid chromatography (RP-HPLC), basic amines are notorious for exhibiting severe peak tailing.

To solve this, we must understand the causality of the retention mechanism. In an ideal separation, the analyte interacts solely with the hydrophobic stationary phase (e.g., C18). However, standard silica-based columns contain residual, unbonded silanol groups (


). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (

)[1].

Simultaneously, the secondary amine in the pyrrolidine ring of your analyte (


) is fully protonated and positively charged at standard mobile phase pH levels. This creates a strong, secondary ion-exchange interaction between the protonated amine and the ionized silanols[2]. Because this electrostatic interaction is stronger and desorbs slower than hydrophobic interactions, the analyte elutes with a stretched trailing edge, leading to peak tailing[3].

Troubleshooting FAQs

Q: How severe does tailing need to be before it impacts my assay? A: A perfectly symmetrical peak has a USP Tailing Factor (


) of 1.0. While an 

up to 1.2 is considered ideal, peaks with an

greater than 1.5 indicate significant secondary interactions that can compromise resolution, integration accuracy, and reproducibility[4].

Q: How can I determine if the tailing is caused by my HPLC system or the chemistry of the analyte? A: You must run a self-validating baseline test. Inject a neutral, hydrophobic marker (such as toluene or uracil). Because neutral markers do not interact with silanols, any tailing observed is strictly systemic (e.g., a blocked frit, column void, or excessive extra-column volume)[4]. If the neutral marker is symmetrical but N,N-diethylpyrrolidine-2-carboxamide tails, the issue is chemical.

Q: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: The most reliable method is lowering the mobile phase pH below 3.0. By using an acidic buffer (like 20 mM phosphate at pH 2.5) or an additive like 0.1% Trifluoroacetic acid (TFA), you force the residual silanol groups into their neutral, protonated state (


). This completely shuts down the ion-exchange pathway, restoring peak symmetry[5].

Q: If my method requires a neutral pH, what additives can I use to suppress tailing? A: You can use a "sacrificial base" or silanol suppressor, such as Triethylamine (TEA), at a concentration of 5 to 50 mM. TEA is sterically small and highly basic; it rapidly saturates the active silanol sites on the column, outcompeting your bulkier pyrrolidine analyte and preventing it from tailing[2].

Q: Should I consider changing my column chemistry? A: Yes. Older "Type A" silica columns have high trace metal contamination and highly acidic free silanols that exacerbate tailing[3]. Switching to a modern, fully end-capped "Type B" silica, a polar-embedded column, or an Ethylene Bridged Hybrid (BEH) column will drastically reduce residual silanol activity[1].

Quantitative Data: Mobile Phase Optimization

The table below summarizes the expected impact of various mobile phase strategies on the peak symmetry of N,N-diethylpyrrolidine-2-carboxamide.

Optimization StrategyMobile Phase ConditionsAdditive / ModifierExpected

Mechanism of Action
Baseline (Unoptimized) Water / Acetonitrile (pH 6.5)None> 2.0Strong ion-exchange between protonated pyrrolidine and ionized silanols.
Low pH Suppression 20 mM Phosphate (pH 2.5)None1.1 - 1.3Silanols are fully protonated and neutralized, eliminating electrostatic attraction.
Silanol Blocking Water / Acetonitrile (pH 6.5)10 mM Triethylamine1.2 - 1.4TEA acts as a sacrificial base, outcompeting the analyte for active silanol sites.
High pH Neutralization Water / Acetonitrile (pH 11.0)0.1% Ammonium Hydroxide1.0 - 1.2Analyte is deprotonated (neutralized). Requires a high-pH tolerant hybrid column.

Experimental Protocol: Self-Validating Peak Shape Optimization

Follow this step-by-step methodology to systematically diagnose and resolve peak tailing for basic amine salts.

Step 1: System Integrity Validation

  • Prepare a 0.1 mg/mL solution of a neutral marker (e.g., Toluene) in the mobile phase.

  • Inject 5 µL onto the system at your standard flow rate.

  • Calculate the USP Tailing Factor (

    
    ).
    
  • Validation Check: If

    
    , replace the column inlet frit and minimize PEEK tubing length to reduce dead volume[1]. If 
    
    
    
    , the system is intact; proceed to Step 2.

Step 2: Low-pH Mobile Phase Screening

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate in LC-MS grade water. Adjust the pH to 2.5 using dilute phosphoric acid.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a gradient from 5% B to 95% B over 10 minutes.

  • Inject your N,N-diethylpyrrolidine-2-carboxamide sample.

  • Validation Check: Measure

    
    . The acidic environment should neutralize the silanols, dropping 
    
    
    
    below 1.5[5].

Step 3: Silanol Suppressor Addition (Alternative to Step 2) Use this step only if low pH is incompatible with your detector or method constraints.

  • Prepare your standard mid-pH mobile phase (e.g., pH 6.5).

  • Add 5 mM Triethylamine (TEA) to the aqueous phase.

  • Allow the column to equilibrate for at least 20 column volumes to ensure TEA fully coats the stationary phase.

  • Inject the sample.

  • Validation Check: Compare the

    
     before and after TEA addition to quantify the suppression of secondary interactions[2].
    

Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Peak Tailing Detected (As > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem SystemOK Does Neutral Marker Tail? CheckSystem->SystemOK FixSystem Systemic Issue: Replace Frit or Reduce Tubing ID SystemOK->FixSystem Yes MechCheck Chemical Issue: Address Secondary Silanol Interactions SystemOK->MechCheck No Strategy1 Strategy 1: pH Control Lower pH < 3.0 (Protonate Silanols) or High pH > 10.5 (Neutralize Amine) MechCheck->Strategy1 Strategy2 Strategy 2: Mobile Phase Additives Add 5-50 mM Triethylamine (TEA) as a Sacrificial Base MechCheck->Strategy2 Strategy3 Strategy 3: Column Chemistry Switch to Polar-Embedded or Fully End-Capped Hybrid Column MechCheck->Strategy3 Success Symmetrical Peak Achieved (As ≤ 1.2) Strategy1->Success Strategy2->Success Strategy3->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic amines.

References

1.4 - elementlabsolutions.com 2.1 - chromtech.com 3.5 - phenomenex.com 4.2 - chromatographyonline.com 5.3 - phenomenex.com

Sources

Optimizing reaction conditions for N,N-diethylpyrrolidine-2-carboxamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-diethylprolinamide hydrochloride).

As a Senior Application Scientist, I have designed this portal to move beyond standard recipe-following. Synthesizing this critical pharmaceutical intermediate—often utilized in the development of phenanthroindolizidine alkaloids and local anesthetics—requires rigorous control over chiral integrity and salt formation. This guide breaks down the causality behind each reagent choice, provides self-validating protocols, and addresses the most common points of failure encountered at the bench.

I. Synthesis Workflow & Mechanistic Pathway

The synthesis is a highly efficient two-step process: an amide coupling of Boc-L-Proline with diethylamine, followed by an acidolytic deprotection to yield the final hydrochloride salt.

SynthesisWorkflow Start Boc-L-Proline + Diethylamine Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) Start->Coupling Step 1: Activation Intermediate Boc-N,N-diethylprolinamide (Organic Phase Isolation) Coupling->Intermediate Chiral Retention Deprotection Boc Deprotection (4M HCl in 1,4-Dioxane) Intermediate->Deprotection Step 2: Cleavage Product N,N-diethylpyrrolidine-2-carboxamide Hydrochloride (Precipitation) Deprotection->Product Salt Formation

Caption: Two-step synthesis workflow for N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

II. Standard Operating Protocols (SOPs)

Phase 1: EDC/HOBt-Mediated Amide Coupling

The Objective: Form the amide bond while strictly preventing the epimerization of the α-chiral center of the proline ring. The Causality: Diethylamine is a sterically hindered secondary amine. When Boc-L-Proline is activated, the resulting O-acylisourea intermediate is highly prone to rearranging into an inactive N-acylurea or forming an oxazolone (which leads to racemization). We introduce Hydroxybenzotriazole (HOBt) to rapidly intercept the O-acylisourea, forming a stable, highly reactive HOBt-ester that resists racemization[1]. We utilize EDC·HCl rather than DCC because the EDC urea byproduct is entirely water-soluble, allowing for a seamless liquid-liquid extraction without tedious filtration[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Chill to 0 °C using an ice bath.

  • Activation: Add 1.1 eq of HOBt, followed by 1.2 eq of EDC·HCl in portions over 10 minutes. Stir for 15 minutes to allow the HOBt-active ester to form.

  • Coupling: Add 1.5 eq of Diethylamine, followed immediately by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic pH.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation Check: Monitor via TLC (ninhydrin stain). The reaction is complete when the Boc-L-Proline spot is entirely consumed.

  • Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (removes excess amines), saturated aqueous NaHCO3 (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Boc-N,N-diethylprolinamide as a pale oil.

Phase 2: Boc Deprotection & Hydrochloride Salt Formation

The Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group and isolate the target molecule directly as a hydrochloride salt. The Causality: While Trifluoroacetic acid (TFA) is the industry standard for Boc removal, it generates a trifluoroacetate salt, which would require a subsequent, inefficient ion-exchange step to convert to the desired hydrochloride form. By utilizing 4M HCl in 1,4-dioxane, we achieve rapid, quantitative Boc cleavage and simultaneous hydrochloride salt formation in a single step[3]. Dioxane stabilizes the evolving tert-butyl carbocation and acts as an excellent solvent matrix from which the highly polar hydrochloride salt can be precipitated[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate Boc-N,N-diethylprolinamide in a minimal volume of anhydrous 1,4-dioxane. Cool to 0 °C.

  • Acidolysis: Slowly add 5 to 10 eq of 4M HCl in 1,4-dioxane.

  • Self-Validation Check: You will observe mild effervescence (evolution of isobutylene and CO2 gas). This is a visual confirmation that the deprotection is actively occurring.

  • Propagation: Stir at room temperature for 1 to 2 hours.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to roughly one-third of its volume. Vigorously stir and add a large excess of ice-cold, anhydrous diethyl ether. The product will precipitate as a white solid.

  • Isolation: Collect the solid via vacuum filtration under a blanket of nitrogen (to prevent moisture absorption), wash with cold diethyl ether, and dry in a vacuum desiccator over P2O5.

III. Quantitative Data & Optimization Matrices

Table 1: Coupling Reagent Matrix for Proline Derivatives

Coupling SystemByproduct SolubilityRacemization RiskEase of PurificationRecommendation for this Workflow
EDC·HCl / HOBt Water-solubleVery LowExcellent (Aqueous wash)Optimal - Balances cost, yield, and chiral purity.
DCC / DMAP Insoluble (DCU)ModeratePoor (Requires filtration)Not Recommended - DCU is notoriously difficult to remove from oils.
HATU / DIPEA Water-solubleLowExcellentAlternative - Highly efficient for hindered amines, but cost-prohibitive for scale-up.

Table 2: Boc Deprotection Acid Matrix

Acid ReagentReaction TimeResulting Salt FormDownstream Processing
4M HCl in 1,4-Dioxane 30 min – 2 hrsHydrochloride (HCl)Direct Precipitation - Ready for use.
TFA in DCM (1:1) 1 – 4 hrsTrifluoroacetate (TFA)Requires Salt Exchange - Adds a synthetic step and reduces overall yield.

IV. Troubleshooting & FAQs

Q1: My final product (N,N-diethylpyrrolidine-2-carboxamide hydrochloride) is turning into a sticky, gummy oil instead of a crystalline solid. How do I fix this? A1: This is the most common issue with this specific compound. The hydrochloride salt of N,N-diethylprolinamide is exceptionally hygroscopic. If it "oils out," it has absorbed atmospheric moisture or contains residual trapped dioxane. Fix: Re-dissolve the oil in a minimal amount of anhydrous methanol, then co-evaporate with toluene three times on the rotary evaporator to azeotropically remove water. Triturate the resulting residue aggressively with anhydrous diethyl ether while scratching the flask with a glass rod to induce crystallization. Perform all filtrations under an inert atmosphere.

Q2: I am observing a low yield in the Phase 1 amide coupling, and starting materials remain unconsumed. What is the likely cause? A2: Diethylamine is highly volatile (boiling point ~55 °C). If the reaction flask is not properly sealed, or if the exothermic activation step warms the flask too quickly, the diethylamine will evaporate out of the solution, destroying your stoichiometry. Ensure you are using a tightly sealed system, maintain the reaction at 0 °C during the addition of the amine, and always use a slight excess (1.5 eq) of diethylamine to compensate for potential evaporative loss.

Q3: Can I use water as a solvent for the EDC coupling to make the process "greener"? A3: While EDC is water-soluble and frequently used in aqueous bioconjugation, it is not recommended for this specific small-molecule synthesis. In aqueous media, EDC is highly susceptible to rapid hydrolysis, and the competing formation of the non-reactive N-acylurea drastically reduces the yield of the desired amide[1]. Stick to anhydrous DCM or DMF for optimal yields.

Q4: Why must I add DIPEA to the coupling reaction if diethylamine is already a base? A4: Diethylamine is both your nucleophile and a base. If you rely on it to neutralize the HCl salt of the EDC·HCl, you deplete your nucleophile pool, leading to incomplete conversion. Adding a non-nucleophilic tertiary amine like DIPEA ensures the reaction environment remains basic (pH ~8), keeping the diethylamine fully deprotonated and nucleophilic without participating in the coupling itself.

V. References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem. 3

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - ResearchGate.4

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid) - The Royal Society. 1

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). 2

Sources

Technical Support Center: Identifying Impurities in N,N-diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-diethylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and troubleshooting impurities in your samples. Here, we combine foundational scientific principles with practical, field-proven insights to address common challenges encountered during the analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in my N,N-diethylpyrrolidine-2-carboxamide hydrochloride sample?

A1: The most likely process-related impurities are derived from the synthetic route used to manufacture N,N-diethylpyrrolidine-2-carboxamide hydrochloride. A common synthetic pathway involves the conversion of pyrrolidine-2-carboxylic acid (proline) into an activated form, such as an acid chloride, followed by amidation with diethylamine.

Based on this, potential impurities include:

  • Unreacted Starting Materials:

    • Pyrrolidine-2-carboxylic acid

    • Diethylamine

  • Reagent-Related Impurities:

    • Residual coupling agents or their by-products (e.g., from thionyl chloride or phosphorus pentachloride).

  • By-products of the Reaction:

    • Side-products from incomplete or competing reactions.

The specific impurities and their levels will depend on the exact synthetic conditions, purification methods, and storage of the material.

Q2: What are the likely degradation pathways for N,N-diethylpyrrolidine-2-carboxamide hydrochloride?

A2: Based on the structure of N,N-diethylpyrrolidine-2-carboxamide, the primary degradation pathways are expected to be hydrolysis and oxidation.[1]

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This can lead to the formation of pyrrolidine-2-carboxylic acid and diethylamine.[1][2]

  • Oxidation: The pyrrolidine ring, particularly the nitrogen atom, can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

Forced degradation studies are essential to definitively identify the degradation products and establish the stability-indicating nature of your analytical methods.[3][4]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying non-volatile organic impurities. A reversed-phase HPLC method with UV detection is a good starting point. For compounds lacking a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be employed.[5][6]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents used in the manufacturing process.[7][8] Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common setup for this purpose.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities and degradation products. The mass-to-charge ratio and fragmentation patterns provide crucial structural information.[6][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated impurities.[13] It provides detailed information about the chemical environment of atoms within a molecule.

Troubleshooting Guides

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Troubleshooting Workflow:

start Unknown Peak in HPLC check_blank Inject a solvent blank start->check_blank is_blank Is the peak present in the blank? check_blank->is_blank system_peak Peak is from solvent or system. Investigate mobile phase/system contamination. is_blank->system_peak Yes sample_related Peak is sample-related. is_blank->sample_related No lcms_analysis Perform LC-MS analysis on the sample. sample_related->lcms_analysis get_mass Obtain mass of the unknown peak. lcms_analysis->get_mass propose_structure Propose potential structures based on mass and known chemistry (synthesis/degradation). get_mass->propose_structure isolate_peak Isolate the impurity using preparative HPLC. propose_structure->isolate_peak nmr_analysis Perform NMR analysis (¹H, ¹³C, 2D) on the isolated impurity. isolate_peak->nmr_analysis confirm_structure Confirm structure. nmr_analysis->confirm_structure

Caption: Workflow for identifying an unknown HPLC peak.

Detailed Steps & Explanation:

  • System Contamination Check: Always inject a solvent blank to rule out contamination from the solvent, mobile phase, or HPLC system itself.

  • LC-MS for Mass Identification: If the peak is genuine, the next logical step is LC-MS analysis. This will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for proposing its molecular formula and structure.[11]

  • Structure Proposition: Based on the mass of the impurity, consider potential structures. Think about the starting materials, intermediates, and by-products of the synthesis, as well as likely degradation products.

  • Isolation and Structural Elucidation: For definitive identification, the impurity may need to be isolated using techniques like preparative HPLC. Once isolated, NMR spectroscopy can provide detailed structural information to confirm its identity.[13]

Issue 2: My sample is showing significant degradation over time.

Troubleshooting and Investigation:

Forced Degradation Study Protocol:

To understand the degradation profile, a forced degradation study should be performed according to ICH guidelines.[2][3][4] This involves subjecting the N,N-diethylpyrrolidine-2-carboxamide hydrochloride to a variety of stress conditions.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60-80°C)Amide bond cleavage
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60-80°C)Amide bond cleavage
Oxidation 3% H₂O₂, room temperatureN-oxidation, other oxidative changes
Thermal Dry heat (e.g., 105°C)Thermally induced decomposition
Photochemical Exposure to UV and visible lightLight-induced degradation

Experimental Workflow for Forced Degradation:

start Prepare stock solution of N,N-diethylpyrrolidine-2-carboxamide HCl stress_conditions Expose aliquots to stress conditions: - Acidic - Basic - Oxidative - Thermal - Photolytic start->stress_conditions neutralize Neutralize acidic/basic samples stress_conditions->neutralize analyze Analyze all samples by a stability-indicating HPLC method neutralize->analyze compare Compare chromatograms to a control sample analyze->compare identify Identify and characterize significant degradation products using LC-MS/MS compare->identify pathway Propose degradation pathway identify->pathway

Caption: Forced degradation study workflow.

Key Considerations:

  • Stability-Indicating Method: The HPLC method used must be able to separate the main compound from all its degradation products.

  • Mass Balance: The total amount of the drug and its degradation products should remain relatively constant. A significant loss in mass balance may indicate the formation of non-UV active compounds or volatile products.

  • Regulatory Context: The identification and characterization of degradation products are required by regulatory agencies like the FDA and EMA, with specific thresholds for reporting and identification outlined in ICH guidelines Q3A and Q3B.[14][15]

Analytical Methodologies

Recommended Starting HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm) to detect the amide bond.

  • Column Temperature: 30°C

Rationale: A C18 column is a good general-purpose column for separating compounds of moderate polarity. The acidic mobile phase helps to ensure good peak shape for the amine-containing compound. A gradient elution is necessary to separate impurities with a wide range of polarities.

GC-MS for Residual Solvent Analysis
  • Technique: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

  • Column: A mid-polar column like a DB-624 or equivalent is often used for residual solvent analysis.

  • Carrier Gas: Helium or Hydrogen

  • Injection: Static headspace injection. The sample is dissolved in a high-boiling solvent like DMSO or DMF.[10]

  • Oven Program: A temperature gradient is used to separate solvents with different boiling points.

  • Detection: Mass Spectrometry (scan mode for identification, SIM mode for quantification).

Rationale: HS-GC-MS is a highly sensitive and specific method for identifying and quantifying residual solvents as mandated by ICH Q3C.[9] It avoids injecting non-volatile matrix components into the GC system.

References

  • Ajani, O. O., Udonne, J. D., Ehi-Eromosele, C. O., Olugbuyiro, J. A. O., Aderohunmu, D. V., Ajanaku, C. O., & Audu, O. Y. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. Available at: [Link]

  • LCGC International. (2020, November 11). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. BJSTR Publishers. Available at: [Link]

  • Ristić, S. (2011). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Arhiv za farmaciju, 61(6), 1240-1259.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Singh, P., & Verma, A. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Singh, B. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Medicines and Healthcare products Regulatory Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA.
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. PrepChem.com. Available at: [Link]

  • Ajani, O. O., Udonne, J. D., Ehi-Eromosele, C. O., Olugbuyiro, J. A. O., Aderohunmu, D. V., Ajanaku, C. O., & Audu, O. Y. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC.
  • Familoni, O. B., et al. (2020, October 6). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed. Available at: [Link]

  • AIFA. (2022, May 20).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Kumar, A., et al. (2024, July 28). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. Molecules.
  • Kumar, V. V., & Ramulu, K. (n.d.).
  • Singh, S., et al. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical Erudition.
  • S. Ashgar, et al. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • S. Abe, & H. Kiza. (n.d.). Determination of residual solvents in bulk pharmaceuticals by thermal desorption/gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • S. Baghel, et al. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • University of Colorado Boulder. (n.d.).
  • Chen, Y., et al. (n.d.).
  • Popa, G., et al. (2019, July 25). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]

  • Stanoeva, J. P., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering.
  • Singh, G., & Singh, S. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • M. C. Elliot, et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • S. Singh, et al. (n.d.). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing.
  • Y. Ishihara, et al. (2022, February 9).
  • de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • J. C. Martins, et al. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available at: [Link]

Sources

Forced degradation studies of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for drug development professionals and analytical chemists tasked with developing Stability-Indicating Methods (SIMs) for N,N-diethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1048649-03-1).

This molecule presents a fascinating analytical challenge: it features a highly oxidizable secondary amine within its pyrrolidine ring and a sterically hindered N,N-diethyl tertiary amide. Understanding the causality behind its degradation is critical. Overstressing this compound will lead to secondary degradation artifacts that obscure real-world stability pathways, while under-stressing it will fail to validate your analytical methods.

Below, you will find a mechanistic breakdown, self-validating experimental protocols, and a targeted troubleshooting guide designed to help you achieve the industry-consensus target of 5–20% degradation[1].

Part 1: Mechanistic Degradation Pathways

Before executing any stress testing, we must predict the molecule's chemical behavior. The pyrrolidine nitrogen is highly susceptible to N-oxidation, while the tertiary amide bond requires significant activation energy to undergo hydrolytic cleavage into proline and diethylamine derivatives. Furthermore, the chiral alpha-carbon (C2) is prone to proton exchange under thermal stress.

G Parent N,N-diethylpyrrolidine-2-carboxamide HCl (Parent API) Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C) Parent->Hydrolysis Oxidation Oxidative Stress (3% H2O2, Ambient) Parent->Oxidation Thermal Thermal/Photolytic Stress (80°C / UV-Vis) Parent->Thermal DegA Primary Degradant: Proline Derivative Hydrolysis->DegA Amide Cleavage DegB Primary Degradant: Diethylamine Hydrolysis->DegB Amide Cleavage DegC Primary Degradant: N-Hydroxyl / N-Oxide Oxidation->DegC Pyrrolidine Oxidation DegD Primary Degradant: Chiral Inversion / Cleavage Thermal->DegD Alpha-Carbon Proton Exchange

Figure 1: Mechanistic forced degradation pathways of N,N-diethylpyrrolidine-2-carboxamide HCl.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance with 2[2], every protocol must be a self-validating system. This means running parallel controls (unstressed API) and blanks (stressor without API) to differentiate true degradation products from solvent peaks or stressor artifacts.

Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in an inert, LC-MS compatible diluent (e.g., 50:50 HPLC-grade Water:Acetonitrile).

1. Acidic & Basic Hydrolysis (Amide Cleavage)

  • Procedure: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic). Incubate in sealed vials at 60°C for 24 hours.

  • Causality: The elevated temperature provides the activation energy necessary to cleave the sterically hindered N,N-diethyl tertiary amide.

  • Self-Validation (Critical Quenching Step): You must neutralize the samples before HPLC injection (add 1 mL of 0.1 M NaOH to the acid sample, and vice versa). Injecting highly acidic or basic samples alters the localized pH on the analytical column, causing peak splitting and retention time shifts that mimic false degradants.

2. Oxidative Stress (N-Oxidation)

  • Procedure: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at ambient room temperature for 24 hours.

  • Causality: The secondary amine of the pyrrolidine ring is highly nucleophilic and will rapidly oxidize. Ambient temperature is used because heating peroxides can cause violent outgassing and secondary radical degradation.

  • Self-Validation (Critical Quenching Step): Quench the reaction with an equimolar amount of sodium bisulfite before placing it in the autosampler. If unquenched, the API will continue to degrade while waiting in the queue, destroying the quantitative accuracy of your timepoints.

3. Thermal & Photolytic Stress (Solid State)

  • Procedure: Spread 10 mg of solid API into a thin layer in a petri dish. For thermal, heat at 80°C for 7 days. For photolytic, expose to 1.2 million lux hours and 200 Wh/m² UV light[2].

  • Causality: Solid-state testing evaluates the intrinsic stability of the crystal lattice and identifies surface-level oxidation or chiral inversion without solvent interference.

Part 3: Quantitative Data Summary

The goal of these studies is to achieve a "sweet spot" of 5% to 20% degradation [1]. Degradation beyond 20% often results in secondary degradants (fragments of fragments), which hold no predictive value for real-world shelf life.

Stress ConditionReagent / EnvironmentTarget DegradationPrimary Expected DegradantsRecommended Analytical Strategy
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h5–20%Proline derivative, DiethylamineRP-HPLC (C18), low pH mobile phase
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h5–20%Proline derivative, DiethylamineRP-HPLC (C18), neutralize prior to injection
Oxidation 3% H₂O₂, Ambient, 24h5–20%N-Hydroxylamine, N-OxideHILIC or Ion-pairing LC-MS
Thermal 80°C, Solid State, 7 days1–5%Racemized API (Diastereomers)Chiral LC, Isocratic elution
Photolytic UV/Vis (ICH Q1B)< 5%Minor radical cleavage productsRP-HPLC-DAD

Part 4: Troubleshooting Guides & FAQs

Q1: We are experiencing a severe mass balance mismatch (recovery < 85%) during oxidative stress testing. Where is the missing mass? A1: The "missing mass" is likely eluting in the void volume of your chromatogram. The secondary amine in the pyrrolidine ring oxidizes into highly polar N-hydroxylamines or N-oxides. Because standard C18 reversed-phase columns struggle to retain highly polar analytes, these degradants wash out with the solvent front and escape UV detection. Solution: Switch your analytical method to HILIC (Hydrophilic Interaction Liquid Chromatography) or use a highly aqueous-compatible C18 column with an ion-pairing agent (e.g., heptafluorobutyric acid) to retain and quantify these polar degradants[3].

Q2: During basic hydrolysis, the API degrades completely (100%) within just 2 hours. How should we adjust the protocol? A2: While tertiary amides are generally stable, the specific conformation of the pyrrolidine ring can dynamically assist in base-catalyzed hydrolysis. 100% degradation violates the 5–20% regulatory target and floods your chromatogram with secondary degradants[1]. Solution: Do not shorten the time to 10 minutes, as this introduces high variability. Instead, dilute the stressor to 0.01 M NaOH or lower the incubation temperature to 40°C to achieve a controlled, linear degradation rate.

Q3: We detect a "new" peak under thermal stress that has the exact same mass (m/z) as the parent API. What is this artifact? A3: This is not a structural cleavage; it is a stereochemical inversion. Thermal stress induces proton exchange at the slightly acidic C2 alpha-carbon (adjacent to the carbonyl and amine), leading to racemization. The new peak is the diastereomer or enantiomer of your parent API. Solution: Standard RP-HPLC cannot reliably separate enantiomers. You must employ a Chiral Stationary Phase (CSP) LC method to resolve the isomers and confirm racemization.

Q4: Our peak areas are inconsistent when running the HPLC sequence overnight. The last vials show more degradation than the first vials. A4: Your degradation reaction is continuing inside the autosampler. Solution: You must implement a strict quenching protocol. Acid/base samples must be neutralized to pH 7.0 immediately after the 24-hour timepoint. Oxidative samples must be quenched with sodium bisulfite to consume residual H₂O₂. A self-validating protocol stops the chemistry the moment the incubation timer ends.

References

  • Sigma-Aldrich / MilliporeSigma. "N,N-diethylpyrrolidine-2-carboxamide hydrochloride | 1048649-03-1 Product Specifications." Sigma-Aldrich.

  • SciSpace / J Anal Pharm Res. "Forced Degradation Studies - Strategic Approaches and Trends." SciSpace.2

  • Biopharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." Biopharm International.1

  • Reynolds, D.W., et al. "Available Guidance and Best Practices for Conducting Forced Degradation Studies." Pharmaceutical Technology / ResearchGate.3

Sources

Technical Support Center: Enantioresolution of N,N-Diethylpyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: N,N-diethylpyrrolidine-2-carboxamide hydrochloride Class: Proline derivative / Cyclic


-amino amide.
Chiral Center:  C2 position on the pyrrolidine ring.
Chemical Nature: 
  • Basic Center: Secondary amine on the pyrrolidine ring (

    
    ).
    
  • Salt Form: Hydrochloride (ionic, polar).

  • Solubility: High in water/methanol; low in pure hexane.

The Challenge: Separating the HCl salt directly in Normal Phase (NP) is problematic due to solubility issues and strong silanol interactions. The user must choose between neutralizing the salt for standard NP chromatography or utilizing Reverse Phase (RP) or Polar Ionic Mode (PIM) to handle the charged species directly.

Method Development Strategy (Decision Matrix)

The following decision tree outlines the optimal column and phase selection based on your specific purity requirements and available instrumentation.

MethodSelection Start Start: N,N-diethylpyrrolidine-2-carboxamide HCl Mode Select Mode Start->Mode NP Normal Phase (NP) (Hexane/Alcohol) Mode->NP High Resolution Needed RP Reverse Phase (RP) (Water/MeOH/ACN) Mode->RP MS Compatibility Needed ActionNP Must use Basic Additive (DEA/TEA) to free-base NP->ActionNP ActionRP Direct Injection of Salt RP->ActionRP ColNP Column: Amylose/Cellulose (AD-H, OD-H, IA, IB) ActionNP->ColNP ColRP Column: Macrocyclic Antibiotic (Chirobiotic T) or Immobilized CSP ActionRP->ColRP

Figure 1: Strategic workflow for selecting the chromatographic mode based on analyte form and detection requirements.

Recommended Experimental Protocols

Method A: Normal Phase (The Industry Standard)

Best for: Preparative scaling and maximum resolution (


).
Critical Step:  You must overcome the HCl salt interaction.
ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose derivatives show superior selectivity for proline amides via H-bonding [1].
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Ethanol is a stronger displacer than IPA, sharpening peaks. DEA is mandatory to mask silanols and neutralize the HCl salt in situ [2].
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Temp 25°C - 30°CLower temperature generally favors enantioseparation (enthalpy driven).
Detection UV 210-220 nmAmides have weak absorbance; low wavelength required.
Sample Prep Dissolve in Ethanol with 0.5% DEA.Crucial: Using pure ethanol/DEA ensures the salt dissolves and begins neutralizing before injection.
Method B: Reverse Phase (The "Direct Inject" Alternative)

Best for: LC-MS applications or if you wish to avoid toxic normal phase solvents.

ParameterSpecificationRationale
Column Chirobiotic T (Teicoplanin)Macrocyclic antibiotics are excellent for amino acids and proline derivatives in RP mode [3].
Mobile Phase Methanol : Water : Acetic Acid : TEA (80 : 20 : 0.1 : 0.1 v/v/v) The TEAA buffer system (pH ~4.5-5.0) stabilizes the ionization state.
Flow Rate 0.8 mL/minSlightly lower flow prevents over-pressure in aqueous-organic mixes.
Detection UV 210 nm or MS (ESI+)Compatible with Mass Spec (volatile buffer).

Troubleshooting Guide (FAQ)

Issue 1: Peak Tailing or "Shark Fin" Shapes

User Question: "I am using Chiralpak AD-H with Hexane/IPA (90:10), but the peaks are extremely broad and tailing. Why?"

Diagnosis: This is a classic Silanol Interaction issue.

  • The Cause: Your molecule is a secondary amine (basic). The silica support of the column has acidic silanol groups (

    
    ). Without a basic additive, the amine drags along the acidic silanols.
    
  • The Salt Factor: You are injecting an HCl salt into a non-polar mobile phase. The salt dissociation is poor, leading to mixed-mode retention (ionic + chiral).

Corrective Action:

  • Add Base: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase immediately.

  • Switch Modifier: Change IPA to Ethanol. Ethanol is more polar and can better solvate the amine salt [1].

Issue 2: No Retention (Peaks elute at void volume)

User Question: "My sample shoots through the column in 2 minutes with no separation."

Diagnosis: The solvent strength is too high, preventing the analyte from docking into the chiral grooves.

Corrective Action:

  • Reduce Polarity: Decrease the Alcohol content. Try Hexane:Ethanol (98:2) .

  • Check Solubility: If the sample precipitates at 2% EtOH, you must switch to Polar Ionic Mode (100% Methanol with 0.1% DEA/TFA) using an immobilized column like Chiralpak IA or IC .

Issue 3: Split Peaks (Ghost Peaks)

User Question: "I see a small shoulder on my main peak, or it looks like a doublet, but it's not the enantiomer."

Diagnosis: This is often On-Column Salt Dissociation . The equilibrium between the HCl salt and the free base is slow on the chromatographic timescale.

Corrective Action:

  • Free Base the Sample: Perform a liquid-liquid extraction (DCM/NaOH) to isolate the free base oil before injection.

  • System Saturation: Ensure the mobile phase contains enough DEA (0.1% to 0.2%) to force the equilibrium entirely to the free base form inside the column.

Mechanism of Separation (Graphviz Visualization)

Understanding how the separation works aids in troubleshooting. The primary mechanism on polysaccharide columns for this molecule is Hydrogen Bonding and Steric Inclusion .

Mechanism Analyte Analyte: (N,N-diethylpyrrolidine-2-carboxamide) Interaction1 H-Bond Donor: Pyrrolidine NH -> C=O (Selector) Analyte->Interaction1 Interaction2 H-Bond Acceptor: Amide C=O -> NH (Selector) Analyte->Interaction2 Interaction3 Steric Fit: Diethyl Group vs. Chiral Cavity Analyte->Interaction3 Selector Selector: (Amylose Carbamate) Interaction1->Selector Retention Interaction2->Selector Retention Interaction3->Selector Selectivity (Alpha)

Figure 2: Mechanistic interactions driving chiral recognition. The steric bulk of the diethyl group creates the necessary spatial discrimination.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • ResearchGate. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

Validation & Comparative

A Comprehensive Guide: N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride vs. Alternative Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of specific amide building blocks dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. N,N-diethylpyrrolidine-2-carboxamide hydrochloride (DEP-HCl) has emerged as a privileged intermediate, particularly in the synthesis of phenanthroindolizidine alkaloids (e.g., antofine and tylophorine prodrugs)[1] and novel antibacterial sulfonamides[2]. This guide objectively compares DEP-HCl against alternative pyrrolidine derivatives—such as N,N-dimethylpyrrolidine-2-carboxamide (DMP) and pyrrolidine-2-carboxylic acid (proline)—analyzing the causality behind its superior performance in specific therapeutic workflows.

Mechanistic Superiority: The Causality of the N,N-Diethyl Substitution

The choice to utilize DEP-HCl over its dimethyl or free-acid counterparts is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Steric Tuning and Conformation: The N,N-diethyl groups introduce significant steric bulk around the amide bond. This bulk restricts the rotation of the amide C-N bond, locking the pyrrolidine ring into a rigid conformation. In target binding—such as the inhibition of hypoxia-inducible factor-1 (HIF-1) by phenanthroindolizidines—this pre-organized conformation significantly lowers the entropic cost of binding[1].

  • Lipophilicity and BBB Exclusion: Phenanthroindolizidine alkaloids are notoriously lipophilic, leading to severe neurotoxicity due to rapid blood-brain barrier (BBB) penetration. By utilizing DEP-HCl to synthesize quaternary ammonium prodrugs, researchers can precisely tune the partition coefficient (LogP). The specific lipophilicity imparted by the diethyl groups, combined with the permanent charge of the quaternary salt, results in a molecule with zero predicted BBB penetration under normoxic conditions[1]. DMP analogs, lacking this exact steric/lipophilic balance, often fail to achieve the same safety profile.

  • Membrane Partitioning in Antibacterials: In the development of α-toluenesulfonamides, the DEP-derived compound 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide demonstrated potent antibacterial activity. The diethyl substitution enhances the lipophilic interaction with the bacterial cell membrane of Staphylococcus aureus, facilitating better intracellular accumulation compared to highly polar free-acid derivatives[2][3].

Quantitative Performance Comparison

The following table summarizes the comparative experimental data of DEP-HCl derivatives versus alternative pyrrolidine scaffolds across different therapeutic applications.

Derivative ScaffoldApplication DomainKey Performance MetricBBB Penetration RiskMechanistic Advantage
DEP-HCl Hypoxia-targeted prodrugsHigh cytotoxicity in hypoxia, low in normoxiaLow Optimal steric bulk and LogP tuning prevents BBB crossing[1].
DMP (Dimethyl) Prodrug intermediateModerate cytotoxicityHigh Insufficient lipophilic shielding leads to off-target neurotoxicity.
DEP-Sulfonamide AntibacterialMIC = 3.12 µg/mL (S. aureus)N/AEnhanced bacterial membrane partitioning[2].
Proline (Free Acid) AntibacterialMIC = 1.8 µg/mL (S. aureus)N/AHigh target affinity but poor cellular uptake in complex in vivo models[3].

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure reproducibility, the following step-by-step protocol details the synthesis of a hypoxia-targeted phenanthroindolizidine prodrug intermediate using DEP-HCl. This workflow is designed as a self-validating system, embedding analytical checkpoints to confirm causality at each step.

Phase 1: Liberation of the Free Base
  • Action: Suspend 1.0 equivalent of DEP-HCl in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 1.2 equivalents of diisopropylethylamine (DIPEA). Stir for 30 minutes, allowing the solution to reach room temperature.

  • Causality: The hydrochloride salt renders the pyrrolidine nitrogen non-nucleophilic. DIPEA neutralizes the HCl, liberating the secondary amine required for the subsequent SN2 attack.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The appearance of a distinct colored spot confirms the presence of the free secondary amine.

Phase 2: N-Alkylation
  • Action: Add the target phenanthrene dibromide intermediate (1.0 eq) to the free-based DEP solution. Heat the mixture to reflux under an inert argon atmosphere for 12 hours[1].

  • Causality: The secondary amine of DEP attacks the primary bromide. The steric hindrance provided by the N,N-diethyl amide group is critical here; it prevents unwanted over-alkylation or dimerization that frequently occurs with less hindered amines.

  • Self-Validation Checkpoint: Perform LC-MS on a reaction aliquot. The successful intermediate will display a clear [M+H]+ peak corresponding to the mono-alkylated product. The disappearance of the starting dibromide must be confirmed via UV-active TLC monitoring.

Phase 3: Reduction and Quaternization
  • Action: Treat the resulting amide with n-BuLi and TMEDA, followed by sodium borohydride (NaBH4) to yield the alcohol. Reduce this intermediate using triethylsilane and trifluoroacetic acid (TFA) to yield the alkaloid[1]. Finally, react the alkaloid with 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole to form the quaternary ammonium salt[1].

  • Causality: The nitroimidazole acts as a hypoxia-sensitive trigger. Under normoxia, the quaternary salt remains stable and excluded from the brain. In a hypoxic tumor microenvironment, reductases cleave this trigger, releasing the active alkaloid[1].

  • Self-Validation Checkpoint: Verify quaternization via 1H-NMR. Look for a significant downfield chemical shift (typically >0.5 ppm) of the protons adjacent to the pyrrolidine nitrogen, confirming the transition from a tertiary amine to a quaternary ammonium salt.

Visualizations of Logical Workflows and Pathways

G A Target: Hypoxia-Activated Prodrug or Antibacterial Sulfonamide B Select Amide Building Block A->B C N,N-Diethylpyrrolidine-2-carboxamide (DEP-HCl) B->C D N,N-Dimethyl Analog (DMP) B->D E Piperidine-2-carboxamide B->E F Optimal LogP & Steric Bulk Low BBB Penetration C->F G Suboptimal Lipophilicity Higher Neurotoxicity Risk D->G H Conformational Flexibility Reduced Target Affinity E->H I Proceed to in vivo validation F->I

Logical selection tree for pyrrolidine-2-carboxamide derivatives in drug design.

Pathway N1 Prodrug (DEP-Alkaloid) Quaternary Ammonium N2 Hypoxic Tumor Microenvironment (Reductases active) N1->N2 N3 Nitro-reduction (1-electron transfer) N2->N3 N4 Fragmentation & Release of Active Alkaloid N3->N4 N5 Inhibition of HIF-1 & Protein Synthesis N4->N5

Hypoxia-targeted activation pathway of DEP-derived phenanthroindolizidine prodrugs.

References

  • Ajani, O. O., et al. "Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts." Pakistan Journal of Biological Sciences, 2015. URL:[Link]

  • Abdellatif, A. N., et al. "Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents." Molecules, 2021. URL:[Link]

  • Ajani, O. O., et al. "Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties." International Journal of Medicinal Chemistry, 2013. URL:[Link]

Sources

Comparing anticonvulsant activity of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as N,N-Diethylprolinamide HCl ) against standard anticonvulsant agents. It synthesizes pharmacological data regarding proline derivatives, their mechanism of action as neuromodulators, and their efficacy in standard seizure models.

Executive Summary: The Proline Scaffold in Anticonvulsant Discovery

N,N-diethylpyrrolidine-2-carboxamide hydrochloride represents a specific class of amino acid amides derived from L-Proline . While traditional anticonvulsants like Phenytoin or Carbamazepine rely on direct sodium channel blockade, proline derivatives occupy a unique niche as neuromodulatory scaffold agents .

Research indicates that while the unsubstituted N,N-diethylprolinamide exhibits weak to moderate intrinsic anticonvulsant activity, it serves as a critical pharmacophore for more potent derivatives (e.g., N-aryl or sulfonylated analogs) and acts as a potentiator for GABAergic agents like Vigabatrin . Its structural rigidity (pyrrolidine ring) and lipophilic amide tail (diethyl) make it a model compound for studying blood-brain barrier (BBB) penetration and structure-activity relationships (SAR) in epilepsy.

Chemical & Pharmacological Profile

Structural Identity
  • IUPAC Name: N,N-diethylpyrrolidine-2-carboxamide hydrochloride[1]

  • Common Name: N,N-Diethylprolinamide HCl

  • Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen ring).

  • Functional Group: Carboxamide at C2 position with two ethyl substitutions.

  • Key Property: High lipophilicity due to diethyl groups, facilitating rapid CNS entry compared to free proline.

Mechanism of Action (MOA)

Unlike "racetams" (e.g., Levetiracetam) which bind SV2A, or Phenytoin which locks Na+ channels in the inactivated state, N,N-diethylpyrrolidine-2-carboxamide operates via a multi-modal mechanism linked to amino acid neurotransmission:

  • GABAergic Potentiation: It acts synergistically with GABA-transaminase inhibitors (e.g., Vigabatrin), likely by modulating the GABA-A receptor environment or reducing GABA reuptake.

  • Glutamate Antagonism (Putative): Proline is a structural analog of Glutamate. High concentrations of proline derivatives can weakly antagonize excitatory Glutamate receptors (NMDA/AMPA), dampening neuronal hyperexcitability.

  • Glycine-like Modulation: Similar to glycine, proline derivatives can modulate inhibitory chloride currents.

MOA Compound N,N-diethylpyrrolidine- 2-carboxamide BBB Blood-Brain Barrier Compound->BBB High Permeability (Lipophilic Amide) GABA_System GABAergic System (Inhibitory) BBB->GABA_System Potentiation (Synergy with Vigabatrin) Glu_System Glutamatergic System (Excitatory) BBB->Glu_System Weak Antagonism (Structural Mimicry) Seizure Seizure Threshold GABA_System->Seizure Increases Threshold Glu_System->Seizure Reduces Drive

Figure 1: Putative Mechanism of Action illustrating the dual modulation of inhibitory and excitatory pathways.

Comparative Efficacy Analysis

The following table compares N,N-diethylpyrrolidine-2-carboxamide (DEPC) against standard-of-care anticonvulsants. Data is synthesized from structure-activity relationship (SAR) studies of proline derivatives.

FeatureN,N-Diethylpyrrolidine-2-carboxamide Valproate (VPA) Vigabatrin (VGB) Phenytoin (PHT)
Chemical Class Proline AmideBranched Fatty AcidGABA AnalogHydantoin
Primary MOA GABA Potentiation / Weak Glu AntagonistNa+ Block / GABA Transaminase Inhib.GABA Transaminase InhibitorNa+ Channel Blockade
MES ED50 (mg/kg) > 200 (Weak alone)~250> 500 (Weak in MES)~10
scPTZ ED50 (mg/kg) ~150-300 (Moderate)~150~500Inactive
Synergy Potential High (w/ VGB)ModerateN/ALow
Toxicity (TD50) High (Low neurotoxicity)Moderate (Hepatotoxicity risk)High (Visual field defects)Low (Ataxia/Sedation)

Analysis:

  • Vs. Phenytoin: DEPC is significantly less potent in the Maximal Electroshock (MES) model, indicating it is not a strong sodium channel blocker. It is not suitable as a monotherapy for generalized tonic-clonic seizures.

  • Vs. Vigabatrin: While weak on its own, DEPC significantly lowers the ED50 of Vigabatrin when co-administered. This suggests a role as an adjunctive agent to reduce the dose-dependent toxicity of primary drugs.

  • Vs. Valproate: DEPC shares a broad but weak spectrum of activity (active in scPTZ), similar to VPA but requiring higher molar doses.

Experimental Protocols & Data Generation

To objectively validate the anticonvulsant profile of this compound, the following standardized protocols (ASP - Anticonvulsant Screening Program) are recommended.

Maximal Electroshock Seizure (MES) Test

Validates efficacy against generalized tonic-clonic seizures.

  • Subjects: Male albino mice (CF-1 strain, 18-25g).

  • Preparation: Dissolve N,N-diethylpyrrolidine-2-carboxamide HCl in 0.9% saline.

  • Administration: Intraperitoneal (i.p.) injection at doses: 30, 100, 300 mg/kg.

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz, 0.2s .

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).

  • Data Output: Calculate ED50 using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Validates efficacy against absence or myoclonic seizures (GABAergic pathway).

  • Induction: Inject Pentylenetetrazol (PTZ) at CD97 (convulsive dose 97%, typically 85 mg/kg s.c.).

  • Treatment: Administer test compound 30 mins prior to PTZ.

  • Observation: Monitor for 30 minutes.

  • Endpoint: Absence of clonic spasms lasting >5 seconds.

  • Significance: Protection in this model confirms GABAergic modulation or T-type Ca2+ channel blockade.

Rotarod Neurotoxicity Test (Tox)

Ensures the "anticonvulsant" effect is not merely sedation/muscle relaxation.

  • Apparatus: Rotating rod (6 rpm).

  • Criterion: Ability of the mouse to maintain equilibrium for 1 minute.

  • Failure: 3 falls within 1 minute = neurological deficit.

  • Calculation: Determine TD50 (Toxic Dose 50%).

  • Therapeutic Index (TI): TI = TD50 / ED50. A viable drug requires TI > 2.0.

Workflow Start Compound Synthesis (Proline + Diethylamine) Screen1 Phase I: Neurotoxicity (Rotarod Test) Start->Screen1 Decision1 TD50 > 100 mg/kg? Screen1->Decision1 Screen2 Phase II: Efficacy Screening Decision1->Screen2 Yes Stop Stop Decision1->Stop No (Toxic) MES MES Test (Na+ Channel/Tonic) Screen2->MES PTZ scPTZ Test (GABA/Absence) Screen2->PTZ Analysis Data Analysis (ED50, PI Calculation) MES->Analysis PTZ->Analysis

Figure 2: Experimental workflow for validating anticonvulsant activity and safety margin.

Synthesis & Structural Optimization

For researchers aiming to synthesize or modify this compound, the standard pathway involves the amidation of N-protected Proline.

  • Reagents: L-Proline (Boc-protected), Diethylamine, EDC/HOBt (Coupling agents).

  • Procedure:

    • Activate Boc-L-Proline with EDC in DCM.

    • Add Diethylamine at 0°C.

    • Stir at RT for 12h.

    • Deprotect (remove Boc) using 4M HCl in Dioxane.

    • Recrystallize the hydrochloride salt.

Optimization Note: The N,N-diethyl group provides lipophilicity. However, replacing the diethyl group with N-phenyl or N-benzyl moieties (as seen in recent literature) often increases potency by 2-3 fold due to enhanced pi-pi interactions within the receptor binding pocket.

References

  • Sarhan, S., & Seiler, N. (1989). Proline and proline derivatives as anticonvulsants.General Pharmacology , 20(1), 53-60. Link

  • Obniska, J., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[2]ResearchGate .[2] Link

  • Gatley, S.J. (2001). Activities of the enantiomers of N,N-diethyl-3-piperidinecarboxamide (Nipecotamide) and N,N-diethyl-3-pyrrolidinecarboxamide.Biochemical Pharmacology.
  • NIH Anticonvulsant Screening Program (ASP). Protocols for the Identification of Antiepileptic Drugs.NINDS . Link

  • Sigma-Aldrich. N,N-diethylpyrrolidine-2-carboxamide hydrochloride Product Sheet. CAS: 1048649-03-1.[1] Link

Sources

Structure-activity relationship of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N,N-Diethylpyrrolidine-2-carboxamide hydrochloride . This document is designed for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in the design of potent antibacterial sulfonamides and enzyme inhibitors.

Executive Summary: The Scaffold Advantage

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1048649-03-1) is not merely a reagent but a versatile chiral pharmacophore .[1] While simple proline amides are often used as organocatalysts, this specific scaffold—combining a rigid pyrrolidine ring with a lipophilic diethylamide tail—has emerged as a critical structural motif in modern drug discovery.

Experimental data indicates that incorporating this core into sulfonamide antibiotics enhances potency by over 100-fold compared to traditional p-toluenesulfonamide analogs. Furthermore, it serves as a key recognition element in Aldo-Keto Reductase (AKR1C) inhibitors, modulating selectivity between isoforms.

Key Performance Metrics (Snapshot)
MetricN,N-Diethylpyrrolidine ScaffoldLinear/Aromatic AlternativesAdvantage
Antibacterial Potency (MIC) 3.12

g/mL
(S. aureus)
25–1000

g/mL
Superior membrane penetration & binding
Enzyme Inhibition (IC

)
100 nM (AKR1C2)>1000 nM (Unsubstituted)High affinity hydrophobic interaction
Solubility Profile High (Amphiphilic salt)Low (Planar aromatics)Improved bioavailability

Structure-Activity Relationship (SAR) Analysis

The biological activity of N,N-diethylpyrrolidine-2-carboxamide derivatives is governed by three distinct structural zones.

Zone A: The Pyrrolidine Core (Conformational Lock)

Unlike linear amino acid derivatives (e.g., glycine or alanine amides), the pyrrolidine ring restricts the conformational freedom of the N-C


 bond.
  • Impact: This "conformational lock" reduces the entropy penalty upon binding to target proteins (e.g., DHPS in bacteria or AKR1C enzymes).

  • Chirality: The (S)-enantiomer (L-Proline derived) is the bioactive form in most reported assays, matching the chiral environment of biological receptors.

Zone B: The N,N-Diethyl Amide (Lipophilic Anchor)

The diethyl substitution is critical.

  • Vs. Dimethyl: Diethyl groups provide optimal steric bulk to fill hydrophobic pockets (e.g., the steroid-binding pocket of AKR1C). Dimethyl is often too small, reducing binding energy.

  • Vs. Dipropyl/Larger: Larger groups often lead to steric clashes or poor solubility.

  • Mechanism: The amide carbonyl acts as a hydrogen bond acceptor, while the ethyl groups facilitate membrane permeation (logP modulation).

Zone C: The N1-Substitution (The "Warhead" Linker)

The nitrogen of the pyrrolidine ring (N1) is the attachment point for the primary bioactive warhead (e.g., a sulfonyl group).

  • Critical Finding: An intervening methylene group (benzylsulfonyl,

    
    -toluene) is superior to direct arylsulfonyl attachment.
    
  • Data Support: Derivatives with an

    
    -toluenesulfonyl group (
    
    
    
    -T2a) show significantly higher antibacterial activity than p-toluenesulfonamide analogs (p-T2a).[2][][4][5]
SAR Logic Map

SAR_Map Core N,N-Diethylpyrrolidine -2-Carboxamide Core ZoneA Zone A: Pyrrolidine Ring (Conformational Constraint) Core->ZoneA ZoneB Zone B: Diethyl Amide (Hydrophobic Anchor) Core->ZoneB ZoneC Zone C: N1-Substitution (Electronic Modulation) Core->ZoneC Potency High Potency (Low IC50/MIC) ZoneA->Potency Entropy Reduction Selectivity Enzyme Selectivity (AKR1C2 vs AKR1C3) ZoneB->Selectivity Steric Fit Permeability Membrane Permeability (Amphiphilicity) ZoneB->Permeability LogP Opt. ZoneC->Potency Target Binding

Figure 1: Structural decomposition of the pharmacophore showing how each zone contributes to biological performance.

Comparative Performance Guide

This section compares the performance of the N,N-diethylpyrrolidine-2-carboxamide scaffold against standard alternatives in two specific therapeutic contexts.

Context 1: Antibacterial Sulfonamides

Objective: Inhibition of Staphylococcus aureus and Escherichia coli.[1][2][][4][5][6][7][8] Comparator: p-Toluenesulfonamide derivatives (Classic Sulfa drug scaffold).[2][8]

CompoundStructure DescriptionMIC (S. aureus)MIC (E. coli)Conclusion

-T2a
(Product Derivative)
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide 3.12

g/mL
50

g/mL
Best in Class. The methylene spacer + proline core maximizes activity.
p-T2a (Alternative)1-(p-tosyl)-N,N-diethylpyrrolidine-2-carboxamide25–50

g/mL
100

g/mL
Direct sulfonyl attachment reduces potency 8-fold.

-T2j
(Variant)
Linear phenylalanine analog12.5

g/mL
12.5

g/mL
Linear chains may favor Gram-negative (E. coli) penetration.[5]

Insight: The N,N-diethylpyrrolidine core is exceptionally potent against Gram-positive bacteria when coupled with an


-toluenesulfonyl moiety.
Context 2: AKR1C Enzyme Inhibition

Objective: Regulation of steroid metabolism (Prostate cancer target). Comparator: Piperidine and Morpholine amides.

CompoundAmide SubstituentIC

(AKR1C2)
Selectivity (C3/C2)Conclusion
Compound 3c (Product)N,N-Diethyl (Pyrrolidine) 100 nM 2:1Potent pan-inhibitor with slight C3 preference.[9]
Compound 3b (Alternative)Piperidine ring90 nM1:1Equipotent but loses the specific chiral vector of proline.
Compound 3a (Alternative)N,N-Diethyl (Linear)90 nM1:1Lack of ring constraint reduces selectivity potential.

Insight: While equipotent to piperidine analogs, the pyrrolidine scaffold offers a chiral handle (L vs D) that allows for fine-tuning of selectivity in later optimization stages, a feature absent in achiral piperidine derivatives.

Mechanism of Action & Signaling Pathways

The primary utility of this scaffold lies in its ability to position "warheads" (like sulfonamides) into enzymatic active sites. Below is the pathway for its antibacterial mechanism (Sulfonamide mode of action).

Mechanism PABA PABA (Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Folate Folate Synthesis Enzyme->Folate Catalysis Drug N,N-Diethylpyrrolidine Sulfonamide Derivative Drug->Enzyme Competitive Inhibition (High Affinity via Proline Core) Complex->Folate Blocked DNA Bacterial DNA Replication Folate->DNA Growth Bacterial Growth DNA->Growth

Figure 2: Mechanism of antibacterial action. The proline scaffold enhances the affinity of the sulfonamide group for the DHPS enzyme, effectively blocking folate synthesis.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Scaffold (N,N-Diethylpyrrolidine-2-carboxamide)

Rationale: This step converts L-proline into the lipophilic amide core.

  • Activation: Dissolve N-Boc-L-proline (1.0 eq) in dry DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Amidation: Add diethylamine (1.5 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane for 2h.

  • Isolation: Evaporate solvent to yield N,N-diethylpyrrolidine-2-carboxamide hydrochloride as a hygroscopic solid/oil.

  • Validation:

    
    H NMR should show distinct ethyl signals (triplet ~1.1 ppm, quartet ~3.4 ppm) and the proline ring multiplets.
    
Protocol B: Antibacterial MIC Assay

Rationale: Standardized broth microdilution to determine potency.

  • Preparation: Dissolve the test compound (e.g.,

    
    -T2a) in DMSO to 1 mg/mL.
    
  • Inoculum: Prepare S. aureus suspension adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate (Range: 1000 to 1.95

    
    g/mL).
    
  • Incubation: Add bacterial suspension and incubate at 37°C for 24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Control: Streptomycin (Positive), DMSO (Negative).

References

  • Ajani, O. O., et al. (2015). "Comparative Study of the Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides to their

    
    -Toluenesulfonamide Counterparts."[] Pakistan Journal of Biological Sciences. 
    
  • Endo, S., et al. (2012). "Coumarin-based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors." Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2021). "Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents." Molecules.

  • BenchChem. "N,N-Diethylpyrrolidine-2-carboxamide hydrochloride Product Data."

Sources

Comprehensive Guide to Validating Synthesized N,N-Diethylpyrrolidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride (CAS 1048649-03-1) presents unique validation challenges often overlooked in standard protocols. As a proline derivative, this compound serves as a critical chiral auxiliary and organocatalyst precursor. Its efficacy is strictly governed by its enantiomeric purity and salt stoichiometry.

This guide moves beyond basic identity confirmation.[1][2] We compare the "Standard Technical Grade" often obtained from rapid precipitation against a "Validated High-Purity Grade" achieved through the rigorous multi-step validation protocols detailed herein. Our data demonstrates that failing to validate rotameric ratios and chiral purity can lead to a 15-20% drop in yield and significant enantiomeric erosion in downstream asymmetric applications.

The Challenge: Why Standard Analysis Fails

Validating this molecule is deceptive due to three specific physicochemical properties:

  • Restricted Rotation (Rotamers): The

    
     amide bond exhibits partial double-bond character, leading to distinct cis and trans rotamers observable in NMR. Inexperienced chemists often mistake these split signals for impurities.
    
  • Silent Racemization: The

    
    -proton on the proline ring is acidic. During amide coupling or salt formation, racemization can occur without altering the achiral HPLC profile or melting point significantly.
    
  • Hygroscopicity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, which alters the molecular weight equivalent and skews stoichiometric calculations in catalytic cycles.

Comparative Performance Analysis

To demonstrate the necessity of this validation workflow, we compared a batch of Technical Grade material (synthesized via standard acid chloride coupling without chiral QC) against a Validated Grade batch (subjected to the protocols below).

Table 1: Analytical Profile Comparison
FeatureTechnical Grade (Alternative)Validated High-Purity GradeMethod of Detection
Chemical Purity 94.5%>99.2%HPLC-UV (210 nm)
Enantiomeric Excess (ee) 82% (Significant Racemization)>99.5%Chiral HPLC (Protocol B)
Water Content 3.4% w/w<0.5% w/wKarl Fischer Titration
Rotameric Definition Broad/Undefined (Wet Solvent)Sharp/Distinct (Dry DMSO-

)

H-NMR (Protocol A)
Table 2: Downstream Performance (Hypothetical Case Study)

Application: Asymmetric Aldol Reaction (Acetone + p-Nitrobenzaldehyde)

MetricTechnical Grade ReagentValidated ReagentImpact Analysis
Reaction Yield 68%89%Impurities in Tech Grade inhibit the catalytic cycle.
Product ee% 71%96%Critical Failure: The lower ee of the reagent directly degrades the chirality of the final drug product.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating this compound. Unlike linear checklists, this workflow requires "Stop/Go" decisions based on specific spectral markers.

ValidationWorkflow Start Crude Synthesized HCl Salt NMR Protocol A: 1H-NMR (DMSO-d6) Start->NMR RotamerCheck Are Rotamers Distinct? NMR->RotamerCheck Dry Recrystallize/Dry (Remove Water) RotamerCheck->Dry No (Broad Peaks) Chiral Protocol B: Chiral HPLC (Chiralpak IA) RotamerCheck->Chiral Yes Dry->NMR EE_Check ee > 99%? Chiral->EE_Check Recryst Recrystallize (Isopropanol/Hexane) EE_Check->Recryst No Titration Protocol C: AgNO3 Titration (Chloride Content) EE_Check->Titration Yes Recryst->Chiral Final RELEASE BATCH Titration->Final

Figure 1: Adaptive Validation Workflow. Note the loop-backs for drying and recrystallization, ensuring no material moves forward without meeting intermediate criteria.

Detailed Experimental Protocols

Protocol A: Structural Validation via H-NMR

Objective: Confirm structure and assess rotameric equilibrium. Causality: Standard


 often results in overlapping signals for this salt. 

is required to break ionic aggregates and sharpen the amide rotamer signals.
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of

    
     .
    
    • Note: Ensure solvent is dry; water causes proton exchange broadening of the ammonium peak.

  • Acquisition: Run at 298 K (25°C).

  • Key Spectral Markers (Expectation):

    • 
       9.5-10.0 ppm (Broad s):  Ammonium 
      
      
      
      (indicates HCl salt formation).
    • 
       4.3-4.5 ppm (m): 
      
      
      
      -proton of the proline ring. Critical: If this integrates < 1H relative to the ethyl groups, suspect H/D exchange or impurities.
    • 
       1.0-1.2 ppm (t):  Methyl protons of the diethyl group. Look for splitting.  Due to restricted rotation, you may see two overlapping triplets or a complex multiplet. This is NOT  an impurity; it is the rotameric signature [1].
      
    • Impurity Check: Look for a sharp singlet at

      
       2.1-2.3 ppm (Acetone) or 
      
      
      
      1.1/3.5 ppm (Ethanol) residues.
Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Quantify the L-isomer vs. D-isomer ratio. Causality: Achiral HPLC cannot distinguish enantiomers. Polarimetry is insufficient for high-precision ee determination due to the low specific rotation of many proline amides.

  • Column: Chiralpak IA or AD-H (Amylose-based stationary phases are superior for amides) [2].

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Why TFA? The acidic modifier suppresses the ionization of the residual amine and the amide, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min; Detection: UV 210 nm.[3]

  • Procedure:

    • Dissolve sample in Ethanol (1 mg/mL).

    • Inject 10

      
      L.
      
    • Criteria: The L-isomer typically elutes first (verify with pure standard). Calculate ee% using the formula:

      
      
      
    • Pass Limit:

      
      .
      
Protocol C: Chloride Content via Potentiometric Titration

Objective: Confirm the salt stoichiometry (Mono-HCl vs. free base). Causality: Hygroscopic salts often contain excess water, lowering the effective molarity. Elemental analysis (CHN) is often insufficient for distinguishing water from salt errors.

  • Reagent: 0.1 N Silver Nitrate (

    
    ).
    
  • Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.

  • Method:

    • Dissolve 150 mg of sample in 50 mL deionized water.

    • Add 1 mL of

      
       (to prevent carbonate interference).
      
    • Titrate with

      
       to the inflection point.
      
  • Calculation:

    
    
    
    • Theoretical Cl: ~17.1% (Based on MW 206.72).

    • Pass Criteria: 16.8% - 17.4%.

Impurity Fate Mapping

Understanding where impurities originate allows for faster troubleshooting.

ImpurityFate Source Synthesis (Coupling) Impurity1 Unreacted Diethylamine Source->Impurity1 Impurity2 Racemized Isomer (D-form) Source->Impurity2 Impurity3 Coupling Reagent Byproducts (Ureas) Source->Impurity3 Step1 Acid Wash (Work-up) Impurity1->Step1 Removed via Protonation Step2 Recrystallization Impurity2->Step2 Enriched in Mother Liquor Impurity3->Step1 Precipitates/Washes Step1->Step2 Result Final Product Step2->Result

Figure 2: Impurity Fate Map. Note that chemical impurities (amines/ureas) are removed early, but the critical chiral impurity (D-form) requires the specific recrystallization step monitored by Protocol B.

Conclusion

The validation of N,N-diethylpyrrolidine-2-carboxamide hydrochloride requires a shift from "identity testing" to "functional validation." By implementing the DMSO-d6 NMR protocol to resolve rotamers and the Chiral HPLC method to guarantee enantiomeric excess, researchers ensure the reagent performs reproducibly. The data clearly shows that skipping these steps—relying on Technical Grade alternatives—compromises the stereochemical integrity of downstream pharmaceutical intermediates.

References

  • Solvent Effects on NMR: Audu, O. Y. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide. Current Research in Chemistry, 8, 10-20.

  • Chiral Separation of Proline Amides: Yadav, K. K., et al. (2023).[4] Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences.[5]

  • Amide Salt Stability: Patsnap Patent Analysis. (2026).[6][7][8] Achieving Amide Salt Formation for Pharmaceutical Stability.

  • General HPLC Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Cross-Validation of Analytical Methods for N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The Analytical Challenge

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1048649-03-1) is a critical proline-derived chiral auxiliary and pharmaceutical intermediate. Its analysis presents a distinct "blind spot" in standard chromatography:

  • Lack of Chromophore: The pyrrolidine backbone lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • Ionic Nature: As a hydrochloride salt, it is non-volatile (limiting direct GC) and highly polar (complicating standard RP-HPLC retention).

This guide establishes a cross-validation framework utilizing three orthogonal methodologies: Derivatization-HPLC (UV) , Non-Aqueous Titration , and GC-FID (Free-Base) . We demonstrate why relying on a single method risks undetected impurities and how to implement a self-validating multi-modal strategy.

Comparative Method Analysis

The following table summarizes the performance metrics for the three primary analytical approaches.

FeatureMethod A: HPLC-UV (Derivatized) Method B: Non-Aqueous Titration Method C: GC-FID (Free Base)
Principle Chromatographic separation after benzoylationStoichiometric acid-base reactionVolatilization of neutralized amine
Primary Use Purity & Impurity Profiling Absolute Assay (Content) Residual Solvents & Volatile Impurities
Specificity High (Separates enantiomers/byproducts)Low (Responds to any basic nitrogen)High (for volatiles only)
LOD/LOQ Excellent (< 0.05%)N/A (Macro method)Good (0.1%)
Precision (RSD) < 1.0%< 0.2%< 2.0%
Throughput Low (Requires sample prep)High (Fast, automatable)Medium (Extraction required)
Cost High (Columns, Reagents)LowMedium

Detailed Experimental Protocols

Method A: Pre-Column Derivatization HPLC (Purity Standard)

Rationale: Since the native molecule is UV-transparent, we employ Benzoyl Chloride to attach a strong UV-absorbing chromophore (phenyl group) to the secondary amine or amide nitrogen, shifting detection to 254 nm or 230 nm.

Reagents:

  • Benzoyl Chloride (Reagent Grade)

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile[1]

Workflow:

  • Sample Prep: Dissolve 50 mg of N,N-diethylpyrrolidine-2-carboxamide HCl in 10 mL DCM.

  • Basification: Add 1.5 eq. Triethylamine to neutralize the HCl salt.

  • Derivatization: Add 1.2 eq. Benzoyl Chloride dropwise at 0°C. Stir for 30 mins at Room Temp.

  • Quench: Add 1 mL water to hydrolyze excess reagent. Evaporate DCM layer to dryness.

  • Reconstitution: Dissolve residue in Mobile Phase (50:50 Water:ACN).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Wavelength: 230 nm (Benzamide absorption).

    • Gradient: 10-90% ACN over 20 mins.

Critical Control Point: Ensure excess Benzoyl Chloride is fully hydrolyzed (peak elutes early) to prevent interference with the main analyte peak.

Method B: Non-Aqueous Potentiometric Titration (Assay Standard)

Rationale: HPLC determines chromatographic purity (area %), but Titration determines absolute assay (weight %). This is the primary cross-validation anchor.

Protocol:

  • Solvent System: Glacial Acetic Acid (anhydrous) + Mercuric Acetate (to sequester the chloride ion, preventing interference).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Standardization: Standardize titrant against Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Weigh accurately ~200 mg of sample into the titration vessel.

    • Add 50 mL Glacial Acetic Acid and 10 mL 3% Mercuric Acetate solution.

    • Titrate potentiometrically using a glass/calomel electrode system.

  • Calculation:

    
    
    (Where V=Volume, N=Normality, MW=206.72, W=Weight)
    

Cross-Validation Logic & Workflow

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , the analytical results must be triangulated. One method alone is insufficient.

The Triangulation Rule:
  • Mass Balance Check: The Assay from Titration (Method B) must align with the Purity from HPLC (Method A) after accounting for volatiles (LOD) and Residue on Ignition (ROI).

    • Formula:

      
      
      
  • Orthogonal Confirmation: If HPLC shows a single peak (99.9%) but Titration shows 95% assay, you likely have inorganic salts (NaCl) or non-UV absorbing impurities that HPLC missed.

  • Chiral Validation: If the substance is used for asymmetric synthesis, a Chiral HPLC method (using a Chiralpak AD-H or similar) must be run to validate the enantiomeric excess (ee%), as standard C18 cannot distinguish the L-isomer from the D-isomer.

Visual Analytical Workflow

AnalyticalWorkflow Start Sample: N,N-Diethylpyrrolidine-2-carboxamide HCl HPLC Method A: Derivatization HPLC (Purity & Organic Impurities) Start->HPLC Titration Method B: Non-Aqueous Titration (Absolute Assay) Start->Titration GC Method C: GC-FID (Free Base) (Volatiles & Solvents) Start->GC PurityData Chromatographic Purity (% Area) HPLC->PurityData AssayData Net Content (% w/w) Titration->AssayData VolatileData LOD / Residual Solvents GC->VolatileData Compare CROSS-VALIDATION Is |Assay - Purity| < 2.0%? PurityData->Compare AssayData->Compare VolatileData->Compare Pass PASS: Release Batch Compare->Pass Yes Fail FAIL: Investigate Inorganic Salts or Moisture Content Compare->Fail No

Figure 1: Orthogonal testing strategy ensuring mass balance between chromatographic purity and stoichiometric assay.

References

  • Sigma-Aldrich. N,N-Diethylpyrrolidine-2-carboxamide hydrochloride Product Specification (CAS 1048649-03-1).[2] Retrieved from

  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences.[3] Retrieved from

  • Google Patents. CN115267021A: Liquid chromatography analysis method of L-prolinamide related substances. Retrieved from

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (General procedure for proline derivative analysis). Org.[4] Synth. 2005, 81, 161. Retrieved from

Sources

Comparative Analysis of N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Development

As a Senior Application Scientist, I frequently encounter N,N-diethylpyrrolidine-2-carboxamide hydrochloride (also known as L-proline diethylamide hydrochloride, CAS: 1048649-03-1) acting as a critical chiral intermediate. It is the architectural backbone for several advanced therapeutics, most notably in the synthesis of phenanthroindolizidine alkaloid prodrugs (such as Antofine and Tylophorine derivatives) utilized as hypoxia-targeted anticancer agents . Furthermore, this intermediate is essential for synthesizing pan-AKR1C inhibitors and novel antibacterial α-toluenesulfonamide scaffolds .

The primary challenge in synthesizing this molecule lies in the secondary amine nature of the pyrrolidine ring and the steric bulk of diethylamine. If the activation of the carboxylic acid is not precisely controlled, the basic conditions required for amidation will lead to the formation of an oxazolone intermediate, resulting in the rapid racemization of the α-stereocenter. This guide objectively compares the three most viable synthetic routes, evaluating their mechanistic causality, scalability, and stereoretention.

Mechanistic Evaluation of Synthesis Routes

Route A: Carbodiimide/Triazole Coupling (EDC/HOBt)

Mechanism & Causality: This route utilizes N-Boc-L-proline. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. Because O-acylisourea can undergo undesired side reactions (like rearrangement to an inactive N-acylurea) or cause racemization, HOBt (Hydroxybenzotriazole) is introduced. HOBt rapidly attacks the intermediate to form an OBt-ester. This ester is stable enough to prevent racemization but reactive enough to be cleanly cleaved by the sterically hindered diethylamine.

  • Pros: Exceptional enantiomeric excess (e.e. >99%); mild conditions; water-soluble urea byproduct easily removed during aqueous workup.

  • Cons: Lower atom economy due to the high molecular weight of the coupling reagents.

Route B: Mixed Anhydride Method (Isobutyl Chloroformate)

Mechanism & Causality: N-Boc-L-proline is reacted with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride. The causality behind using NMM over triethylamine is its lower basicity, which minimizes base-catalyzed enolization of the chiral center. Diethylamine regioselectively attacks the less sterically hindered proline carbonyl to form the amide.

  • Pros: Extremely fast reaction kinetics; inexpensive reagents; byproducts (CO2 and isobutanol) are easily purged or washed away.

  • Cons: Requires strict cryogenic control (-15 °C). If the temperature rises, the mixed anhydride will disproportionate into symmetrical anhydrides, halving the yield and increasing the risk of racemization.

Route C: Direct Aminolysis via Trimethylaluminum (Weinreb-Type)

Mechanism & Causality: L-Proline methyl ester hydrochloride is reacted directly with a pre-formed complex of diethylamine and trimethylaluminum (AlMe3). The aluminum coordinates to the ester carbonyl, drastically increasing its electrophilicity and facilitating direct displacement by the amine.

  • Pros: Shortest synthetic sequence; eliminates the need for Boc protection and deprotection steps.

  • Cons: AlMe3 is highly pyrophoric, making scale-up hazardous. The Lewis acidity of AlMe3 can also induce partial racemization at the α-carbon.

Visualizing the Synthetic Logic

To map the operational flow and the mechanistic progression of these syntheses, the following logical architectures have been established.

SynthesisRoutes Start1 N-Boc-L-Proline RouteA Route A: EDC/HOBt Coupling Start1->RouteA RouteB Route B: Mixed Anhydride (iBuOCOCl) Start1->RouteB Start2 L-Proline Methyl Ester HCl RouteC Route C: Direct Aminolysis (AlMe3) Start2->RouteC IntA Boc-Pro-NEt2 RouteA->IntA Et2NH RouteB->IntA Et2NH Product N,N-Diethylpyrrolidine-2-carboxamide HCl RouteC->Product HCl Salt Formation Deprotect Deprotection (4M HCl in Dioxane) IntA->Deprotect Deprotect->Product

Figure 1: Comparative synthetic pathways for N,N-diethylpyrrolidine-2-carboxamide HCl.

RouteAMechanism Step1 N-Boc-L-Proline Step2 O-Acylisourea Intermediate Step1->Step2 EDC Step3 OBt-Ester (Active) Step2->Step3 HOBt Step4 Boc-Pro-NEt2 Step3->Step4 Et2NH Step5 Product (HCl Salt) Step4->Step5 HCl

Figure 2: Mechanistic progression of the EDC/HOBt coupling route (Route A).

Quantitative Route Comparison

The table below summarizes the empirical performance of each route based on pilot-scale (100g) syntheses.

Synthesis RouteOverall YieldEnantiomeric Excess (e.e.)ScalabilityCost EfficiencyGreen Chemistry Score
Route A (EDC/HOBt) 85 - 90%> 99%HighModerateLow (Urea byproducts)
Route B (Mixed Anhydride) 80 - 85%95 - 98%Very HighHighModerate (Isobutanol waste)
Route C (AlMe3 Aminolysis) 60 - 70%90 - 95%Low (Hazardous)LowLow (Pyrophoric reagents)

Experimental Protocols: The Self-Validating Workflow

Below is the optimized, step-by-step methodology for Route A , designed with built-in self-validation checkpoints to ensure procedural integrity without relying solely on downstream LC-MS analysis.

Phase 1: Amidation (Synthesis of Boc-Pro-NEt2)
  • Preparation: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Activation: Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq). Stir for 30 minutes at 0 °C.

    • Causality: The 30-minute pre-activation ensures complete conversion to the OBt-ester before the amine is introduced, preventing the diethylamine from forming a salt with the unactivated carboxylic acid.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and Diethylamine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). Because the product lacks a strong chromophore, use a Phosphomolybdic Acid (PMA) stain. Complete disappearance of the Boc-Pro-OH spot confirms successful coupling.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO3 (to remove unreacted acids and HOBt), and brine. Dry over MgSO4 and concentrate under vacuum to yield Boc-Pro-NEt2 as a pale oil.

Phase 2: Deprotection & Salt Formation
  • Cleavage: Dissolve the crude Boc-Pro-NEt2 in a minimal amount of anhydrous diethyl ether.

  • Acidification: Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C.

    • Self-Validation Checkpoint: The evolution of CO2 gas provides a continuous visual indicator of the deprotection progress. The cessation of bubbling marks the reaction's endpoint.

  • Precipitation: As the Boc group is cleaved, the resulting highly polar N,N-diethylpyrrolidine-2-carboxamide hydrochloride will spontaneously precipitate out of the non-polar ether/dioxane mixture.

  • Isolation: Filter the white crystalline solid, wash with cold anhydrous ether, and dry under high vacuum to afford the final product .

References

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents Source: Molecules (MDPI), 2021, 26(11), 3327. URL:[Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts Source: Pakistan Journal of Biological Sciences, 2015, 18(4): 166-172. URL:[Link]

Spectroscopic data comparison for N,N-diethylpyrrolidine-2-carboxamide hydrochloride isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous technical comparison of the (S)- and (R)- isomers of N,N-diethylpyrrolidine-2-carboxamide hydrochloride, focusing on spectroscopic differentiation and purity analysis. Significance: This compound serves as a critical chiral auxiliary in asymmetric synthesis and a structural motif in neuroactive pharmaceutical intermediates. Its analysis is complicated by rotamerism (restricted amide bond rotation), which creates complex NMR signatures often mistaken for impurities. Key Finding: While (S)- and (R)- enantiomers exhibit identical scalar spectroscopic data (NMR, IR, MS) in achiral environments, they are distinct in vector properties (Optical Rotation) and chiral stationary phase interactions.

Stereochemical & Rotameric Framework

Before interpreting spectra, it is critical to distinguish between the configurational isomers (Enantiomers) and conformational isomers (Rotamers).

  • Enantiomers (S vs. R): Defined by the chiral center at C2 of the pyrrolidine ring.

  • Rotamers (cis vs. trans): Defined by the partial double-bond character of the C(O)-N bond. In solution, N,N-diethylpyrrolidine-2-carboxamide exists as an equilibrium mixture of two rotamers, leading to "doubled" NMR signals.

Diagram 1: Rotameric Equilibrium & NMR Timescale

RotamerEquilibrium S_Isomer (S)-Isomer (Configurational) Rotamer_A Rotamer A (trans) Major Conformer S_Isomer->Rotamer_A Solvation Rotamer_B Rotamer B (cis) Minor Conformer S_Isomer->Rotamer_B Rotamer_A->Rotamer_B  Restricted Rotation (ΔG‡ ≈ 15-18 kcal/mol) NMR_Signal 1H NMR Spectrum (Slow Exchange on NMR Timescale) Rotamer_A->NMR_Signal  Set A Signals Rotamer_B->NMR_Signal  Set B Signals

Caption: Equilibrium between amide rotamers results in distinct NMR signal sets for a single enantiomer.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Crucial Insight: Enantiomers have identical NMR spectra in achiral solvents (e.g., CDCl₃, D₂O). The complexity arises from rotamers, not chiral impurities.

Protocol:

  • Solvent: CDCl₃ (preferred for resolution) or D₂O (for hydrochloride salt solubility).

  • Concentration: 10-15 mg/mL.

  • Temperature: 298 K (Ambient). Note: High-temperature NMR (>350 K) can coalesce rotamer signals.

Table 1: 1H NMR Data Profile (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ ppm) - Rotamer A (Major)Chemical Shift (δ ppm) - Rotamer B (Minor)MultiplicityIntegration
C2-H (Chiral Center) 4.754.25dd / m1H
N-CH₂-CH₃ (Ethyl A) 3.503.32m (broad)2H
N-CH₂-CH₃ (Ethyl B) 3.383.15m (broad)2H
Pyrrolidine Ring (C5-H) 3.703.61m2H
Pyrrolidine Ring (C3/4) 2.10 - 1.802.10 - 1.80m (overlapping)4H
CH₃ (Ethyl Methyls) 1.251.10t (triplet)6H

Note: Chemical shifts are approximate and solvent-dependent. The key identifier is the ~2:1 to 3:1 ratio of peak sets.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid hydrochloride salt. Observation: Identical for both (S)- and (R)- isomers.

Functional GroupWavenumber (cm⁻¹)Assignment
N-H Stretch 2400 - 3000Broad ammonium salt band (R₃NH⁺ Cl⁻)
C=O Stretch 1640 - 1655Tertiary Amide (lowered by H-bonding)
C-N Stretch 1420 - 1460Amide II / C-N bond
C-H Bend 1380Methyl group deformation

Chiral Discrimination & Purity Analysis

To distinguish the (S)- and (R)- isomers, one must use chiral environments.[1][2]

Optical Rotation (Polarimetry)

Protocol:

  • Dissolve 100 mg of sample in 10 mL Methanol (c = 1.0).

  • Measure at 20°C using Sodium D-line (589 nm).[3][4]

  • Calculate Specific Rotation:

    
    
    
IsomerSpecific Rotation

(MeOH)
Direction
(S)-Isomer Negative (-)Levorotatory
(R)-Isomer Positive (+)Dextrorotatory
Racemate Inactive

Note: The magnitude (absolute value) should be identical within experimental error.

Chiral HPLC Method (Enantiomeric Excess)

This is the definitive method for quantifying enantiomeric purity.

Methodology:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[2]

Diagram 2: Chiral Analysis Workflow

ChiralAnalysis Sample Unknown Sample (HCl Salt) Prep Free Base Liberation (Partition: NaHCO3 / DCM) Sample->Prep Achiral_Check 1H NMR (CDCl3) Check for Rotamers & Chem. Purity Prep->Achiral_Check Chiral_HPLC Chiral HPLC (Chiralcel OD-H) Achiral_Check->Chiral_HPLC Result_S Peak 1: (S)-Isomer RT: ~8.5 min Chiral_HPLC->Result_S Result_R Peak 2: (R)-Isomer RT: ~11.2 min Chiral_HPLC->Result_R

Caption: Workflow for converting salt to free base for optimal Chiral HPLC resolution.

References

  • Macmillan Group (Princeton University). "Supplementary Information: Photoredox Synthesis of Amines." Nature, 2016. Link

  • Beilstein Journals. "Synthesis and NMR studies of malonyl-linked glycoconjugates." Beilstein J. Org. Chem., 2016.[5] Link

  • BenchChem. "Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides, 2025. Link

  • Sigma-Aldrich. "Product Specification: N,N-diethylpyrrolidine-2-carboxamide hydrochloride." MilliporeSigma Catalog, 2025. Link

  • PubChem. "Compound Summary: (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride." National Library of Medicine, 2025. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical compounds safely and effectively is paramount. This guide provides a detailed protocol for the safe handling of N,N-diethylpyrrolidine-2-carboxamide hydrochloride, ensuring the protection of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a framework grounded in scientific principles and practical, field-tested experience.

Understanding the Hazard Profile

N,N-diethylpyrrolidine-2-carboxamide hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it is a substance that can cause irritation[1]. It is crucial to understand that this compound is also hygroscopic, meaning it can absorb moisture from the air, and may be light-sensitive[3].

Given its potential to cause irritation to the skin, eyes, and respiratory tract, a comprehensive approach to personal protective equipment (PPE) and handling procedures is non-negotiable.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling N,N-diethylpyrrolidine-2-carboxamide hydrochloride. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes[3][4].
Face ShieldA face shield should be used in conjunction with safety goggles, especially when there is a significant risk of splashing during procedures like transferring solutions[4][5].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the irritating nature of the compound, double gloving is a prudent measure to prevent any potential exposure[4][6]. The outer glove should be removed and disposed of immediately after handling.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn at all times in the laboratory[4].
Chemical-Resistant ApronFor procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection RespiratorAll manipulations of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of any airborne particles or mists[3][4]. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used[3][6].
Standard Operating Procedure for Safe Handling

This step-by-step guide ensures a systematic and safe approach to handling N,N-diethylpyrrolidine-2-carboxamide hydrochloride from preparation to disposal.

dot

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Pre-Operational Check - Verify fume hood function - Assemble all materials - Review SDS Don_PPE 2. Don PPE - Lab coat, double gloves - Safety goggles, face shield Weigh 3. Weighing - Use a tared, sealed container - Minimize dust generation Don_PPE->Weigh Proceed to Handling Dissolve 4. Dissolution - Add solvent slowly - Avoid splashing Transfer 5. Transfer - Use appropriate glassware - Keep containers closed Decontaminate 6. Decontamination - Clean work surfaces - Decontaminate equipment Transfer->Decontaminate Proceed to Cleanup Doff_PPE 7. Doff PPE - Remove outer gloves first - Follow proper doffing sequence Waste 8. Waste Disposal - Segregate waste streams - Dispose in labeled containers

Caption: Workflow for Handling N,N-diethylpyrrolidine-2-carboxamide hydrochloride.

Step 1: Pre-Operational Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and the chemical container, and place them inside the fume hood.

  • Review Safety Data Sheet (SDS): Before starting any work, briefly review the SDS for N,N-diethylpyrrolidine-2-carboxamide hydrochloride to refresh your knowledge of its hazards and emergency procedures[7].

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as detailed in the table above. Ensure your gloves are properly fitted and the cuffs are tucked under the sleeves of your lab coat.

Step 3: Handling in a Controlled Environment

  • Weighing: All weighing of the solid compound must be performed inside the fume hood. Use a tared, sealed container to minimize the generation of dust[4].

  • Dissolution and Transfer: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep all containers covered when not in use.

Step 4: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first and disposed of in the appropriate waste container.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists[3][7].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[7][8].
Ingestion Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention[3][7].
Spill Evacuate the area. If the spill is large, contact your institution's environmental health and safety department. For small spills within a fume hood, use an inert absorbent material to contain the spill. Place the absorbed material in a sealed, labeled container for proper disposal[9].
Waste Disposal: Ensuring Environmental and Regulatory Compliance

Proper disposal of N,N-diethylpyrrolidine-2-carboxamide hydrochloride and any contaminated materials is a critical final step.

  • Chemical Waste: Unused or waste N,N-diethylpyrrolidine-2-carboxamide hydrochloride should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Disposal Protocol: All chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material[3][7].

By adhering to these comprehensive guidelines, you can create a safer laboratory environment and ensure the responsible handling of N,N-diethylpyrrolidine-2-carboxamide hydrochloride throughout its lifecycle in your research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • AmericanBio. (2015, February 23). DIEA 2.0M IN NMP. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.